Pridopidine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
882737-42-0 |
|---|---|
Molecular Formula |
C15H24ClNO2S |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18;/h4-6,12-13H,3,7-11H2,1-2H3;1H |
InChI Key |
YGRHOYQMBLLGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pridopidine Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Pridopidine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine (B1678097) hydrochloride is an investigational small molecule that has emerged as a promising therapeutic agent for neurodegenerative disorders, most notably Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). Initially conceptualized as a "dopamine stabilizer," extensive research has redefined its primary mechanism of action, establishing it as a potent and selective agonist of the Sigma-1 Receptor (S1R). This guide provides an in-depth technical overview of the molecular mechanisms underpinning the therapeutic potential of Pridopidine, focusing on its high-affinity interaction with S1R and the subsequent cascade of neuroprotective cellular events. We will detail the downstream signaling pathways, summarize the quantitative data from key preclinical and clinical studies, and outline the experimental protocols that have been instrumental in elucidating its function.
Core Mechanism: Selective Sigma-1 Receptor Agonism
The principal molecular target of Pridopidine is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] This strategic localization places S1R at a critical intersection for regulating cellular stress responses, calcium homeostasis, mitochondrial function, and neuronal survival.[2]
Contrary to its initial description as a dopamine (B1211576) D2 receptor (D2R) stabilizer, binding assays and in vivo imaging studies have demonstrated that Pridopidine's affinity for S1R is approximately 100-fold higher than for D2R.[3][4] Positron Emission Tomography (PET) imaging in humans has confirmed that at clinically relevant doses (e.g., 45 mg twice daily), Pridopidine achieves robust occupancy of brain S1R (>90%) with negligible engagement of D2/D3 receptors (~3%).[5][6] This high selectivity underscores that its primary pharmacological effects are mediated through S1R activation.[3][5]
Quantitative Data: Receptor Binding Affinities and Occupancy
The following tables summarize the key quantitative data that establish the selectivity of Pridopidine for the Sigma-1 Receptor.
Table 1: In Vitro Receptor Binding Affinities (Ki)
| Receptor Target | Ligand | Cell/Tissue Type | Ki Value | Reference(s) |
| Sigma-1 (S1R) | Pridopidine | HEK293 Cells | 7.1 nM | [7] |
| Pridopidine | Rat Striatal Membranes | 7.1 nM | [7] | |
| Pridopidine | Not Specified | ~70-80 nM | [3][8] | |
| Dopamine D2 | Pridopidine | Not Specified | 7520 nM (high-affinity state) | [3] |
| Pridopidine | Not Specified | 7.5 µM (high-affinity state) | [7] | |
| Pridopidine | Not Specified | 17.5 µM (low-affinity state) | [7] | |
| Dopamine D3 | Pridopidine | Not Specified | ~30-fold lower than S1R | [7] |
Table 2: In Vivo Receptor Occupancy (PET Imaging)
| Species | Pridopidine Dose | Receptor | Occupancy | PET Tracer | Reference(s) |
| Human | 90 mg (single dose) | S1R | ~90% | [¹⁸F]fluspidine | [1][5] |
| 90 mg (single dose) | D2/D3R | ~3% | [¹⁸F]fallypride | [1][5] | |
| 22.5 - 90 mg | S1R | 87% - 91% | [¹⁸F]fluspidine | [5][9] | |
| 1 mg | S1R | 43% | [¹⁸F]fluspidine | [5][9] | |
| Rat | 3 mg/kg | S1R | 57 ± 2% | [¹¹C]SA4503 | [3][4] |
| 15 mg/kg | S1R | 85 ± 2% | [¹¹C]SA4503 | [3][4] | |
| 60 mg/kg | D2R | 44% - 66% | [¹¹C]raclopride | [3] |
Downstream Neuroprotective Pathways
Activation of S1R by Pridopidine initiates a cascade of downstream signaling events that converge to promote neuronal health and resilience. These effects are particularly relevant in the context of neurodegenerative diseases where these pathways are often impaired.[4] The neuroprotective effects of Pridopidine are abolished when the S1R gene is deleted or its function is blocked by an antagonist, confirming the central role of this receptor.[10]
Upregulation of the BDNF Pathway
A key mechanistic effect of Pridopidine is the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2] BDNF is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. In HD models, Pridopidine treatment significantly upregulates the transcription of BDNF and its downstream target genes.[11] This effect is S1R-dependent, as co-incubation with the S1R antagonist NE-100 abolishes the Pridopidine-induced increase in BDNF secretion.[2][10] Furthermore, Pridopidine has been shown to rescue the impaired axonal transport of BDNF-containing vesicles in HD models, thereby enhancing its availability at the synapse.[12][13]
Enhancement of Mitochondrial Function and ER Stress Reduction
The localization of S1R at the MAM interface is crucial for its role in cellular bioenergetics and stress responses. In cellular and animal models of HD, Pridopidine has been shown to:
-
Prevent Disruption of Mitochondria-ER Contact Sites: It helps maintain the structural integrity of the MAM, which is crucial for efficient calcium signaling and lipid exchange.[14][15]
-
Improve Mitochondrial Respiration: It enhances mitochondrial activity, including basal and maximal respiration, and increases ATP production.[14][16]
-
Reduce Oxidative Stress: It decreases the levels of mitochondrial reactive oxygen species (ROS) and rescues deficient antioxidant responses.[14][15][17]
-
Ameliorate ER Stress: Pridopidine significantly reduces markers of the unfolded protein response (UPR), particularly the PERK branch, which is induced by mutant huntingtin (mHtt).[17][18] This effect is also S1R-dependent.[18] By reducing ER stress, Pridopidine facilitates the proper folding and clearance of toxic proteins.[18]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pridopidine | σ1 Receptors | Tocris Bioscience [tocris.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vjneurology.com [vjneurology.com]
- 14. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. neurologylive.com [neurologylive.com]
- 18. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pridopidine's High-Affinity Interaction with the Sigma-1 Receptor: A Technical Overview
Pridopidine (B1678097) is a small molecule investigational drug that has garnered significant attention for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially explored for its activity as a dopamine (B1211576) receptor modulator, subsequent research has unequivocally demonstrated that pridopidine's primary and most potent target is the Sigma-1 Receptor (S1R).[1][3][4] This document provides a detailed technical guide on the binding affinity of pridopidine to the S1R, the experimental methods used for its characterization, and the key signaling pathways it modulates.
Binding Affinity and Selectivity
Pridopidine binds to the S1R with high affinity, exhibiting Ki values in the nanomolar range. Its selectivity for the S1R is notably high, especially when compared to its affinity for dopamine receptors, which is approximately 100-fold lower.[3][5][6] This high selectivity is a crucial aspect of its pharmacological profile, as it implies that at clinically relevant doses, pridopidine's effects are predominantly mediated through the S1R.[7][8] In vivo positron emission tomography (PET) studies in both rats and humans have confirmed robust occupancy of the S1R at behaviorally active doses, with negligible engagement of the dopamine D2 receptors.[1][3]
Table 1: Pridopidine Binding Affinity (Ki) for Sigma-1 and Dopamine Receptors
| Target Receptor | Ki Value (nM) | Species/System | Reference |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | 7.1 | HEK293 cells, Rat striatal membranes | [9] |
| Sigma-1 Receptor (S1R) | ~70-80 | Not specified | [5][6] |
| Sigma-1 Receptor (S1R) | ~70 (high-affinity) | Not specified | [3] |
| Sigma-1 Receptor (S1R) | 69.7 | Rat | [7] |
| Sigma-1 Receptor (S1R) | 81.7 | Human | [7] |
| Dopamine D2 Receptor (D2R) | 7,520 (high-affinity) | Not specified | [3] |
| Dopamine D2 Receptor (D2R) | ~10,000 (IC50/Ki) | Not specified | [7] |
| Dopamine D3 Receptor | ~213 (calculated) | Not specified |[9] |
Note: Ki values can vary depending on experimental conditions, such as the specific radioligand and tissue preparation used.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of pridopidine for the S1R is typically determined using competitive radioligand binding assays. These assays are fundamental in pharmacological research for quantifying the interaction between a ligand (the drug being tested) and a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (pridopidine) by measuring its ability to displace a specific, high-affinity radioligand from the target receptor (S1R).
Key Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the S1R. Guinea pig liver membranes are often used due to their high density of S1R.[10] Rat striatal membranes or membranes from cell lines like HEK293 that express the receptor are also common.[9]
-
Radioligand: A radioactive ligand that binds with high affinity and specificity to the S1R. A commonly used radioligand is [³H]-(+)-pentazocine.[3][11]
-
Test Compound: Pridopidine, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive S1R ligand (e.g., haloperidol) is used to saturate the receptors and determine the amount of radioligand that binds to non-receptor components.[12]
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength, typically Tris-HCl.
-
Filtration System: A rapid filtration apparatus (e.g., a cell harvester) with glass fiber filters (e.g., GF/B) to separate bound from unbound radioligand.[12]
General Procedure:
-
Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand (typically at or near its Kd value) and varying concentrations of the unlabeled test compound (pridopidine).[12]
-
Equilibrium: The mixture is incubated for a specific time (e.g., 90 minutes at 37°C) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.[12]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (pridopidine) concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of pridopidine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways Modulated by Pridopidine
The binding of pridopidine, a potent S1R agonist, initiates a cascade of downstream signaling events that are broadly neuroprotective.[13][14] The S1R is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][4] Its activation by pridopidine helps to restore cellular homeostasis, particularly under conditions of stress.[15]
Key pridopidine-mediated S1R signaling effects include:
-
Upregulation of Neurotrophic Factors: Pridopidine activation of S1R enhances the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[6][13] This in turn activates TrkB receptors and downstream pro-survival pathways like PI3K/AKT and ERK.[13]
-
Reduction of ER Stress: In models of Huntington's disease, pridopidine has been shown to reduce ER stress by modulating the unfolded protein response (UPR).[15][16]
-
Mitochondrial Function Enhancement: Pridopidine improves mitochondrial function and dynamics. It helps maintain the integrity of mitochondria-ER contact sites, which are crucial for calcium signaling and energy homeostasis, and reduces the production of reactive oxygen species (ROS).[17][18][19]
-
Restoration of Synaptic Plasticity: By promoting neurotrophic signaling and neuronal survival, pridopidine helps restore impaired synaptic plasticity and dendritic spine abnormalities observed in neurodegenerative models.[1]
References
- 1. Pridopidine - Wikipedia [en.wikipedia.org]
- 2. prilenia.com [prilenia.com]
- 3. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What clinical trials have been conducted for Pridopidine? [synapse.patsnap.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurologylive.com [neurologylive.com]
- 16. ehdn.org [ehdn.org]
- 17. researchgate.net [researchgate.net]
- 18. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models: Full Paper PDF & Summary | Bohrium [bohrium.com]
Pridopidine Hydrochloride for Amyotrophic Lateral Sclerosis (ALS) Research: A Technical Guide
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. There is a critical unmet need for effective therapies that can slow or halt the progression of this devastating disease. Pridopidine, an oral small molecule, has emerged as a promising investigational therapy for ALS.[1][2] Initially developed as a dopamine (B1211576) stabilizer, its primary mechanism of action is now understood to be the selective and potent agonism of the Sigma-1 Receptor (S1R).[2][3] This guide provides a comprehensive technical overview of Pridopidine for researchers, scientists, and drug development professionals, focusing on its mechanism of action, preclinical evidence, and clinical trial findings in the context of ALS.
Mechanism of Action: The Sigma-1 Receptor (S1R)
Pridopidine's therapeutic potential in ALS is primarily attributed to its high-affinity binding and activation of the S1R.[2] The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical cellular signaling hub.[2][4][5] S1R is highly expressed in the brainstem and spinal cord, regions profoundly affected in ALS.[6]
Activation of S1R by Pridopidine triggers a cascade of neuroprotective effects:
-
Reduction of ER Stress: Pridopidine has been shown to mitigate ER stress, an early hallmark of ALS, by reducing the expression of key stress markers like BiP and CHOP.[7][8]
-
Enhancement of Mitochondrial Function: It improves mitochondrial activity, respiration, and motility while reducing the production of reactive oxygen species (ROS).[4][8]
-
Upregulation of Neurotrophic Factors: Pridopidine enhances the secretion of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support motor neuron survival and function.[1][9]
-
Axonal Transport and NMJ Integrity: In preclinical models of ALS, Pridopidine has been shown to improve deficits in axonal transport and protect the integrity of the neuromuscular junction (NMJ), which is crucial for neuron-muscle communication.[10][11]
The following diagram illustrates the proposed signaling pathway of Pridopidine.
Pridopidine activates S1R, leading to multiple neuroprotective effects.
Preclinical Evidence
Pridopidine's efficacy has been evaluated in various preclinical ALS models, demonstrating its potential to ameliorate key pathological features of the disease.
| Model System | Key Findings | Reference |
| SOD1G93A Mouse Model | Profound reduction in mutant SOD1 aggregation in the spinal cord.Attenuation of NMJ disruption and subsequent muscle wasting.Beneficial modulation of axonal transport deficits. | [10] |
| In Vitro Neuromuscular Co-cultures | Diminished NMJ disruption.Reduced motor neuron death.Increased number of neuromuscular junctions. | [10][11] |
| Human and Mouse HD Models | Rescued mitochondrial function and reduced oxidative stress.Prevented disruption of mitochondria-ER contact sites.Ameliorated ER stress. | [4][5] |
These preclinical studies provided a strong rationale for advancing Pridopidine into clinical trials for ALS, suggesting that its S1R-mediated neuroprotective effects could translate into clinical benefits for patients.[12]
Clinical Development: The HEALEY ALS Platform Trial
Pridopidine was evaluated as Regimen D in the HEALEY ALS Platform Trial (NCT04615923), a multi-center, multi-regimen Phase 2 study designed to accelerate the development of ALS therapies.[13][14]
-
Objective: To evaluate the safety and efficacy of Pridopidine in participants with ALS.[14]
-
Design: Randomized, double-blind, placebo-controlled trial. Participants were randomized in a 3:1 ratio to receive either Pridopidine or a matching placebo.[14][15]
-
Participants: 121 participants received Pridopidine, and 164 received a shared placebo. Eligible participants had possible, probable, or definite ALS (as per El Escorial criteria), symptom onset of less than 36 months, and a vital capacity of over 50% predicted.[13]
-
Intervention: Pridopidine 45 mg administered orally, twice daily, for 24 weeks.[13][14]
-
Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score over 24 weeks.[13]
-
Secondary & Exploratory Endpoints: Included measures of speech (e.g., speaking rate, articulation rate), respiration, muscle strength, quality of life (ALSAQ-40), and survival.[13][16]
The following diagram outlines the general workflow for a participant in the trial.
Workflow for participants in the Pridopidine arm of the HEALEY trial.
Pridopidine was found to be well-tolerated, with a safety profile consistent with prior studies.[13] The trial did not meet its primary endpoint of significantly slowing disease progression as measured by the ALSFRS-R total score in the full analysis set.[12][17][18]
However, pre-specified and post-hoc analyses of certain subgroups and secondary endpoints revealed encouraging trends and statistically significant benefits.[13][16][19]
Table 1: Key Efficacy Results from the HEALEY ALS Platform Trial (Regimen D)
| Endpoint/Subgroup | Pridopidine Group | Placebo Group | Outcome/Significance | Reference |
| Primary Endpoint (Full Analysis Set) | No significant difference in ALSFRS-R change from baseline. | [13][18] | ||
| --- | --- | --- | --- | --- |
| Post-Hoc: Definite/Probable ALS, Early (<18mo), Fast Progressors | ALSFRS-R: Greater improvement (Δ5.2, p=0.04). | [13] | ||
| ALSFRS-R: 32% slowing of progression (p=0.03). | ||||
| Respiratory Decline: 62% slowing (p=0.03). | ||||
| Dyspnea Decline: 87% slowing (p=0.04). | ||||
| Survival: Median survival prolonged from ~300 to ~600 days (p=0.069). | [13] | |||
| --- | --- | --- | --- | --- |
| Pre-specified: Speech (Full Analysis Set) | Speaking Rate: Significant improvement (Δ1.08, p<0.0001). | [13][19] | ||
| Articulation Rate: Significant improvement (Δ1.03, p<0.0001). | [13][19] | |||
| --- | --- | --- | --- | --- |
| Post-Hoc: Quality of Life (Definite ALS, Early) | ALSAQ-40: Less decline (Δ-10.83, p=0.018). | [13] | ||
| Eating & Drinking: Less decline (Δ-19.18, p=0.015). | [13] | |||
| --- | --- | --- | --- | --- |
| Biomarker: Neurofilament Light (NfL) | 40% reduction in rapidly declining patients (<18mo onset). | [19][20] |
These findings, particularly the positive effects on speech, bulbar function, and survival in patients with earlier and more rapidly progressing disease, have provided a strong rationale for further investigation.[12][16]
Future Directions and Phase 3 Trial
Based on the promising results from the HEALEY trial, a pivotal Phase 3 study is being planned and is expected to begin enrolling participants in early 2026.[7][21]
Planned Phase 3 Trial Design:
-
Population: Expected to enroll individuals with early and rapidly progressive ALS.[21]
-
Duration: A 48-week double-blind treatment period followed by a 48-week open-label extension.[7]
-
Primary Endpoint: Change from baseline in ALSFRS-R adjusted for mortality at 48 weeks.[7]
-
Secondary Endpoints: Survival, measures of speech, respiratory function (SVC), bulbar function, and quality of life (ALSAQ-40).[7][21]
The logical relationship for the continued development of Pridopidine is outlined below.
The path from preclinical data to the planned Phase 3 trial.
Pridopidine represents a novel therapeutic approach for ALS, targeting the neuroprotective Sigma-1 Receptor. While the Phase 2 HEALEY ALS Platform Trial did not meet its primary endpoint in the broad study population, the consistent positive signals observed in speech, bulbar function, and survival in specific patient subgroups are highly encouraging. These findings, coupled with a favorable safety profile and a well-defined mechanism of action, strongly support its continued development. The upcoming Phase 3 trial, focusing on patients with earlier and more rapidly progressing disease, will be crucial in definitively determining the clinical efficacy of Pridopidine as a potential new treatment for ALS.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Pridopidine - Wikipedia [en.wikipedia.org]
- 3. prilenia.com [prilenia.com]
- 4. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehdn.org [ehdn.org]
- 6. The Sean M. Healey & AMG Center for ALS and Prilenia Therapeutics Announce First Participant Enrolled in NIH-Sponsored ACT for ALS Expanded Access Protocol for Pridopidine [massgeneral.org]
- 7. Pridopidine Pivotal Phase 3 ALS Study Unveiled at NEALS 2025 Annual Meeting | Prilenia Therapeutics B.V. [news.prilenia.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. neurology.org [neurology.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Trial: HEALEY ALS Platform Trial - Regimen D Pridopidine | ALS TDI [als.net]
- 16. Healey-AMG-Center-the-Northeast-ALS-consortium-announce-results-in-platform-trial-with-pridopidine [massgeneral.org]
- 17. emjreviews.com [emjreviews.com]
- 18. vjneurology.com [vjneurology.com]
- 19. Prilenia Announces Topline Results for Pridopidine in Phase 2 ALS Study | Prilenia Therapeutics B.V. [news.prilenia.com]
- 20. Synapticure on Science: Clinical Trials for Sporadic ALS | Synapticure [synapticure.com]
- 21. alsnewstoday.com [alsnewstoday.com]
Pridopidine's Impact on Mitochondrial Function in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pridopidine (B1678097), a selective Sigma-1 Receptor (S1R) agonist, has demonstrated significant neuroprotective effects by positively modulating mitochondrial function in neurons, particularly in the context of neurodegenerative diseases such as Huntington's Disease (HD). This technical guide provides an in-depth analysis of pridopidine's mechanism of action at the mitochondrial level, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. Pridopidine's ability to restore mitochondrial-endoplasmic reticulum (ER) connectivity, enhance mitochondrial respiration and ATP production, and reduce oxidative stress underscores its therapeutic potential.
Core Mechanism of Action: The Sigma-1 Receptor at the Mitochondria-Associated ER Membrane (MAM)
Pridopidine's primary target is the Sigma-1 Receptor (S1R), a chaperone protein enriched at the mitochondria-associated ER membranes (MAM). The MAM is a critical intracellular signaling hub that governs calcium homeostasis, lipid synthesis, and mitochondrial dynamics. In neurodegenerative conditions like Huntington's Disease, the integrity and function of the MAM are often compromised.
Pridopidine, by activating S1R, facilitates the proper functioning of this crucial interface. This activation leads to the restoration of mitochondrial-ER tethering, which is essential for efficient communication and transfer of molecules like calcium between the two organelles.[1][2][3][4][5][6] This restored connectivity is a foundational element of pridopidine's beneficial effects on neuronal health.
Quantitative Impact on Mitochondrial Function
Pridopidine treatment has been shown to elicit statistically significant improvements in several key mitochondrial parameters in preclinical HD models. The following tables summarize the quantitative data from studies on YAC128 mouse models and human iPSC-derived neural stem cells (HD-NSCs).
Table 1: Effect of Pridopidine on Mitochondrial Respiration in YAC128 Cortical/Striatal Neurons
| Parameter | Treatment Group | Fold Change vs. Untreated YAC128 | p-value |
| Basal Respiration | 1 µM Pridopidine | Increased | p = 0.0058 (vs. WT) |
| 5 µM Pridopidine | Increased | p = 0.0016 (vs. WT) | |
| Maximal Respiration | 1 µM Pridopidine | Increased | p = 0.0061 |
| 5 µM Pridopidine | Increased | p = 0.002 | |
| ATP Production | 5 µM Pridopidine | Increased | p = 0.0358 |
Data extracted from Naia et al., 2021.[2][5]
Table 2: Effect of Pridopidine on Mitochondrial Respiration in HD-NSCs
| Parameter | Treatment Group | Fold Change vs. Untreated HD-NSCs | p-value |
| Basal Respiration | Pridopidine | Increased | p = 0.0043 |
| Maximal Respiration | Pridopidine | Increased | p = 0.0177 |
Data extracted from Naia et al., 2021.[2][5]
Table 3: Effect of Pridopidine on Mitochondria-ER Connectivity in YAC128 Striatal Neurons
| Parameter | Treatment Group | % Increase in Contact Surface | p-value |
| Mitochondria-ER Contact | 1 µM Pridopidine | 4.2% | p < 0.0001 |
Data extracted from Naia et al., 2021.[5]
Key Signaling Pathways Modulated by Pridopidine
Pridopidine's activation of S1R initiates a cascade of signaling events that collectively contribute to improved mitochondrial function and neuroprotection.
S1R-Mediated Restoration of Mitochondrial-ER Tethering and Calcium Homeostasis
Pridopidine enhances the interaction between S1R and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM.[3][6][7] This stabilization facilitates proper calcium signaling from the ER to the mitochondria, which is crucial for stimulating Krebs cycle enzymes and, consequently, enhancing ATP production.[2][8]
Amelioration of ER Stress and the Unfolded Protein Response (UPR)
Mutant huntingtin (mHtt) protein induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][7] Pridopidine has been shown to reduce the levels of key UPR markers, with a pronounced effect on the PERK (PKR-like endoplasmic reticulum kinase) branch.[7][9] By alleviating ER stress, pridopidine indirectly supports mitochondrial function, as chronic ER stress can trigger mitochondrial-mediated apoptosis.
Enhancement of BDNF/TrkB Signaling
Pridopidine upregulates the Brain-Derived Neurotrophic Factor (BDNF) pathway.[10][11][12] BDNF is a crucial neurotrophin for neuronal survival, and its transport is often impaired in HD.[11][12] By activating S1R, pridopidine rescues the trafficking of BDNF and its receptor, TrkB.[11][12] This enhanced neurotrophic support contributes to improved neuronal health and function, which is intrinsically linked to robust mitochondrial activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess pridopidine's impact on mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is used to assess mitochondrial respiration in real-time in live cells.
Objective: To measure basal respiration, maximal respiration, and ATP-linked respiration.
Methodology:
-
Cell Plating: Primary neurons or neural stem cells are seeded in a Seahorse XFp cell culture miniplate at an appropriate density and allowed to adhere and differentiate.
-
Treatment: Cells are treated with pridopidine (e.g., 1 µM and 5 µM) for a specified duration (e.g., 24 hours) prior to the assay.[2]
-
Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF DMEM medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Loading: The injector ports of the Seahorse XFp sensor cartridge are loaded with modulators of the electron transport chain:
-
Port A: Oligomycin (B223565) (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis, inducing maximal respiration)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
-
Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XFp Analyzer. The instrument measures the oxygen consumption rate (OCR) before and after the sequential injection of the drugs.
-
Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Assessment of Mitochondria-ER Contact Sites (MERCS) via Electron Microscopy
Objective: To visualize and quantify the physical proximity between mitochondria and the ER.
Methodology:
-
Cell Culture and Treatment: Neurons are cultured and treated with pridopidine as described previously.
-
Fixation: Cells are fixed with a solution containing glutaraldehyde (B144438) and paraformaldehyde to preserve cellular structures.
-
Post-fixation and Staining: Cells are post-fixed with osmium tetroxide, followed by staining with uranyl acetate (B1210297) to enhance the contrast of membranes.
-
Dehydration and Embedding: The samples are dehydrated through a series of ethanol (B145695) concentrations and embedded in resin.
-
Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (70-90 nm) using an ultramicrotome.
-
Imaging: The sections are placed on copper grids and imaged using a transmission electron microscope (TEM).
-
Image Analysis: The electron micrographs are analyzed to quantify the percentage of mitochondrial surface in close apposition (typically <30 nm) to the ER membrane.[13]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM Assay
Objective: To assess the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.
Methodology:
-
Cell Culture and Treatment: Neurons are cultured on glass-bottom dishes and treated with pridopidine.
-
TMRM Loading: Cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.[5]
-
Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with a temperature-controlled chamber.
-
Data Acquisition: Baseline TMRM fluorescence is recorded. A mitochondrial uncoupler like FCCP is then added to dissipate the membrane potential, and the subsequent drop in fluorescence is measured.
-
Analysis: The difference in TMRM fluorescence before and after FCCP addition is used to quantify the mitochondrial membrane potential.
Conclusion
Pridopidine's mechanism of action is intricately linked to the preservation and enhancement of mitochondrial function in neurons. By targeting the Sigma-1 Receptor at the critical MAM interface, pridopidine restores essential cellular processes that are compromised in neurodegenerative diseases. The quantitative evidence demonstrates a clear, statistically significant improvement in mitochondrial respiration, ATP production, and structural integrity. The detailed experimental protocols provided herein offer a framework for the continued investigation of pridopidine and other S1R modulators. These findings strongly support the ongoing clinical development of pridopidine as a promising therapeutic agent for Huntington's Disease and potentially other neurological disorders characterized by mitochondrial dysfunction.[4][14]
References
- 1. ehdn.org [ehdn.org]
- 2. researchgate.net [researchgate.net]
- 3. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 5. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20210220342A1 - Pridopidine for the treatment of mitochondrial-associated diseases and disorders and endoplasmic reticulum (er) stress - Google Patents [patents.google.com]
- 14. vjneurology.com [vjneurology.com]
Pridopidine's Attenuation of Endoplasmic Reticulum Stress in Neurodegenerative Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoplasmic Reticulum (ER) stress is an increasingly recognized pathological hallmark in a range of neurodegenerative diseases, including Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis.[3] However, chronic activation of the UPR can lead to apoptosis and neuronal cell death. Pridopidine (B1678097), a selective and potent Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate that exerts neuroprotective effects by directly modulating ER stress.[2][4][5] This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and signaling pathways underlying pridopidine's effect on ER stress, intended for professionals in the field of neuropharmacology and drug development.
The Sigma-1 Receptor: A Hub for Neuroprotection at the ER
Pridopidine's primary target is the S1R, a unique chaperone protein localized at the mitochondria-associated ER membrane (MAM).[1][2] This strategic location places S1R at a critical interface for regulating calcium signaling, mitochondrial function, and the ER stress response.[1][6] In neurodegenerative conditions like HD, the mutant huntingtin (mHtt) protein disrupts these processes, leading to pronounced ER stress.[1][4]
Pridopidine's mechanism of action is S1R-dependent.[4][7] It binds to S1R with high affinity, stabilizing activated S1R oligomers and enhancing its chaperone functions.[4][5] This activation is central to its ability to mitigate ER stress and confer neuroprotection.[4][8] Studies have demonstrated that the neuroprotective effects of pridopidine are abolished in the absence of S1R, confirming its essential role.[4][7]
Pridopidine's Modulation of the Unfolded Protein Response (UPR)
ER stress activates three primary UPR sensor pathways: PERK, IRE1α, and ATF6. Pridopidine has been shown to reduce markers across all three branches of the UPR, with the most significant effects observed on the PERK pathway.[4][5]
-
The PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein translation to reduce the load on the ER. Pridopidine treatment significantly reduces the phosphorylation of eIF2α induced by mHtt.[1]
-
S1R-BiP Interaction: The ER chaperone BiP (also known as GRP78) is a master regulator of the UPR. In unstressed cells, BiP binds to S1R. The presence of toxic mHtt causes BiP to dissociate from S1R. Pridopidine treatment restores the crucial S1R-BiP colocalization to normal levels, thereby stabilizing ER function.[4]
-
Promotion of Protein Aggregation: Paradoxically, pridopidine aids in neuroprotection by increasing the recruitment of toxic mHtt oligomers into larger, less toxic insoluble aggregates.[4] This sequestration of harmful protein species is believed to alleviate the burden on the ER's folding machinery and reduce the triggers for the UPR.[4]
Below is a diagram illustrating the core signaling pathway through which pridopidine mitigates ER stress.
Quantitative Data on Pridopidine's Efficacy
The amelioration of ER stress by pridopidine has been quantified in various cellular models of Huntington's Disease. The effects are observed at low nanomolar concentrations and are dose-dependent.[4]
| Experimental Model | ER Stress Marker | Treatment | Result | Statistical Significance | Reference |
| STHdhQ7/7 cells expressing Htt96Q | H2a-GFP Aggregation (ER stress reporter) | Pridopidine (0.03 - 1.0 µM) | Dose-dependent reduction in H2a-GFP aggregation | p < 0.05 to p < 0.01 | Shenkman et al., J Neurochem 2021[1][4] |
| HEK293 cells expressing Htt96Q | eIF2α Phosphorylation | Pridopidine (8-hour treatment) | Significant reduction in p-eIF2α levels compared to untreated mHtt-expressing cells | p < 0.01 | Shenkman et al., J Neurochem 2021[1] |
| Cellular HD Models | General UPR Markers (PERK, IRE1α, ATF6) | Pridopidine (low nM concentrations) | Reduction in markers for all three UPR branches, strongest effect on PERK branch | Significant | Shenkman et al., J Neurochem 2021[4][5] |
Experimental Protocols for Assessing ER Stress
The validation of pridopidine's effects relies on established molecular and cell biology techniques. Below are summaries of key experimental protocols.
Cell Culture and Transfection
-
Cell Lines: STHdhQ7/7 striatal cells or HEK293 cells are commonly used.[1]
-
Transfection: Cells are transiently co-transfected with plasmids encoding for mutant huntingtin (e.g., Htt96Q-mCherry) and an ER stress reporter (e.g., H2a-GFP). Transfection is typically performed using standard lipid-based reagents.[9]
-
Treatment: Pridopidine is added to the cell culture medium at various concentrations, typically starting 4 hours post-transfection for a total duration of 24 hours.[9]
Measurement of ER Stress Markers
-
Immunoblotting (Western Blot): This is the standard method to quantify the protein levels of UPR markers.
-
Lysate Preparation: Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.
-
Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies specific for total and phosphorylated forms of proteins like PERK and eIF2α, as well as for UPR-induced chaperones like BiP/GRP78 and CHOP.[10][11]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. Band intensities are quantified using densitometry software.
-
-
RT-PCR for XBP1 Splicing: The IRE1α branch of the UPR is assessed by measuring the splicing of XBP1 mRNA.
-
RNA Extraction: Total RNA is isolated from treated and untreated cells.
-
cDNA Synthesis: Reverse transcription is performed to generate cDNA.
-
PCR Amplification: PCR is conducted using primers that flank the splice site of XBP1 mRNA, allowing for the simultaneous detection of both spliced (active) and unspliced forms on an agarose (B213101) gel.[10][11]
-
-
Confocal Microscopy for ER Stress Reporters:
-
Cell Imaging: Cells expressing reporters like H2a-GFP, which aggregates upon ER stress, are imaged using a confocal microscope.[1][9]
-
Quantification: The intensity and distribution of the fluorescent signal are quantified using image analysis software. A dispersed signal indicates no stress, while aggregated puncta indicate high ER stress.[1]
-
The following diagram outlines a typical workflow for these experiments.
Logical Framework: From S1R Activation to Neuroprotection
The therapeutic potential of pridopidine in neurodegeneration is based on a logical cascade of events initiated by its binding to S1R. This relationship underscores its multifaceted neuroprotective profile.
-
Target Engagement: Pridopidine selectively binds to and activates the S1R.
-
ER Homeostasis: S1R activation restores proper ER function by enhancing the S1R-BiP interaction and promoting the sequestration of toxic protein oligomers.
-
UPR Attenuation: The restoration of ER homeostasis leads to a significant reduction in the activation of the UPR, particularly the pro-apoptotic arms of the PERK pathway.
-
Mitochondrial Support: By stabilizing the MAM, S1R activation also improves mitochondrial function and reduces oxidative stress, further contributing to cell health.[1][5]
-
Neuroprotection: The combined effect of reduced ER stress, improved mitochondrial function, and enhanced neurotrophic factor signaling (e.g., BDNF) results in improved neuronal survival and function.[8][12][13]
This logical flow is visualized below.
Conclusion and Future Directions
Pridopidine represents a targeted therapeutic strategy that addresses a core pathological mechanism in neurodegenerative diseases: ER stress. By activating the S1R, pridopidine not only alleviates the UPR but also enhances mitochondrial function and neurotrophic support pathways. The data strongly support an S1R-dependent mechanism that restores cellular homeostasis in the face of proteotoxicity.
Future research should continue to dissect the downstream effects of pridopidine on specific UPR targets and further explore its efficacy in other neurodegenerative models characterized by ER stress. The translation of these preclinical findings into clinical benefit remains an active area of investigation, with ongoing clinical trials in HD and ALS poised to clarify its therapeutic impact.[2][8]
References
- 1. ehdn.org [ehdn.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration [frontiersin.org]
- 4. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. ehdn.org [ehdn.org]
- 7. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Pridopidine Hydrochloride chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine (B1678097), a selective and potent Sigma-1 Receptor (S1R) agonist, is an investigational small molecule with demonstrated neuroprotective properties. Initially explored for its potential as a dopamine (B1211576) stabilizer, extensive research has elucidated its primary mechanism of action through the S1R, a chaperone protein crucial for cellular homeostasis located at the mitochondria-associated membrane of the endoplasmic reticulum. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate S1R-mediated signaling pathways of Pridopidine Hydrochloride. Detailed methodologies for key experimental procedures are provided to facilitate further research and development in the context of neurodegenerative diseases such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS).
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Pridopidine. Its chemical structure and fundamental properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine;hydrochloride | [1] |
| CAS Number | 882737-42-0 | [1] |
| Molecular Formula | C₁₅H₂₄ClNO₂S | [1] |
| Molecular Weight | 317.9 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in water and DMSO | [3] |
| pKa (Strongest Basic) | 8.03 (Predicted) | [4] |
| LogP | 2.55 (Predicted) | [5] |
Mechanism of Action and Signaling Pathways
Pridopidine's primary pharmacological activity is mediated through its high-affinity agonism of the Sigma-1 Receptor (S1R). The S1R is a transmembrane chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular signaling and homeostasis.[6] Activation of the S1R by pridopidine triggers a cascade of downstream signaling events that are neuroprotective.
Sigma-1 Receptor (S1R) Activation
Pridopidine binding to the S1R induces a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), another ER chaperone. This dissociation allows the S1R to translocate and interact with various client proteins, including ion channels and signaling molecules, thereby modulating their activity.
Caption: Pridopidine binding and activation of the Sigma-1 Receptor.
Downstream Signaling Pathways
Activation of the S1R by pridopidine modulates several key neuroprotective pathways:
-
Brain-Derived Neurotrophic Factor (BDNF) Pathway: Pridopidine upregulates the expression and secretion of BDNF, a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This is achieved, in part, through the activation of the ERK and AKT signaling cascades downstream of the TrkB receptor, the cognate receptor for BDNF.[6][7]
-
AKT/PI3K Pathway: Pridopidine activates the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis and promotes cellular growth.[5]
-
Glucocorticoid Receptor (GR) Pathway: Pridopidine has been shown to modulate the glucocorticoid receptor response, which plays a role in neuroinflammation and neuronal resilience.[5]
Caption: Downstream signaling pathways modulated by Pridopidine.
Quantitative Data
Table 2: Receptor Binding Affinity of Pridopidine
| Receptor | Ki (nM) | Species | Assay Type | Reference(s) |
| Sigma-1 (S1R) | 70 - 80 | Human | Radioligand Binding | [8] |
| Dopamine D2 (low affinity) | 17550 | Rat | Radioligand Binding | [3] |
| Dopamine D2 (high affinity) | 7521 | Rat | Radioligand Binding | [3] |
Table 3: Preclinical Efficacy of Pridopidine in a Huntington's Disease Mouse Model (YAC128)
| Parameter | Treatment Group | Result | p-value | Reference(s) |
| Motor Coordination (Rotarod) | Pridopidine | Significant improvement vs. vehicle | <0.05 | [9] |
| Mitochondrial ROS Levels | Pridopidine | Reduced vs. vehicle | <0.05 | [9] |
| Mitochondria-ER Contact Sites | Pridopidine | Increased vs. vehicle | <0.05 | [9] |
Table 4: Clinical Efficacy of Pridopidine in Early-Stage Huntington's Disease (PROOF-HD Trial - Subgroup not taking ADMs)
| Endpoint | Timepoint | Change from Baseline (Pridopidine vs. Placebo) | p-value | Reference(s) |
| cUHDRS | 52 weeks | -0.43 | 0.04 | [10] |
| Stroop Word Reading (SWR) | 52 weeks | +4.22 | 0.02 | [10] |
| Q-Motor Finger Tapping (IOI) | 52 weeks | -22.84 | 0.04 | [10] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination (General Protocol)
-
Objective: To determine the binding affinity (Ki) of Pridopidine for a specific receptor (e.g., Sigma-1 Receptor).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-pentazocine for S1R).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Pridopidine.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Pridopidine that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Aqueous Solubility Determination by Shake-Flask Method (General Protocol)
-
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound powder.
-
Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm).
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method with a standard curve.
-
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
This compound is a promising investigational drug with a well-defined mechanism of action centered on the activation of the Sigma-1 Receptor. Its ability to modulate multiple neuroprotective pathways, including the BDNF, AKT/PI3K, and glucocorticoid receptor signaling cascades, provides a strong rationale for its development in the treatment of neurodegenerative disorders. The quantitative data from preclinical and clinical studies support its potential therapeutic efficacy. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the pharmacological properties of this compound. Continued investigation into the intricate molecular interactions and long-term clinical outcomes of Pridopidine will be crucial in fully elucidating its therapeutic potential.
References
- 1. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2017015609A1 - Process for preparing pridopidine - Google Patents [patents.google.com]
- 6. vjneurology.com [vjneurology.com]
- 7. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
Pridopidine in Parkinson's Disease Models: An Early Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the early preclinical data for pridopidine (B1678097) in established Parkinson's disease (PD) models. Pridopidine, a high-affinity Sigma-1 receptor (S1R) agonist, has demonstrated potential neuroprotective and neurorestorative effects, offering a novel therapeutic avenue for PD. This document provides a detailed examination of the quantitative outcomes from key preclinical studies, the experimental methodologies employed, and visual representations of its mechanism of action and experimental design.
Core Mechanism of Action
Pridopidine's primary mechanism in the context of neurodegeneration is attributed to its activity as a selective S1R agonist.[1] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating crucial cellular processes such as calcium signaling, ion channel function, and ER stress response.[1] In various experimental models, S1R agonism has been shown to be neuroprotective by enhancing mitochondrial function, promoting neurotrophic signaling, facilitating the clearance of toxic proteins, and reducing neuroinflammation.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal study by Francardo et al. (2019) investigating the effects of pridopidine in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.[3][4]
Behavioral Outcomes
Table 1: Effects of Pridopidine on Motor Function in 6-OHDA Lesioned Mice [3]
| Behavioral Test | Treatment Group | Outcome Measure | Result |
| Cylinder Test | Pridopidine (0.3 mg/kg) | Use of contralateral (impaired) forelimb | Significant improvement in forelimb use |
| Pridopidine (1 mg/kg) | Use of contralateral (impaired) forelimb | Trend towards improvement | |
| Stepping Test | Pridopidine (0.3 mg/kg) | Number of adjusting steps of contralateral forelimb | Significant improvement |
| Apomorphine-Induced Rotations | Pridopidine (0.3 mg/kg) | Ipsilateral rotational bias | Abolished rotational bias |
| Pridopidine (1 mg/kg) | Ipsilateral rotational bias | Significantly improved rotational bias |
Neuroprotective and Neurorestorative Outcomes
Table 2: Histological and Molecular Effects of Pridopidine in the Nigrostriatal System [3][5]
| Measurement | Treatment Group | Region | Result |
| Dopaminergic Cell Bodies (TH+ neurons) | Pridopidine (0.3 mg/kg) | Substantia Nigra | Significant protection of nigral dopamine (B1211576) cell bodies |
| Dopaminergic Fiber Density | Pridopidine (0.3 mg/kg) | Striatum | Increased dopaminergic fiber density |
| Glial Cell-derived Neurotrophic Factor (GDNF) | Pridopidine (0.3 mg/kg) | Striatum | Upregulation of GDNF |
| Brain-derived Neurotrophic Factor (BDNF) | Pridopidine (0.3 mg/kg) | Striatum | Upregulation of BDNF |
| Phosphorylated ERK1/2 (pERK1/2) | Pridopidine (0.3 mg/kg) | Striatum | Upregulation of phosphorylated ERK1/2 |
Experimental Protocols
The following methodologies were central to the preclinical evaluation of pridopidine in the 6-OHDA mouse model of Parkinson's disease.[3]
Animal Model
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model of parkinsonism in mice.[3] This is a widely used neurotoxicant-based model that selectively degenerates dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[6]
-
Procedure: A unilateral injection of 6-OHDA into the medial forebrain bundle was performed to induce a progressive loss of dopaminergic neurons in the substantia nigra pars compacta and their terminals in the striatum.
Drug Administration
-
Drug: Pridopidine
-
Doses: 0.3 mg/kg and 1 mg/kg[3]
-
Route of Administration: Daily administration
-
Duration: 5 weeks[3]
Behavioral Assessments
-
Cylinder Test: This test assesses forelimb use asymmetry as an index of motor deficit. Mice were placed in a transparent cylinder, and the number of times they used their contralateral (impaired) versus ipsilateral forelimb for support against the cylinder wall was recorded.[3]
-
Stepping Test: This test evaluates forelimb akinesia. The mouse was held with its forelimbs hanging freely, and the number of adjusting steps was counted as it was moved sideways along a surface.[3]
-
Apomorphine-Induced Rotations: The dopamine agonist apomorphine (B128758) was administered to induce rotational behavior. The number of full body turns ipsilateral to the lesion was quantified as a measure of dopamine receptor supersensitivity, which is correlated with the extent of the dopamine lesion.[3]
Histological and Molecular Analyses
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.[3]
-
Western Blotting/ELISA: Levels of neurotrophic factors (GDNF, BDNF) and signaling molecules (phosphorylated ERK1/2) in the striatum were quantified to assess the molecular changes underlying the observed behavioral and neuroprotective effects.[3]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of pridopidine in Parkinson's disease models.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of pridopidine.
References
- 1. alzforum.org [alzforum.org]
- 2. vjneurology.com [vjneurology.com]
- 3. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
Methodological & Application
Pridopidine Hydrochloride: In Vitro Application Notes and Assay Protocols
For Research Use Only.
Introduction
Pridopidine is a first-in-class, orally bioavailable small molecule that selectively binds to the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating cellular stress, mitochondrial function, and neuronal survival.[3][4][5][6] Pridopidine is under investigation for the treatment of neurodegenerative disorders, including Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2] In vitro studies have demonstrated its neuroprotective effects by activating the S1R, leading to the amelioration of cellular pathologies associated with these diseases.[1][3][4][7]
These application notes provide an overview of the in vitro pharmacology of Pridopidine Hydrochloride and detailed protocols for key assays to evaluate its biological activity.
Quantitative Data
The following tables summarize the binding affinity and effective concentrations of Pridopidine in various in vitro assays.
Table 1: Receptor Binding Affinity of Pridopidine
| Receptor | Assay System | Ki (nM) | Reference |
| Sigma-1 (S1R) | HEK293 cells | 7.1 | |
| Sigma-1 (S1R) | Rat striatal membranes | 7.1 | |
| Dopamine D2 | Not specified | ~7,500 - 17,500 | |
| Dopamine D3 | Not specified | ~210 |
Table 2: Effective Concentrations of Pridopidine in Neuroprotection Assays
| Cell Model | Assay | EC50 | Key Findings | Reference |
| Mouse primary striatal and cortical neurons (mutant Huntingtin) | Neuroprotection | Mid-nanomolar range | Protection against mutant Huntingtin toxicity | [3][4] |
| Cellular HD models | ER Stress Reduction | Low nanomolar concentrations | Ameliorates mutant Huntingtin-induced ER stress | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Pridopidine and a general workflow for its in vitro evaluation.
Caption: Pridopidine's neuroprotective signaling pathway via S1R activation.
Caption: General experimental workflow for in vitro evaluation of Pridopidine.
Experimental Protocols
Sigma-1 Receptor (S1R) Radioligand Binding Assay
Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled S1R ligand (e.g., [+]-pentazocine) from the receptor in a membrane preparation. The amount of radioactivity remaining bound to the membrane is inversely proportional to the binding affinity of the test compound.
Materials:
-
This compound
-
Membrane preparation from HEK293 cells or rat striatum expressing S1R
-
Radioligand: --INVALID-LINK---pentazocine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of Haloperidol (for non-specific binding), or 50 µL of Pridopidine dilution.
-
Add 50 µL of the radioligand solution (e.g., 1-5 nM --INVALID-LINK---pentazocine).
-
Add 100 µL of the membrane preparation (50-100 µg protein).
-
Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration onto the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value for Pridopidine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Neuroprotection Assay in a Mutant Huntingtin (mHTT) Cellular Model
Principle: This assay evaluates the ability of Pridopidine to protect neurons from cell death induced by the expression of mutant Huntingtin (mHTT).[3][4] Neuronal survival is quantified by counting viable cells, often identified by morphology or specific markers.[3][4]
Materials:
-
Primary striatal or cortical neurons
-
Plasmids: pEGFP-N1, Htt N586-22Q (control), and Htt N586-82Q (mutant)
-
Lipofectamine 2000 or similar transfection reagent
-
Neurobasal medium and B27 supplement
-
This compound
-
Hoechst 33342 stain
-
Fluorescence microscope
Procedure:
-
Culture primary neurons in 24-well plates.
-
Co-transfect neurons with GFP and either the control or mutant Htt plasmid using a suitable transfection reagent.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Incubate the cells for an additional 48-72 hours.
-
Stain the cells with Hoechst 33342 to visualize nuclei.
-
Acquire images using a fluorescence microscope, capturing both GFP (transfected cells) and Hoechst (all nuclei) channels.
-
Quantify cell death by identifying transfected (GFP-positive) cells with condensed or fragmented nuclei (pyknotic).
-
Calculate the percentage of surviving neurons for each treatment condition relative to the vehicle-treated mHTT-expressing cells.
-
Plot a dose-response curve to determine the EC50 of Pridopidine's neuroprotective effect.
ER Stress Assessment via Unfolded Protein Response (UPR) Marker Analysis
Principle: Pridopidine has been shown to reduce ER stress.[1][5] This can be assessed by measuring the levels of key proteins involved in the Unfolded Protein Response (UPR), such as the phosphorylation of PERK or eIF2α, via Western blotting.
Materials:
-
Cell line or primary neurons expressing mHTT
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and induce ER stress (e.g., via mHTT expression or treatment with tunicamycin).
-
Treat cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mitochondrial Function and Oxidative Stress Assay
Principle: Pridopidine can improve mitochondrial function and reduce reactive oxygen species (ROS).[1][8] This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Neuronal cells (e.g., YAC128 HD mouse primary neurons)
-
This compound
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)
-
Oxidative stress inducer (e.g., H2O2)
-
Live-cell imaging system or plate reader with fluorescence capabilities
Procedure:
-
Culture neurons in a 96-well plate suitable for fluorescence imaging.
-
Pre-treat the cells with this compound at various concentrations for 24 hours.
-
Load the cells with the ROS-sensitive probe according to the manufacturer's instructions (e.g., 30-60 minutes incubation).
-
Induce oxidative stress by adding H2O2 to the medium.
-
Measure the fluorescence intensity immediately using a plate reader or by capturing images with a fluorescence microscope.
-
Normalize the fluorescence readings to the number of cells per well (e.g., using a nuclear stain like Hoechst).
-
Compare the ROS levels in Pridopidine-treated cells to vehicle-treated controls to determine the extent of ROS reduction.
References
- 1. neurologylive.com [neurologylive.com]
- 2. prilenia.com [prilenia.com]
- 3. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehdn.org [ehdn.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Pridopidine Hydrochloride in Primary Neuron Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine (B1678097) is a first-in-class small molecule that demonstrates neuroprotective properties primarily through its high affinity for the Sigma-1 receptor (S1R).[1][2] The S1R is a chaperone protein located at the endoplasmic reticulum (ER) and mitochondrial-associated membranes, playing a crucial role in regulating cellular mechanisms often impaired in neurodegenerative diseases.[1][3][4] Activation of S1R by pridopidine has been shown to enhance the clearance of toxic proteins, increase energy production, and reduce cellular stress and inflammation.[3] These application notes provide a comprehensive overview of the use of Pridopidine Hydrochloride in primary neuron cultures, including recommended dosages, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: this compound Dosage for Neuroprotection
The following table summarizes the effective concentrations of this compound used in primary neuron culture experiments to achieve neuroprotective effects.
| Model System | Cell Type | Pridopidine Concentration | Outcome | Reference |
| Huntington's Disease Model | Mouse primary striatal and cortical neurons | EC50 in the mid-nanomolar range; complete protection at 1 µM | Protection against mutant Huntingtin toxicity | [5][6] |
| Huntington's Disease Model | Cortical neurons | Concentrations as low as 100 nM showed significant protection | Dose-dependent protection from mutant Huntingtin toxicity | [6] |
| Huntington's Disease Model | Cellular HD models | Low nanomolar concentrations | Amelioration of mutant Huntingtin-induced ER stress | [1] |
| In vitro ALS model | Neuromuscular junctions from an ALS mouse model | Not specified | Increased number of neuromuscular junctions and reduced motor neuron death | [7] |
Mechanism of Action
Pridopidine's primary mechanism of action is the activation of the Sigma-1 receptor (S1R).[1][3] S1R is a ligand-operated chaperone protein enriched at the mitochondria-associated endoplasmic reticulum membranes (MAMs) that supports cell defense and survival pathways.[8] The binding of pridopidine to S1R initiates a cascade of neuroprotective effects, including:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Pridopidine upregulates the BDNF pathway in an S1R-dependent manner.[2] BDNF is a crucial neurotrophin for neuronal survival, differentiation, and synaptic plasticity.
-
Modulation of ER Stress: Pridopidine ameliorates endoplasmic reticulum (ER) stress induced by mutant huntingtin (mHTT).[1]
-
Enhancement of Mitochondrial Function: It prevents the disruption of mitochondria-ER contact sites and improves mitochondrial activity, elongation, and motility.[1][4]
-
Dopamine (B1211576) D2 Receptor Antagonism: While pridopidine has a significantly higher affinity for S1R, it was initially described as a dopamine D2 receptor antagonist, which may contribute to its effects on motor function.[2][9]
Signaling Pathways
The neuroprotective effects of pridopidine are mediated through several key signaling pathways initiated by the activation of the Sigma-1 receptor.
Caption: Pridopidine's S1R-mediated signaling pathways.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, further dilute the stock solution in the appropriate neuronal culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose in your experimental design.[10]
-
II. Primary Cortical Neuron Culture and Treatment
This protocol is adapted for embryonic day 18 (E18) rat pups.[10][11]
A. Preparation of Culture Vessels and Reagents
-
Coating Culture Vessels:
-
Prepare a 50 µg/mL working solution of poly-D-lysine in sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).
-
Coat the surface of culture vessels (e.g., 24-well plates) with the poly-D-lysine solution.
-
Incubate overnight in a 37°C/5% CO2 incubator.
-
The following day, wash the vessels twice with sterile water and allow them to dry completely in a laminar flow hood.[10][11]
-
-
Reagent Preparation:
-
Neuronal Culture Medium: Neurobasal Plus medium supplemented with 1x B-27 supplement, 1x GlutaMAX supplement, and 1x Penicillin-Streptomycin. Warm to 37°C before use.[10][12]
-
Dissection Buffer: Ice-cold Hanks' Balanced Salt Solution (HBSS).[10]
-
Enzyme Solution (e.g., Papain): Prepare according to the manufacturer's instructions.
-
B. Isolation and Culture of Primary Cortical Neurons
-
Dissection:
-
Euthanize pregnant rats (E18) according to institutional guidelines.
-
Remove the embryos and place them in ice-cold Dissection Buffer.
-
Dissect the cortices from the embryonic brains.[11]
-
-
Dissociation:
-
Transfer the cortical tissue to a 15 mL conical tube.
-
Incubate the tissue in the enzyme solution (e.g., papain) at 37°C for the recommended time (e.g., 15-30 minutes) to digest the tissue.[11][13]
-
Stop the enzymatic digestion by adding a trypsin inhibitor solution or by washing with culture medium.
-
Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid introducing air bubbles.[10][11]
-
-
Cell Counting and Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto the pre-coated culture vessels in pre-warmed Neuronal Culture Medium.[10]
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
C. This compound Treatment
-
On Day in Vitro (DIV) 4, prepare fresh Neuronal Culture Medium containing the desired concentrations of this compound (e.g., 100 nM, 1 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound dose.
-
Perform a half-media change on the cultured neurons, replacing the old medium with the prepared this compound or vehicle control medium.[10]
-
Return the cultures to the incubator for the desired treatment period (e.g., 24-48 hours).[10][14]
-
Following the treatment period, proceed with the desired downstream analysis, such as immunocytochemistry, Western blotting, or cell viability assays.
Caption: Primary neuron culture and treatment workflow.
Conclusion
This compound presents a promising therapeutic agent for neurodegenerative diseases due to its potent neuroprotective effects mediated by the Sigma-1 receptor. The provided protocols and dosage information offer a foundation for researchers to investigate its efficacy and mechanism of action in primary neuron culture models. Careful adherence to aseptic techniques and optimized culture conditions are paramount for obtaining reliable and reproducible results.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prilenia.com [prilenia.com]
- 4. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 13. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Pridopidine Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine (B1678097) is a first-in-class small molecule, initially developed as a dopamine (B1211576) stabilizer, that has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action is now understood to be mediated through its high affinity for the Sigma-1 Receptor (S1R), a chaperone protein at the endoplasmic reticulum (ER) that plays a crucial role in cellular defense and neuroplasticity.[3][4][5] Activation of S1R by pridopidine modulates several key pathways implicated in neurodegeneration, including mitochondrial function, ER stress, calcium homeostasis, and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6][7]
These application notes provide a comprehensive overview of the in vivo administration of Pridopidine Hydrochloride in various mouse models of neurodegenerative diseases, including Huntington's Disease (HD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). The protocols and data presented are compiled from peer-reviewed studies to guide researchers in designing and executing their own preclinical investigations.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of this compound in different mouse models as reported in the literature.
Table 1: Pridopidine Administration in Huntington's Disease (HD) Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| R6/2 | 5 mg/kg | Not specified | Chronic | Transient improvement in motor function.[8] |
| R6/2 | Not specified | Not specified | Not specified | Improved motor performance, neuroprotective effects, increased BDNF and DARPP32 expression, reduced mHtt aggregate size.[1][9] |
| YAC128 | 10 or 30 mg/kg | Not specified | 10.5 months (early treatment) | Improved motor coordination, reduced anxiety- and depressive-like phenotypes, reversed striatal transcriptional deficits.[10] |
| YAC128 | 10-30 mg/kg (escalating) | Not specified | 8 weeks (late treatment) | Improved depressive-like symptoms.[10][11] |
| YAC128 | 30 mg/kg/day | Oral | Until 3 months of age (presymptomatic) | Significant improvement in motor coordination, delayed symptom onset.[12] |
| Q175KI | Not specified | Not specified | Not specified | Elevated striatal expression of calbindin and homer1a.[3] |
Table 2: Pridopidine Administration in Other Neurodegenerative Mouse Models
| Disease Model | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Parkinson's Disease | 6-OHDA lesion | 0.3 mg/kg | Daily injections | 5 weeks | Improved forelimb use, abolished rotational bias, protected nigral dopamine cells, increased striatal GDNF, BDNF, and pERK1/2.[5][13] |
| Parkinson's Disease | 6-OHDA lesion | 1.0 mg/kg | Daily injections | 5 weeks | Improved rotational bias.[13] |
| ALS | Not specified | Not specified | 11 weeks | Reduced SOD1 accumulation in the spinal cord, improved muscle fiber density, increased neuromuscular junctions.[14] | |
| Alzheimer's Disease | APP/PS1 | Not specified | Not specified | Not specified | Improved spatial memory.[15] |
| Vanishing White Matter | VWM mice | Not specified | Daily injections | From 7-8 weeks of age | Subtly ameliorated ataxia.[16] |
Experimental Protocols
Protocol 1: Early-Stage Chronic Pridopidine Administration in YAC128 HD Mice
This protocol is adapted from studies investigating the preventative effects of pridopidine.[10][11]
1. Animal Model:
-
YAC128 transgenic mice and wild-type (WT) littermates.
-
Start treatment at an early, presymptomatic stage (e.g., 1.5 months of age).
2. Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or water). The final concentration should be calculated based on the average weight of the mice to ensure accurate dosing.
3. Administration:
-
Administer pridopidine orally (e.g., via gavage or in drinking water) at doses of 10 mg/kg and 30 mg/kg.
-
A control group should receive the vehicle only.
-
Administer daily for a long-term period (e.g., 10.5 months).
4. Behavioral Testing Battery:
-
Motor Coordination:
-
Rotarod Test: Acclimate mice to the apparatus. Test mice at a fixed or accelerating speed for a set duration (e.g., 5 minutes). Record the latency to fall.
-
-
Anxiety-like Behavior:
-
Open Field Test: Place the mouse in the center of an open field arena. Track movement for a defined period (e.g., 10 minutes). Analyze time spent in the center versus the periphery.
-
-
Depressive-like Behavior:
-
Forced Swim Test: Place the mouse in a cylinder of water from which it cannot escape. Record the duration of immobility over a set time (e.g., 6 minutes).
-
5. Post-mortem Analysis:
-
At the end of the treatment period, euthanize mice and collect brain tissue.
-
Neuropathology: Perform immunohistochemistry on striatal and cortical sections to assess neuronal markers and mutant huntingtin (mHtt) aggregates.
-
Molecular Analysis: Use techniques like RNA-sequencing or qPCR on striatal tissue to assess transcriptional changes in pathways related to HD pathology and pridopidine's mechanism of action.
Protocol 2: Neurorestorative Effects of Pridopidine in a 6-OHDA Parkinson's Disease Model
This protocol is based on studies evaluating pridopidine's ability to restore function after neuronal damage.[5][13]
1. Animal Model:
-
Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the striatum of adult mice. Sham-lesioned animals should receive a vehicle injection.
2. Drug Preparation:
-
Prepare this compound in saline for subcutaneous injection.
3. Administration:
-
Begin daily subcutaneous injections of pridopidine (0.3 mg/kg or 1.0 mg/kg) or vehicle on the same day as the 6-OHDA lesion.
-
Continue daily administration for the duration of the study (e.g., 5 weeks).
4. Behavioral Assessments:
-
Forelimb Use Asymmetry:
-
Cylinder Test: Place the mouse in a transparent cylinder and record the number of wall touches with the left, right, and both forepaws. Calculate the percentage of contralateral (impaired) limb use.
-
-
Motor Deficit:
-
Stepping Test: Hold the mouse and allow one forepaw to touch a moving treadmill. Count the number of adjusting steps over a set distance.
-
-
Rotational Behavior:
-
Induce rotational behavior by administering a dopamine agonist (e.g., apomorphine). Record the number of ipsilateral rotations over a set period.
-
5. Histological and Biochemical Analysis:
-
Following the final behavioral test, perfuse the mice and collect the brains.
-
Immunohistochemistry: Stain sections of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify dopamine neuron survival and fiber density.
-
Protein Analysis: Use Western blot or ELISA to measure levels of neurotrophic factors (BDNF, GDNF) and signaling proteins (pERK1/2) in striatal tissue lysates.
Signaling Pathways and Mechanisms of Action
Pridopidine's neuroprotective effects are primarily attributed to its activation of the Sigma-1 Receptor (S1R). The following diagrams illustrate the key pathways involved.
Caption: Pridopidine acts as a Sigma-1 Receptor agonist, leading to multiple neuroprotective effects.
Caption: A generalized workflow for in vivo studies of Pridopidine in mouse models.
Caption: Pridopidine enhances BDNF signaling through S1R activation, promoting neuronal survival.
Conclusion
This compound has demonstrated robust therapeutic potential in a variety of mouse models of neurodegenerative diseases. Its primary mechanism, acting through the Sigma-1 Receptor, results in a cascade of neuroprotective effects that improve motor and behavioral phenotypes and modulate underlying disease pathology. The protocols and data summarized herein provide a valuable resource for researchers aiming to further elucidate the therapeutic effects of pridopidine and explore its potential for clinical translation.
References
- 1. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. alzforum.org [alzforum.org]
- 16. Pridopidine subtly ameliorates motor skills in a mouse model for vanishing white matter - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine Hydrochloride: Application Notes and Protocols for Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine (B1678097) is a selective and potent Sigma-1 Receptor (S1R) agonist currently under investigation for the treatment of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] The Sigma-1 Receptor is an intracellular protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it plays a crucial role in regulating key cellular processes essential for neuronal health and survival.[1] Activation of S1R by pridopidine has demonstrated neuroprotective effects in various preclinical models of neurodegenerative disorders.[1][2] These effects are attributed to its ability to enhance mitochondrial function, reduce endoplasmic reticulum (ER) stress, increase the production of brain-derived neurotrophic factor (BDNF), and promote neuronal survival and plasticity.[3][4][5][6]
This document provides detailed application notes and protocols for the preparation and use of Pridopidine Hydrochloride in cell-based experiments, aimed at assisting researchers in neuroscience and drug development.
Physicochemical Properties and Mechanism of Action
This compound acts as a high-affinity agonist for the Sigma-1 Receptor (S1R).[7] Its binding to S1R initiates a cascade of downstream signaling events that contribute to its neuroprotective properties. These include the upregulation of the BDNF signaling pathway and the AKT/PI3K pathway, both of which are critical for neuronal survival and plasticity.[3] Furthermore, pridopidine has been shown to alleviate ER stress by reducing the levels of unfolded protein response (UPR) markers and to improve mitochondrial function by normalizing mitochondrial complex activity and reducing reactive oxygen species (ROS) levels.[4] While initially investigated for its interaction with dopamine (B1211576) D2/D3 receptors, studies have shown that pridopidine has a much higher affinity for the S1R.[1]
Data Presentation
Table 1: Physicochemical and Binding Properties of Pridopidine
| Property | Value | Source |
| Molecular Weight | 281.42 g/mol | [7] |
| Molecular Formula | C₁₅H₂₃NO₂S | [7] |
| CAS Number | 346688-38-8 | [7] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [7] |
| Purity | ≥98% | [7] |
| Storage | Store at -20°C | [7] |
| Sigma-1 Receptor (S1R) Ki | 7.1 nM (in HEK293 cells and rat striatal membranes) | [7] |
| Dopamine D2 Receptor (high-affinity) Ki | ~7520 nM | [8] |
| Dopamine D2 Receptor (low-affinity) Ki | 17.5 µM | [7] |
| Dopamine D3 Receptor Selectivity | ~30-fold selective for S1R over D3 | [7] |
Table 2: Effective Concentrations of Pridopidine in Cell-Based Assays
| Assay | Cell Type | Concentration Range | Effective Concentration | Incubation Time | Observed Effect | Source |
| Neuroprotection against mutant Huntingtin (mHTT) toxicity | Mouse primary striatal and cortical neurons | 0.001 - 1 µM | EC50 in the mid-nanomolar range | Not specified | Protection against mHTT-induced cell death | [7][9] |
| Reduction of eIF2α phosphorylation (ER stress marker) | HEK293 cells expressing myc-Htt96Q | Not specified | Maximal effect at 3 µM | 8 and 24 hours | Reduction of ER stress | |
| Rescue of mitochondrial membrane potential (MMP) | HD human lymphoblasts | 5 µM | 5 µM | 24 hours pre-treatment, then 6 hours with H₂O₂ | Significant rescue of H₂O₂-induced MMP decrease | |
| Increased cell viability | HD human lymphoblasts | 5 µM | 5 µM | 24 hours pre-treatment, then 6 hours with H₂O₂ | Significant increase in cell viability after H₂O₂ challenge | |
| Increased mitochondrial respiration | Neural stem cells (NSCs) | 0.1 and 1 µM | 0.1 and 1 µM | 24 hours | Significant increase in basal and maximal respiration | [1] |
| Reduction of ROS levels | HD lymphoblasts | 5 µM | 5 µM | 24 hours | Significant reduction of ROS levels | [1] |
| Neuroprotection in nuclear condensation assay | Htt N586-82Q transfected cortical neurons | 100 nM - 100 µM | EC50 of about 1 µM | Not specified | Dose-dependent protection | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 2.814 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. The resulting solution will be a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Experiments
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile environment, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM working solution, you can perform a 1:10,000 dilution (e.g., add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium).
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of pridopidine used in the experiment.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration as determined by your experimental design.
Mandatory Visualization
References
- 1. US20210220342A1 - Pridopidine for the treatment of mitochondrial-associated diseases and disorders and endoplasmic reticulum (er) stress - Google Patents [patents.google.com]
- 2. prilenia.com [prilenia.com]
- 3. researchgate.net [researchgate.net]
- 4. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pridopidine in YAC128 Transgenic HD Mice
These application notes provide a comprehensive overview of the use of pridopidine (B1678097), a selective Sigma-1 Receptor (S1R) agonist, in the YAC128 transgenic mouse model of Huntington's Disease (HD).[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating potential therapeutic interventions for HD.
Introduction
Huntington's Disease is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances, stemming from a mutation in the huntingtin (HTT) gene. The YAC128 mouse model, which expresses the full-length human mutant HTT gene, is a widely used preclinical model that recapitulates many features of the human disease. Pridopidine has emerged as a promising therapeutic candidate, with studies in YAC128 mice demonstrating its potential to ameliorate behavioral deficits and modulate underlying pathological mechanisms.[4][5] Initially investigated for its effects on dopamine (B1211576) signaling, pridopidine's primary mechanism of action is now understood to be mediated through the activation of the S1R, a chaperone protein that plays a crucial role in cellular health and survival.[3][6][7]
Data Summary
The following tables summarize the key quantitative findings from studies administering pridopidine to YAC128 mice.
Table 1: Effects of Early Pridopidine Treatment on Behavioral Outcomes in YAC128 Mice
| Behavioral Test | Treatment Group | Age of Assessment | Key Findings |
| Motor Function | |||
| Accelerating Rotarod | Vehicle (YAC128) | 2-10 months | Progressive decline in motor performance. |
| 30 mg/kg Pridopidine | 2-10 months | Improved motor performance starting from 2 months of age, with effects maintained until 10 months.[8] | |
| Climbing Test | Vehicle (YAC128) | 2 & 4 months | Deficits in climbing time and latency to climb. |
| 30 mg/kg Pridopidine | 2 & 4 months | Increased climbing time at 2 months and decreased latency to climb at 2 and 4 months.[8] | |
| Anxiety-like Behavior | |||
| Elevated Plus Maze | Vehicle (YAC128) | 12 months | Increased anxiety-like behavior. |
| 30 mg/kg Pridopidine | 12 months | Reduced anxiety-like phenotypes.[4][5] | |
| Depressive-like Behavior | |||
| Forced Swim Test | Vehicle (YAC128) | 12 months | Increased depressive-like behavior. |
| 10 & 30 mg/kg Pridopidine | 12 months | Reduced depressive-like phenotypes.[4][5] |
Table 2: Effects of Late Pridopidine Treatment on Behavioral Outcomes in YAC128 Mice
| Behavioral Test | Treatment Group | Age of Assessment | Key Findings |
| Depressive-like Behavior | |||
| Forced Swim Test | Vehicle (YAC128) | 10 months | Increased depressive-like behavior. |
| Escalating Dose (10-30 mg/kg) | 10 months | Improved depressive-like symptoms.[4][5] |
Table 3: Neuropathological and Molecular Outcomes of Pridopidine Treatment in YAC128 Mice
| Outcome Measure | Treatment Regimen | Key Findings |
| Neuropathology | ||
| Striatal & Corpus Callosum Volume | Early Treatment (10.5 months) | No rescue of atrophy observed.[4][5] |
| Transcriptional Changes (Striatum) | ||
| Gene Expression | Early Treatment (10.5 months) | Reversed striatal transcriptional deficits, upregulating disease-specific genes that are typically downregulated in HD.[4][5] |
| Upregulated genes in the Brain-Derived Neurotrophic Factor (BDNF), glucocorticoid receptor, and dopamine D1 receptor pathways.[9][10] | ||
| Downregulated genes associated with M1 microglial activation.[10] | ||
| Cellular Mechanisms | ||
| Mitochondrial Function | Early Treatment | Prevents disruption of mitochondria-ER contact sites and improves mitochondrial activity, elongation, and motility.[1][11] |
| Reduces mitochondrial reactive oxygen species (ROS) levels.[11] | ||
| BDNF Transport | In vitro (HD mouse model neurons) | Rescues the reduced trafficking of BDNF.[12] |
| Endoplasmic Reticulum (ER) Stress | In vitro (cellular HD models) | Ameliorates mutant huntingtin-induced ER stress.[11] |
Experimental Protocols
Animal Model
-
Strain: YAC128 HD mice (line 53) expressing a full-length human HTT transgene with 128 CAG repeats, and wild-type (WT) littermates on an FVB/N background.[13]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Pridopidine Administration
-
Formulation: Pridopidine is dissolved in sterile double-distilled water (ddH₂O).
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Early Treatment Regimen:
-
Late Treatment Regimen:
Behavioral Testing
-
Apparatus: A rotating rod with an accelerating speed.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place the mouse on the stationary rod.
-
The rod accelerates from a set starting speed to a maximum speed over a defined period.
-
Record the latency to fall for each mouse.
-
Perform multiple trials per day for several consecutive days.
-
-
Purpose: Assesses motor coordination and balance.
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).
-
Track the total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated tracking system.
-
-
Purpose: Measures general locomotor activity and anxiety-like behavior.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Fill the cylinder with water (24-26°C) to a depth where the mouse cannot touch the bottom.
-
Gently place the mouse into the water.
-
Record the duration of immobility over a set period (e.g., 6 minutes).
-
-
Purpose: Assesses depressive-like behavior.
Neuropathological and Molecular Analysis
-
Procedure:
-
Anesthetize the mouse.
-
Position the animal in an MRI-compatible cradle.
-
Acquire T2-weighted images to assess brain structure.
-
Analyze images to determine the volume of specific brain regions, such as the striatum and corpus callosum.
-
-
Purpose: To evaluate brain atrophy.
-
Sample Collection:
-
Euthanize mice and rapidly dissect the striatum.
-
Flash-freeze the tissue in liquid nitrogen.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from the striatal tissue.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the mouse reference genome.
-
Perform differential gene expression analysis to identify genes and pathways affected by pridopidine treatment.
-
-
Purpose: To investigate the transcriptional effects of pridopidine.
Visualizations
Caption: Pridopidine's neuroprotective mechanism of action in Huntington's Disease models.
Caption: Experimental workflow for early and late pridopidine treatment in YAC128 mice.
References
- 1. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. Pridopidine - Wikipedia [en.wikipedia.org]
- 4. JCI Insight - Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice [insight.jci.org]
- 5. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 7. massgeneral.org [massgeneral.org]
- 8. JCI Insight - Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice [insight.jci.org]
- 9. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immuneering.com [immuneering.com]
- 11. neurologylive.com [neurologylive.com]
- 12. vjneurology.com [vjneurology.com]
- 13. researchgate.net [researchgate.net]
- 14. jnnp.bmj.com [jnnp.bmj.com]
Pridopidine in ALS Animal Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of pridopidine (B1678097) in amyotrophic lateral sclerosis (ALS) animal models, specifically focusing on the widely used SOD1G93A mouse model. The protocols detailed below are designed to facilitate the investigation of pridopidine's therapeutic potential by assessing its impact on key pathological hallmarks of ALS.
Introduction
Pridopidine is a selective Sigma-1 Receptor (S1R) agonist that has shown promise in preclinical studies for neurodegenerative diseases, including ALS.[1][2] The S1R is an intracellular chaperone protein, particularly abundant in motor neurons of the spinal cord, that plays a crucial role in regulating cellular processes essential for neuronal health and survival.[1][3] Activation of S1R by pridopidine is thought to mitigate cellular stress, enhance mitochondrial function, promote neurotrophic factor signaling, and reduce the accumulation of toxic protein aggregates, all of which are implicated in ALS pathology.[2][4][5][6][7] Preclinical studies in the SOD1G93A mouse model of ALS have demonstrated that pridopidine can ameliorate motor deficits, preserve neuromuscular junctions (NMJs), and reduce mutant SOD1 aggregation.[2][4][5][7]
Mechanism of Action: The Role of Sigma-1 Receptor
Pridopidine's primary mechanism of action in the context of ALS is the activation of the Sigma-1 Receptor (S1R).[1][2][4] This activation triggers a cascade of downstream signaling events that collectively contribute to its neuroprotective effects. A key pathway modulated by pridopidine is the ERK signaling pathway, which is crucial for neuronal survival and plasticity.[2][4]
Caption: Pridopidine's neuroprotective signaling pathway.
Experimental Design and Protocols
Animal Model
The most commonly used animal model for these studies is the SOD1G93A transgenic mouse , which expresses a human SOD1 gene with a glycine (B1666218) to alanine (B10760859) substitution at position 93. This model recapitulates many of the key features of human ALS, including progressive motor neuron loss, muscle atrophy, and paralysis.
Experimental Workflow
A typical experimental workflow for testing the efficacy of pridopidine in the SOD1G93A mouse model is outlined below.
Caption: General experimental workflow for pridopidine testing.
Detailed Protocols
Protocol 1: Pridopidine Administration in SOD1G93A Mice
This protocol describes the continuous subcutaneous administration of pridopidine using osmotic pumps.
Materials:
-
Pridopidine
-
Vehicle (e.g., sterile saline)
-
Alzet osmotic pumps (e.g., Model 2004)
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
SOD1G93A transgenic mice (pre-symptomatic, e.g., ~8-9 weeks of age)
Procedure:
-
Pump Preparation: Prepare pridopidine solution in the appropriate vehicle to deliver a continuous dose of 3.0 mg/kg/day .[8][9] Fill the Alzet osmotic pumps with the pridopidine solution or vehicle according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the mice using isoflurane. Make a small subcutaneous incision on the back of the mouse.
-
Pump Insertion: Insert the filled osmotic pump subcutaneously.
-
Wound Closure: Suture the incision and allow the mouse to recover.
-
Post-operative Care: Monitor the animals for any signs of distress or infection.
-
Treatment Duration: The typical treatment duration is 4 weeks .[8][9]
Protocol 2: Assessment of Motor Function
Motor function should be assessed weekly to monitor disease progression and the therapeutic effects of pridopidine.
A. Rotarod Test:
This test assesses motor coordination and balance.
Procedure:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
Start the rotation, gradually increasing the speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a rest period in between.
B. Hanging-Wire Test:
This test measures grip strength and endurance.
Procedure:
-
Allow the mouse to grip a wire grid.
-
Invert the grid and start a timer.
-
Record the time until the mouse falls.
-
Set a maximum time (e.g., 90 seconds).
Protocol 3: Neuromuscular Junction (NMJ) Integrity Analysis
This protocol details the immunohistochemical staining of NMJs in muscle tissue to assess denervation.
Materials:
-
Gastrocnemius muscle tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% BSA, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Anti-neurofilament antibody (for presynaptic terminal)
-
-
Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
α-Bungarotoxin conjugated to a fluorophore (e.g., Alexa Fluor 594, for postsynaptic acetylcholine (B1216132) receptors)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Tissue Preparation: Perfuse the mouse with 4% PFA and dissect the gastrocnemius muscle.
-
Fixation: Post-fix the muscle in 4% PFA.
-
Permeabilization and Blocking: Incubate the muscle in blocking solution.
-
Primary Antibody Incubation: Incubate the muscle with the anti-neurofilament antibody overnight at 4°C.
-
Washing: Wash the muscle with PBS.
-
Secondary Antibody and α-Bungarotoxin Incubation: Incubate with the fluorescently labeled secondary antibody and α-bungarotoxin.
-
Washing: Wash the muscle with PBS.
-
Mounting: Mount the muscle on a slide with mounting medium.
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the percentage of innervated NMJs (where neurofilament staining overlaps with α-bungarotoxin staining).[10]
Protocol 4: Quantification of Mutant SOD1 (mSOD1) Aggregation
This protocol describes a method to quantify insoluble mSOD1 aggregates in spinal cord tissue.
Materials:
-
Spinal cord tissue
-
Lysis buffer with protease inhibitors
-
Detergent-containing buffer
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-SOD1 antibody
Procedure:
-
Tissue Homogenization: Homogenize spinal cord tissue in lysis buffer.
-
Centrifugation: Centrifuge the homogenate to separate the soluble and insoluble fractions.
-
Insoluble Fraction Extraction: Resuspend the pellet (insoluble fraction) in a detergent-containing buffer.
-
Quantification: Analyze the amount of SOD1 in the insoluble fraction using SDS-PAGE and Western blotting with an anti-SOD1 antibody.[3][11]
Protocol 5: Western Blot for ERK Activation
This protocol is for assessing the activation of the ERK signaling pathway.
Materials:
-
Spinal cord or motor neuron culture lysates
-
Protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies:
-
Anti-phospho-ERK1/2 (pERK)
-
Anti-total-ERK1/2 (tERK)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Extract protein from tissue or cell lysates and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK and tERK overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities and calculate the ratio of pERK to tERK to determine the level of ERK activation.[12]
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Motor Function Assessment
| Treatment Group | Rotarod Latency to Fall (seconds) | Hanging-Wire Time (seconds) |
| SOD1G93A + Vehicle | Mean ± SEM | Mean ± SEM |
| SOD1G93A + Pridopidine | Mean ± SEM | Mean ± SEM |
| Wild-Type Control | Mean ± SEM | Mean ± SEM |
Table 2: Neuromuscular Junction Innervation
| Treatment Group | Percentage of Innervated NMJs |
| SOD1G93A + Vehicle | Mean ± SEM |
| SOD1G93A + Pridopidine | Mean ± SEM |
| Wild-Type Control | Mean ± SEM |
Table 3: Mutant SOD1 Aggregation and ERK Activation
| Treatment Group | Insoluble mSOD1 Levels (relative to vehicle) | pERK/tERK Ratio (relative to vehicle) |
| SOD1G93A + Vehicle | 1.0 | 1.0 |
| SOD1G93A + Pridopidine | Mean ± SEM | Mean ± SEM |
Note: The data in these tables are placeholders and should be replaced with actual experimental results. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Conclusion
These application notes and protocols provide a framework for the preclinical investigation of pridopidine in ALS animal models. By following these detailed methodologies, researchers can systematically evaluate the therapeutic potential of pridopidine and further elucidate its mechanism of action in the context of neurodegeneration. Consistent and rigorous experimental execution is critical for generating reliable and reproducible data in the pursuit of effective treatments for ALS.
References
- 1. The Neuromuscular Junction: Measuring Synapse Size, Fragmentation and Changes in Synaptic Protein Density Using Confocal Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An examination of wild-type SOD1 in modulating the toxicity and aggregation of ALS-associated mutant SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pridopidine modifies disease phenotype in a SOD1 mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Quantification of neuromuscular junction (NMJ) innervation at 60days in SOD1G93A transgenic mice. - Public Library of Science - Figshare [plos.figshare.com]
- 11. SOD1-positive aggregate accumulation in the CNS predicts slower disease progression and increased longevity in a mutant SOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Measuring Sigma-1 Receptor Occupancy of Pridopidine In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine (B1678097) is a selective, high-affinity sigma-1 receptor (S1R) agonist being investigated for the treatment of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2][3] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating various cellular functions crucial for neuronal health and survival.[4] Understanding the in vivo target engagement of pridopidine at the S1R is crucial for determining appropriate dosing, validating its mechanism of action, and advancing its clinical development.[1] Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[5] This document provides detailed application notes and protocols for measuring the in vivo S1R occupancy of pridopidine using PET imaging.
Data Presentation: Quantitative Summary of Pridopidine's Sigma-1 Receptor Occupancy
The following tables summarize the quantitative data from key in vivo PET studies that have measured the sigma-1 receptor occupancy of pridopidine in both preclinical and clinical settings.
Table 1: Pridopidine Sigma-1 Receptor Occupancy in Rats
| Pridopidine Dose (mg/kg) | PET Radiotracer | S1R Occupancy (%) | Reference |
| 3 | [11C]SA4503 | 57 ± 2 | [6][7][8] |
| 15 | [11C]SA4503 | 85 ± 2 | [6][7][8] |
Table 2: Pridopidine Sigma-1 and Dopamine (B1211576) D2/D3 Receptor Occupancy in Healthy Human Volunteers
| Pridopidine Dose (mg) | PET Radiotracer (S1R) | S1R Occupancy (%) | PET Radiotracer (D2/D3R) | D2/D3R Occupancy (%) | Reference |
| 0.5 | [18F]fluspidine | 18 | N/A | N/A | [9] |
| 1 | [18F]fluspidine | 43 | N/A | N/A | [10][11] |
| 22.5 | [18F]fluspidine | 87 - 91 | N/A | N/A | [9][10][11] |
| 90 | [18F]fluspidine | 87 - 91 | [18F]fallypride | ~3 | [9][10][11] |
Table 3: Pridopidine Sigma-1 Receptor Occupancy in Huntington's Disease Patients
| Pridopidine Dose (mg) | PET Radiotracer | S1R Occupancy (%) | Reference |
| 90 | [18F]fluspidine | 87 ± 7 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the in vivo sigma-1 receptor occupancy of pridopidine.
Protocol 1: In Vivo S1R Occupancy Measurement in Rats using [11C]SA4503 PET
Objective: To determine the dose-dependent occupancy of the sigma-1 receptor by pridopidine in the rat brain.
Materials:
-
Male Wistar rats
-
Pridopidine
-
Saline solution
-
[11C]SA4503 (S1R radiotracer)
-
MicroPET scanner
-
Anesthesia (e.g., isoflurane)
-
Apparatus for blood sampling and analysis
Procedure:
-
Animal Preparation: Anesthetize the rats with isoflurane.
-
Drug Administration: Administer pridopidine (e.g., 3 or 15 mg/kg) or saline (vehicle control) via an appropriate route (e.g., intraperitoneal injection).[6][8]
-
Radiotracer Injection: Following a predetermined pretreatment time, inject a bolus of [11C]SA4503 intravenously.[6][8]
-
PET Scanning: Acquire dynamic PET scan data for a specified duration (e.g., 60 minutes).[6][8]
-
Blood Sampling and Analysis: Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma, correcting for metabolites.[6][8]
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the brain images.
-
Quantify cerebral [11C]SA4503 binding using metabolite-corrected plasma input data.[6][8]
-
Calculate the total distribution volume (VT) using Logan graphical analysis.[6][8][12]
-
Determine S1R occupancy using the Lassen plot (also known as the Cunningham-Lassen plot), which relates the reduction in radiotracer binding to the dose of the competing drug.[6][7][12]
-
Protocol 2: In Vivo S1R Occupancy Measurement in Humans using [18F]fluspidine PET
Objective: To assess the in vivo target engagement of pridopidine at the S1R in healthy volunteers and Huntington's disease patients.[10][11]
Materials:
-
Human subjects (healthy volunteers or HD patients)
-
Pridopidine
-
[18F]fluspidine (S1R radiotracer)
-
PET/CT or PET/MR scanner
-
Apparatus for intravenous administration and blood sampling
Procedure:
-
Subject Screening and Preparation: Ensure subjects meet all inclusion and exclusion criteria for the clinical trial. Subjects should fast before the PET scan.
-
Baseline PET Scan: Perform a baseline PET scan without pridopidine administration.
-
Drug Administration: Administer a single oral dose of pridopidine (e.g., 0.5 to 90 mg) or placebo.[10][11][13]
-
Post-dose PET Scan: After a specified time post-pridopidine administration (e.g., 2 hours), perform a second PET scan.[10][11]
-
Blood Sampling: Collect arterial blood samples to determine plasma concentrations of pridopidine and the radiotracer.
-
Data Analysis:
-
Reconstruct PET images and co-register with anatomical MRI scans for accurate region of interest delineation.
-
Calculate the total distribution volume (VT) of [18F]fluspidine in various brain regions.
-
Calculate S1R occupancy for each dose using the Lassen plot, comparing the VT from the post-dose scan to the baseline scan.[10][11]
-
The relationship between pridopidine dose (or plasma concentration) and S1R occupancy can be described by a three-parameter Hill equation.[10][11]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Pridopidine's neuroprotective signaling via the Sigma-1 Receptor.
Caption: Experimental workflow for a PET receptor occupancy study.
References
- 1. What clinical trials have been conducted for Pridopidine? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [<sup>18</sup>F] fluspidine and [<sup>18</sup>F] fallypride PET study - ProQuest [proquest.com]
Application Notes & Protocols: Assessing Pridopidine's Effect on Synaptic Plasticity
Introduction
Pridopidine (B1678097) is a first-in-class, orally administered, highly selective Sigma-1 Receptor (S1R) agonist in clinical development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] The S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, where it regulates crucial cellular pathways often impaired in neurodegenerative conditions, including neuroprotection, cellular stress reduction, and neuroplasticity.[4][5][6] Pridopidine's activation of S1R is believed to exert neuroprotective effects by enhancing the production and transport of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity.[4][5][7][8] These application notes provide a detailed overview and protocols for assessing the therapeutic potential of pridopidine by measuring its effects on synaptic plasticity.
Mechanism of Action: Pridopidine-S1R Signaling Pathway
Pridopidine binds to the S1R with high affinity, approximately 100 times higher than its affinity for the dopamine (B1211576) D2 receptor.[4] Activation of S1R by pridopidine initiates a signaling cascade that promotes neuronal health and plasticity. A core component of this mechanism is the upregulation of the BDNF pathway.[4] S1R activation enhances the secretion of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB).[4][5][6] This binding triggers downstream signaling pathways, including the AKT/PI3K and ERK pathways, which are crucial for neuronal survival, dendritic growth, and synaptic strengthening.[4][9] In disease models, pridopidine has been shown to rescue the trafficking of BDNF and TrkB, restoring neurotrophin signaling at the synapse.[5][6]
Caption: Pridopidine's S1R-mediated signaling pathway.
Application Data
Quantitative data from preclinical studies demonstrate pridopidine's ability to modulate key aspects of synaptic plasticity.
Table 1: Effect of Pridopidine on Long-Term Potentiation (LTP)
| Model System | Treatment | LTP Measurement | Result | Reference |
|---|---|---|---|---|
| Hippocampal Slices (WT Mice) | Pridopidine (1 µM) | Field EPSP Slope | Potentiation of 148.0 ± 7.9% | [10] |
| Hippocampal Slices (WT Mice) + Aβ₁₋₄₂ | Pridopidine (1 µM) | Field EPSP Slope | Rescued LTP to 140.2 ± 8.7% | [10] |
| Neurons from Alzheimer's Mice | Pridopidine | Long-Term Potentiation | Increased LTP |[7] |
Table 2: Effect of Pridopidine on Dendritic Spine Density
| Model System | Treatment | Duration | Result | Reference |
|---|---|---|---|---|
| Neurons from Alzheimer's Mice (In Vitro) | Pridopidine | - | Increased spine density | [7] |
| 5-month-old Alzheimer's Mice (In Vivo) | Pridopidine (30mg/kg, oral) | 1 month | Restored spine density |[7] |
Table 3: Effect of Pridopidine on Key Signaling Molecules
| Model System | Treatment | Target Protein | Result | Reference |
|---|---|---|---|---|
| Rat Neuroblastoma Cells | Pridopidine | BDNF Secretion | Enhanced BDNF protein secretion (S1R-dependent) | [4] |
| Wild-Type Motor Neurons | Pridopidine (0.1 µM - 1 µM) | pERK / ERK | ~3.5-4 fold increase in ERK phosphorylation | [9] |
| SOD1 G93A Motor Neurons | Pridopidine (0.1 µM - 1 µM) | pERK / ERK | ~2.9-8.5 fold increase in ERK phosphorylation | [9] |
| Wild-Type Motor Neurons | Pridopidine | pAKT / AKT | No significant change |[9] |
Experimental Protocols
Protocol 1: Assessing Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes how to measure the effect of pridopidine on LTP at the Schaffer collateral-CA1 synapse in acute mouse hippocampal slices using extracellular field recordings.[11][12][13]
Caption: Workflow for assessing pridopidine's effect on LTP.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult mouse.
-
Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Prepare 400-μm thick transverse hippocampal slices using a vibratome.[13]
-
Transfer slices to a recovery chamber with carbogenated ACSF, incubate at 37°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.[13]
-
-
Electrophysiology:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated ACSF at ~2 mL/min.
-
Place a stimulating electrode on the Schaffer collateral axons and a recording electrode in the stratum radiatum of the CA1 region.[12]
-
Generate an input-output curve to determine the stimulus intensity that elicits a field excitatory postsynaptic potential (fEPSP) of 50% of the maximal response. This intensity will be used for the remainder of the experiment.[13]
-
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for 15-30 minutes by delivering stimuli at 0.05 Hz.[11][12]
-
Drug Application: Perfuse the slice with either vehicle-containing ACSF (control group) or pridopidine-containing ACSF (e.g., 1 µM) for 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single tetanus of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[11]
-
Post-Induction Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes following the induction protocol to measure the potentiation.[11]
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes from the post-induction period to the average baseline slope.
-
Compare the degree of potentiation between the pridopidine-treated group and the vehicle control group.
-
Protocol 2: Analysis of Dendritic Spine Density and Morphology
This protocol details a method for quantifying changes in dendritic spine density in cultured neurons or brain tissue from treated animals. The Golgi-Cox staining method is described here for its robustness in visualizing neuronal morphology.[14][15]
Caption: Workflow for dendritic spine density analysis.
Methodology:
-
Tissue Preparation:
-
Following a chronic treatment paradigm with pridopidine (e.g., 30 mg/kg daily for 1 month) or vehicle, deeply anesthetize the animals.[7]
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix overnight in 4% PFA.
-
Immerse the brain tissue block (e.g., hippocampus or cortex) in a Golgi-Cox solution and store in the dark for 14 days.
-
-
Sectioning and Imaging:
-
Transfer the tissue to a sucrose (B13894) solution for cryoprotection.
-
Section the tissue at 100-200 μm using a vibratome.
-
Mount sections on slides and follow the staining development protocol for Golgi-Cox.
-
Using a bright-field or confocal microscope, acquire high-magnification (60x or 100x oil-immersion objective) Z-stack images of well-impregnated pyramidal neurons.
-
-
Quantification and Analysis:
-
Select secondary or tertiary dendritic segments of at least 20 µm in length for analysis.
-
Using imaging software (e.g., ImageJ/Fiji with NeuronJ plugin or Imaris), manually or semi-automatically trace the selected dendritic segments.
-
Count all protrusions (spines) along the traced length.
-
Calculate spine density as the number of spines per 10 µm of dendrite length.
-
(Optional) Classify spines based on morphology (e.g., thin, stubby, mushroom) to assess changes in spine maturity.[16]
-
Compare the average spine density between pridopidine- and vehicle-treated groups.
-
Protocol 3: Western Blot Analysis of Synaptic Signaling Proteins
This protocol provides a method for quantifying the expression and phosphorylation status of key proteins in the pridopidine signaling pathway, such as ERK, AKT, and TrkB.[17][18][19][20]
Caption: Workflow for Western blot analysis of synaptic proteins.
Methodology:
-
Sample Preparation and Protein Quantification:
-
Treat cultured neurons or animals with pridopidine for the desired duration.
-
Harvest cells or dissect brain tissue (e.g., hippocampus) on ice.
-
Homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[20]
-
Centrifuge to pellet debris and collect the supernatant containing the protein lysate.[20]
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to reduce non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for the proteins of interest (e.g., anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, anti-TrkB).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
For fluorescent antibodies, use a fluorescent imaging system to detect the signal.[19]
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the signal for phosphoproteins to the corresponding total protein signal. Normalize all values to a loading control (e.g., GAPDH or β-actin).
-
Compare protein expression/phosphorylation levels between pridopidine- and vehicle-treated groups.
-
References
- 1. prilenia.com [prilenia.com]
- 2. prilenia.com [prilenia.com]
- 3. Additional analyses of pridopidine for HD | EurekAlert! [eurekalert.org]
- 4. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. funjournal.org [funjournal.org]
- 14. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western blot analysis for synaptic markers [bio-protocol.org]
- 18. sysy.com [sysy.com]
- 19. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blotting for Neuronal Proteins [protocols.io]
Pridopidine Hydrochloride: Stability Profiling in Common Laboratory Buffers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the stability of Pridopidine Hydrochloride in commonly used laboratory buffers. While specific stability data for this compound in these buffers is not extensively published, this guide outlines a robust methodology based on established principles of pharmaceutical stability testing, including ICH guidelines. The provided protocols and hypothetical data tables serve as a template for researchers to generate and assess the stability of this compound for their specific applications.
Introduction
Pridopidine is a first-in-class, orally administered, selective Sigma-1 Receptor (S1R) agonist in development for neurodegenerative diseases such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS).[1][2] As a tertiary amine with a pKa between 8.03 and 8.9, its solubility and stability are pH-dependent.[3] The hydrochloride salt form is utilized for its improved solubility. Understanding the stability of this compound in various buffered solutions is critical for the development of robust formulations and for ensuring the integrity of in vitro and in vivo experimental results.
This application note details a systematic approach to assess the stability of this compound in a selection of common laboratory buffers across a physiologically and pharmaceutically relevant pH range. It includes protocols for sample preparation, stress testing (forced degradation), and analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Data Presentation: Hypothetical Stability of this compound
The following tables summarize hypothetical stability data for this compound in various buffers under different storage conditions. These tables are intended to serve as an example of how to present stability data. Actual results will vary based on experimental conditions.
Table 1: Stability of this compound in Various Buffers at 25°C
| Buffer (50 mM) | pH | Initial Assay (%) | Assay after 7 days (%) | Assay after 30 days (%) | Appearance of Degradants |
| Acetate (B1210297) Buffer | 4.5 | 100.0 | 99.8 | 99.5 | None Detected |
| Phosphate (B84403) Buffer | 6.0 | 100.0 | 99.7 | 99.2 | Minor peak at RRT 1.2 |
| Phosphate Buffered Saline (PBS) | 7.4 | 100.0 | 99.5 | 98.8 | Minor peak at RRT 1.2 |
| TRIS Buffer | 8.5 | 100.0 | 98.9 | 97.5 | Two minor peaks observed |
Table 2: Forced Degradation of this compound
| Stress Condition | Treatment | Time | Assay (%) | Major Degradant Peak (RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 92.3 | 1.4 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 85.7 | 0.8 |
| Oxidation | 3% H₂O₂ | 24 h | 90.5 | 1.6 |
| Thermal | 60°C | 7 days | 98.1 | 1.2 |
| Photolytic | ICH Q1B | - | 99.6 | None Detected |
RRT: Relative Retention Time
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and methanol
-
Reagent grade sodium acetate, sodium phosphate (monobasic and dibasic), sodium chloride, Tris base, and hydrochloric acid
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies
Preparation of Buffer Solutions
Prepare a 50 mM stock of each of the following buffers:[4][5]
-
Acetate Buffer (pH 4.5): Dissolve the appropriate amount of sodium acetate in purified water and adjust the pH to 4.5 with acetic acid.
-
Phosphate Buffer (pH 6.0): Prepare solutions of monobasic and dibasic sodium phosphate and mix to achieve a pH of 6.0.
-
Phosphate Buffered Saline (PBS, pH 7.4): Prepare using standard protocols to achieve the desired concentrations of sodium chloride, potassium chloride, and sodium and potassium phosphates.
-
TRIS Buffer (pH 8.5): Dissolve Tris base in purified water and adjust the pH to 8.5 with hydrochloric acid.
Stability Study Protocol
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution with each of the prepared buffers to a final concentration of 1 mg/mL.
-
Storage Conditions: Aliquot the buffered solutions into amber glass vials and store them at controlled room temperature (25°C).
-
Time Points: Analyze the samples at initial (T=0), 7 days, and 30 days.
-
Analysis: At each time point, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods.[6][7]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid drug substance at 60°C.
-
Photolytic Degradation: Expose the drug substance to light according to ICH Q1B guidelines.[8]
-
Analysis: Monitor the reactions over time and quench when approximately 10-20% degradation is observed. Analyze the stressed samples by HPLC.
Stability-Indicating HPLC Method
A reverse-phase HPLC method should be developed and validated according to ICH guidelines to separate this compound from its potential degradation products.[9][10]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Pridopidine Signaling Pathway
The primary mechanism of action of Pridopidine is the activation of the Sigma-1 Receptor (S1R), which in turn upregulates several neuroprotective pathways.[8][11]
Caption: Pridopidine's activation of S1R and downstream neuroprotective effects.
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound in buffers.
Conclusion
This application note provides a framework for researchers to systematically evaluate the stability of this compound in common laboratory buffers. Based on its chemical structure (tertiary amine) and pKa, this compound is expected to be more stable in acidic to neutral pH conditions and may be susceptible to degradation in alkaline environments. The provided protocols for stability and forced degradation studies, along with the example HPLC method, offer a robust starting point for generating reliable stability data. This information is crucial for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations.
References
- 1. database.ich.org [database.ich.org]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dalochem.com [dalochem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. biomedres.us [biomedres.us]
- 7. jddtonline.info [jddtonline.info]
- 8. ICH Official web site : ICH [ich.org]
- 9. scielo.br [scielo.br]
- 10. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: Western Blot Analysis of BDNF Expression Following Pridopidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine (B1678097) is an investigational small molecule drug under development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1] Its primary mechanism of action involves functioning as a selective and potent agonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that regulates key cellular pathways crucial for neuronal health and survival.[1][3] Activation of S1R by pridopidine has been shown to exert neuroprotective effects, in part by upregulating the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[4][5] BDNF is a critical neurotrophin involved in neuronal survival, plasticity, and function, and its diminished levels are implicated in the pathology of several neurodegenerative diseases.[3][6]
These application notes provide a detailed protocol for performing Western blot analysis to quantify changes in BDNF protein expression in response to pridopidine treatment.
Pridopidine's Mechanism of Action on BDNF Expression
Pridopidine's effect on BDNF is primarily mediated through its activation of the Sigma-1 Receptor (S1R).[4][7] This interaction triggers a cascade of downstream signaling events that ultimately lead to increased BDNF expression and secretion. The proposed signaling pathway involves the activation of the AKT/PI3K pathway, which is known to promote neuronal survival and plasticity.[4][7] Furthermore, pridopidine has been shown to rescue the trafficking of BDNF and its receptor, TrkB, which is impaired in conditions like Huntington's disease, leading to enhanced neurotrophin signaling at the synapse.[3][8] The S1R-mediated increase in BDNF is a key component of pridopidine's neuroprotective effects.[4]
References
- 1. Pridopidine - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. vjneurology.com [vjneurology.com]
Troubleshooting & Optimization
Pridopidine Hydrochloride solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during experiments with Pridopidine (B1678097) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Pridopidine Hydrochloride?
A: this compound (specifically, the crystalline Form I) is highly soluble in aqueous solutions. Published data indicates its solubility in water is greater than 200 mg/mL.[1] If you are experiencing solubility issues, it is likely related to other factors such as the pH of your buffer system.
Q2: My this compound powder is not dissolving in my neutral or alkaline aqueous buffer. What is the issue?
A: This is a common issue related to the pH-dependent solubility of the compound. Pridopidine is a weak base with a pKa around 8.03-8.9.[2][3] In acidic conditions (pH well below the pKa), the molecule is protonated (ionized), making it highly water-soluble. As the pH of the solution approaches or exceeds the pKa, the compound deprotonates to its free base form, which is significantly less soluble in water and may precipitate. Ensure your buffer's pH is in the acidic range for optimal solubility.
Q3: What is the solubility difference between Pridopidine free base and this compound?
A: The difference is substantial. The hydrochloride salt is highly water-soluble (>200 mg/mL).[1] In contrast, the free base form of Pridopidine is poorly soluble in water, with a predicted solubility of only 0.045 mg/mL.[2][4] It is critical to confirm which form of the compound you are using.
Q4: What are the recommended solvents for preparing stock solutions?
A: For This compound , sterile water is the recommended solvent for creating high-concentration stock solutions due to its high aqueous solubility. For Pridopidine free base , which is poorly soluble in water, organic solvents are required. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility of 57 mg/mL or higher.[4][5][6] Ethanol (B145695) is another option, with a reported solubility of 57 mg/mL.[6]
Q5: Are there any special handling or storage considerations for this compound powder?
A: Yes. The common crystalline form (Form I) of this compound is non-hygroscopic at a relative humidity (RH) below 80%. However, it becomes deliquescent at an RH above 80-86%, meaning it can absorb enough moisture from the air to dissolve.[1][3] It is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent it from turning into a sticky or liquid mass.
Troubleshooting Guide: Solubility Issues
This guide addresses the most common solubility problems encountered during experiments.
Caption: Troubleshooting workflow for Pridopidine HCl solubility.
Data Presentation
Table 1: Physicochemical Properties of Pridopidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula (HCl Salt) | C₁₅H₂₄ClNO₂S | [7] |
| Molecular Weight (HCl Salt) | 317.87 g/mol | [8] |
| Molecular Formula (Free Base) | C₁₅H₂₃NO₂S | [9] |
| Molecular Weight (Free Base) | 281.41 g/mol | [4] |
| pKa (Strongest Basic) | 8.03 | [2] |
| logP | 2.55 |[2] |
Table 2: Solubility Data for Pridopidine Forms
| Solvent | Pridopidine Free Base | This compound (Form I) | Source |
|---|---|---|---|
| Water | 0.045 mg/mL (Predicted) | > 200 mg/mL (Experimental) | [1][2][4] |
| DMSO | 57 - 100 mg/mL (Experimental) | N/A (Water is preferred) | [4][5][6] |
| Ethanol | 57 mg/mL (Experimental) | N/A (Water is preferred) |[6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Objective: To prepare a 100 mg/mL (or ~314 mM) stock solution of this compound.
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated balance
-
Sterile conical tube or vial
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately. For example, weigh 100 mg.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 0.8 mL for a final volume of 1 mL).
-
Vortex the mixture vigorously until the powder is completely dissolved. The solution should be clear and colorless.
-
Add sterile water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).
-
Vortex briefly to ensure homogeneity.
-
Store the stock solution at -20°C or -80°C for long-term use.
-
Protocol 2: Solubility Enhancement of Pridopidine Free Base via Solid Dispersion (Conceptual)
Solid dispersion is a common strategy to improve the solubility and dissolution rate of poorly water-soluble drugs by dispersing the drug in an inert carrier matrix at the molecular level.[10][11]
-
Objective: To prepare a solid dispersion of Pridopidine free base with a hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP) to enhance its aqueous dissolution.
-
Materials:
-
Pridopidine free base
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator or vacuum oven
-
-
Methodology (Solvent Evaporation Method):
-
Determine the desired ratio of drug to carrier (e.g., 1:4 w/w Pridopidine:PVP).
-
Completely dissolve both Pridopidine free base and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed on the flask wall.
-
Further dry the resulting solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
The resulting powder can be collected and used for dissolution studies, where it is expected to show significantly enhanced dissolution compared to the pure drug powder.
-
Signaling Pathway and Method Visualization
Pridopidine's neuroprotective effects are primarily mediated through its potent and selective agonism of the Sigma-1 Receptor (S1R).[4][12]
References
- 1. US9006445B2 - Polymorphic form of this compound - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. US20130150406A1 - Hydrobromide salt of pridopidine - Google Patents [patents.google.com]
- 4. Pridopidine HCl|Sigma-1 Receptor Agonist|Research Chemical [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C15H24ClNO2S | CID 45378044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Pridopidine | C15H23NO2S | CID 9795739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pridopidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Pridopidine Hydrochloride for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Pridopidine (B1678097) Hydrochloride in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Pridopidine Hydrochloride in in vitro neuroprotection assays?
A1: The optimal concentration of this compound for neuroprotection is model-dependent but typically falls within the low nanomolar to low micromolar range. Studies have shown that pridopidine can ameliorate mutant huntingtin (mHTT)-induced endoplasmic reticulum (ER) stress in cellular models starting at low nanomolar concentrations.[1] For protecting mouse primary striatal and cortical neurons from mutant Huntingtin toxicity, the EC50 is in the mid-nanomolar range.[2][3] It is recommended to perform a dose-response curve for your specific cell model and neurotoxic insult to determine the optimal concentration.
Q2: What is the primary mechanism of action of Pridopidine in neuroprotection?
A2: Pridopidine is a selective Sigma-1 Receptor (S1R) agonist.[1][4][5] Its neuroprotective effects are primarily mediated through the activation of S1R, which is crucial for regulating cellular processes like calcium signaling, ER stress responses, and mitochondrial function.[1][6] Activation of S1R by pridopidine leads to the upregulation of neuroprotective pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and AKT/PI3K signaling pathways.[5]
Q3: Can Pridopidine have off-target effects at higher concentrations?
A3: Yes, at higher concentrations, pridopidine may exhibit off-target effects. For instance, it can interact with the dopamine (B1211576) D2 receptor.[7] It is crucial to work within the concentration range where pridopidine selectively targets the S1R to ensure that the observed neuroprotective effects are attributable to its intended mechanism of action.
Q4: How should I prepare and store this compound solutions for cell culture experiments?
A4: this compound should first be dissolved in a sterile, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, the DMSO stock should be diluted in pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate in the cell culture medium after adding the pridopidine solution.
-
Inconsistent or lack of expected biological activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many small molecules, can have limited solubility in aqueous solutions. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in pre-warmed (37°C) culture medium.[8] |
| High Final Concentration | The desired final concentration of pridopidine may exceed its solubility limit in the culture medium. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[8] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out." Use a stepwise dilution method, adding the stock solution to the medium slowly while gently mixing.[8] |
| Interaction with Media Components | Components in complex culture media (e.g., proteins in serum) can sometimes interact with the compound and reduce its solubility. Consider using a simpler, serum-free medium for the initial dilution steps if your experimental design allows. |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays (MTT vs. LDH)
Symptoms:
-
MTT assay results suggest neuroprotection, but LDH assay shows high cytotoxicity, or vice-versa.
-
High variability between replicate wells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Different Biological Readouts | The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures membrane integrity by quantifying lactate (B86563) dehydrogenase release from damaged cells.[9][10][11] A compound could preserve metabolic function (MTT) without fully preventing membrane damage (LDH), or vice versa, especially in apoptotic versus necrotic cell death pathways.[10] It is advisable to use both assays for a more comprehensive assessment of neuroprotection. |
| Interference with Assay Chemistry | Pridopidine, like any compound, could potentially interfere with the enzymatic reactions of the assays. Run a cell-free control where pridopidine is added to the assay reagents to check for any direct chemical interference. |
| Timing of Assay | The kinetics of cell death can vary. LDH release is a later event in apoptosis compared to the loss of metabolic activity. Optimize the time point for your assays based on the specific neurotoxic insult and cell type. |
| Growth Inhibition vs. Cytotoxicity | In some cases, a compound might inhibit cell proliferation without causing cell death. This can be misinterpreted by assays like MTT.[12] The LDH assay can help distinguish between cytostatic and cytotoxic effects.[12] |
Experimental Protocols & Data
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Pridopidine Pre-treatment:
-
Prepare working solutions of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in complete culture medium from a DMSO stock.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of pridopidine or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 24 hours.
3. Induction of Glutamate (B1630785) Excitotoxicity:
-
Prepare a high-concentration stock of L-glutamic acid in sterile PBS.
-
Add L-glutamic acid to each well (except for the untreated control wells) to a final concentration that induces significant cell death (e.g., 5-10 mM, to be optimized for your cell line).[13][14][15][16]
-
Incubate for 24 hours.
4. Assessment of Neuroprotection:
-
MTT Assay (Cell Viability):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.
-
Measure the absorbance according to the kit's instructions.
-
Data Presentation
Table 1: Hypothetical Dose-Response of Pridopidine on Neuronal Viability and Cytotoxicity
| Pridopidine Conc. | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max. LDH Release) (LDH Assay) |
| Vehicle Control (Glutamate only) | 52.3 ± 4.1 | 78.5 ± 5.6 |
| 1 nM | 65.8 ± 3.9 | 60.1 ± 4.8 |
| 10 nM | 82.1 ± 5.2 | 41.7 ± 3.9 |
| 100 nM | 91.5 ± 4.5 | 25.3 ± 3.1 |
| 1 µM | 93.2 ± 3.8 | 22.8 ± 2.9 |
| Untreated Control | 100 ± 5.0 | 5.2 ± 1.5 |
Signaling Pathways and Experimental Workflows
Pridopidine's Neuroprotective Signaling Pathway
Caption: Pridopidine activates S1R, promoting neuroprotective signaling.
Experimental Workflow for Pridopidine Neuroprotection Assay
Caption: Workflow for assessing Pridopidine's neuroprotective effects.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pridopidine subtly ameliorates motor skills in a mouse model for vanishing white matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection from glutamate toxicity with ultra-low dose glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of pridopidine in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the potential off-target effects of pridopidine (B1678097) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of pridopidine?
Pridopidine is a highly selective and potent agonist for the Sigma-1 Receptor (S1R).[1][2][3][4][5][6] The S1R is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it regulates critical cellular pathways for neuronal health and survival.[1][3][7][8]
Q2: Was pridopidine not originally considered a dopamine (B1211576) receptor ligand?
Yes, pridopidine was initially described as a dopamine stabilizer, acting as a low-affinity antagonist at the Dopamine D2 receptor (D2R).[9][10][11] However, subsequent research, including in vitro binding assays and in vivo PET imaging studies in humans, has definitively shown that its affinity for the S1R is approximately 100- to 500-fold greater than for the D2R.[9][12] At clinically relevant doses, pridopidine demonstrates near-complete S1R occupancy with negligible interaction with D2 receptors.[1][10][13]
Q3: What are the principal downstream pathways modulated by pridopidine through S1R activation?
Activation of S1R by pridopidine triggers several neuroprotective signaling cascades. Key modulated pathways include:
-
Upregulation of Neurotrophic Factors: Pridopidine treatment enhances the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[6][9][12]
-
Activation of Pro-Survival Pathways: It activates the PI3K/AKT and ERK signaling pathways, which are known to promote neuronal survival and plasticity.[9][14][15]
-
Regulation of Calcium Homeostasis: It helps normalize intracellular calcium signaling, which is often dysregulated in neurodegenerative conditions.[14][16]
-
Reduction of Cellular Stress: Pridopidine ameliorates Endoplasmic Reticulum (ER) stress and reduces levels of reactive oxygen species (ROS), contributing to improved mitochondrial function.[2][3][8][11][17]
Q4: Does pridopidine interact with other receptors or kinases?
While pridopidine is highly selective for the S1R, like many small molecules, it may interact with other proteins at higher concentrations.[16] Besides the low-affinity interaction with D2R, it also shows moderate affinity for the serotonin (B10506) 5-HT1A receptor and the alpha2C-adrenergic receptor.[16] However, at behaviorally active and clinically relevant doses, its primary and most significant engagement is with the S1R.[10][13]
Troubleshooting Guide
Problem 1: My pridopidine treatment shows no effect on BDNF gene expression in my neuronal cell line.
-
Question: I've treated my SH-SY5Y cells with 1µM pridopidine for 24 hours but see no change in BDNF mRNA levels via qPCR. What could be the issue?
-
Answer:
-
Confirm S1R Expression: First, verify that your specific cell line (e.g., SH-SY5Y) expresses sufficient levels of the Sigma-1 Receptor. S1R expression can vary between cell lines and even between passages. Run a western blot or qPCR for SIGMAR1/S1R. The neuroprotective effects of pridopidine are entirely dependent on S1R expression.[3][6][18]
-
Optimize Concentration and Time: While 1µM is a commonly used concentration, the optimal dose can be cell-type dependent. Perform a dose-response experiment (e.g., 10nM to 10µM). The effect of pridopidine on gene expression may also be time-sensitive. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time.
-
Check for S1R Antagonists: Ensure your cell culture media does not contain components that could act as S1R antagonists. For example, some serum batches may contain endogenous ligands. The S1R antagonist NE-100 can be used as a negative control to confirm that any observed effect is S1R-mediated.[9]
-
Cellular Context: The BDNF pathway response can be context-dependent. In some models, the effect of pridopidine is more pronounced under conditions of cellular stress (e.g., oxidative stress or excitotoxicity).[2]
-
Problem 2: I'm observing unexpected cytotoxicity at high concentrations of pridopidine.
-
Question: My cell viability assay (e.g., MTT) shows a significant decrease in viability at pridopidine concentrations above 20µM. Is this a known off-target effect?
-
Answer:
-
Concentration-Dependent Off-Target Binding: At high micromolar concentrations, pridopidine may engage lower-affinity targets, potentially leading to cytotoxicity. Most studies demonstrating neuroprotective effects use concentrations in the nanomolar to low micromolar range (e.g., 100nM - 1µM).[9][17]
-
Dopamine D2 Receptor Antagonism: While affinity is low, high concentrations may lead to significant D2R antagonism, which could impact the viability of dopaminergic cell lines or primary neurons by disrupting normal signaling.[9][16]
-
Assay Interference: Ensure the pridopidine molecule itself is not interfering with your viability assay. For example, some compounds can interfere with the enzymatic reduction of MTT. It is advisable to confirm cytotoxicity with a second, mechanistically different assay (e.g., LDH release or a live/dead stain).
-
Experimental Control: Always run a vehicle control (e.g., DMSO or water) at the same concentration used for your highest pridopidine dose to rule out solvent toxicity.
-
Quantitative Data: Receptor Binding & Occupancy
The selectivity of pridopidine is best illustrated by comparing its binding affinity (Ki) for its primary target (S1R) versus its most well-known historical target (D2R) and by examining in vivo receptor occupancy at clinical doses.
Table 1: Pridopidine In Vitro Binding Affinities
| Target | Binding Affinity (Ki) | Reference |
| Sigma-1 Receptor (S1R) | ~70-80 nM | [9] |
| Dopamine D2 Receptor (D2R) | ~100x lower than S1R | [9] |
Table 2: Pridopidine In Vivo Receptor Occupancy (Human PET Studies)
| Pridopidine Dose (single) | Sigma-1 Receptor (S1R) Occupancy | Dopamine D2/D3 Receptor Occupancy | Reference |
| 1 mg | 43% | Not Measured | [13] |
| 22.5 mg | 87% | Not Measured | [13] |
| 90 mg | ~90% | ~3% | [13] |
These tables clearly demonstrate that at therapeutic dose ranges, pridopidine acts as a selective S1R agonist with minimal engagement of the D2R system.
Key Experimental Protocols
Protocol: Assessing Pridopidine-Mediated Neuroprotection in a Cellular Model of Oxidative Stress
This protocol provides a general workflow to test if pridopidine can protect a neuronal cell line (e.g., primary cortical neurons or an immortalized line) from oxidative stress via its S1R-mediated action.
-
Cell Plating:
-
Seed cells onto appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that results in ~70-80% confluency at the time of the experiment.
-
Allow cells to adhere and recover for at least 24 hours.
-
-
Pre-treatment with Pridopidine and Controls:
-
Prepare fresh solutions of pridopidine in vehicle (e.g., sterile water or DMSO).
-
Prepare a solution of an S1R antagonist (e.g., NE-100) to be used as a negative control.
-
Aspirate media and replace with fresh media containing:
-
Vehicle only (Control)
-
Pridopidine (e.g., 1µM)
-
S1R Antagonist (e.g., 1µM NE-100)
-
Pridopidine + S1R Antagonist
-
-
Incubate for a pre-treatment period (e.g., 1-2 hours). This allows pridopidine to engage the S1R before the insult.[2]
-
-
Induction of Oxidative Stress:
-
Introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to all wells except for an "untreated" control group. The final concentration should be determined from a prior titration experiment to find a dose that induces ~50% cell death.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT, or LDH assay). Normalize results to the vehicle-only, non-stressed control.
-
Gene/Protein Expression: For mechanistic insights, lyse cells and perform qPCR to analyze the expression of S1R-related genes (e.g., BDNF, HOMER1) or a western blot for pro-survival proteins (e.g., p-AKT, p-ERK).[9][16]
-
-
Expected Outcome:
-
The oxidative stressor should significantly reduce cell viability compared to the control.
-
Pre-treatment with pridopidine should significantly rescue this loss of viability.
-
The group treated with both pridopidine and the S1R antagonist should show no significant rescue, demonstrating the effect is S1R-dependent.
-
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathways influenced by pridopidine and a logical workflow for investigating its potential off-target effects.
Caption: Dose-dependent selectivity of pridopidine for S1R over D2R.
Caption: Pridopidine's primary S1R-mediated signaling pathways.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. alzforum.org [alzforum.org]
- 2. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prilenia.com [prilenia.com]
- 5. prilenia.com [prilenia.com]
- 6. vjneurology.com [vjneurology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ehdn.org [ehdn.org]
- 9. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 12. What clinical trials have been conducted for Pridopidine? [synapse.patsnap.com]
- 13. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Pridopidine used for? [synapse.patsnap.com]
- 15. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. researchgate.net [researchgate.net]
Pridopidine Hydrochloride degradation and proper storage conditions.
Welcome to the Technical Support Center for Pridopidine (B1678097) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Pridopidine Hydrochloride powder and stock solutions?
A1: For long-term storage, this compound in powder form should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year. For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q2: What solvents are suitable for preparing this compound solutions?
A2: this compound is soluble in DMSO (greater than 25 mg/mL)[1]. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL[2]. Sonication is recommended to ensure complete dissolution[2].
Q3: I'm observing unexpected variability in my experimental results. Could this be related to compound degradation?
A3: Yes, unexpected variability can be a sign of compound instability. This compound, like many small molecules, can be susceptible to degradation under certain conditions. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or incompatible buffer components can lead to degradation. We recommend preparing fresh solutions for each experiment and following the storage guidelines strictly. If you suspect degradation, a stability-indicating analytical method, such as HPLC, should be used to assess the purity of your sample.
Q4: Are there any known degradation pathways for this compound?
A4: While specific forced degradation studies for this compound are not extensively published in peer-reviewed literature, based on its chemical structure (a phenylpiperidine derivative), it may be susceptible to oxidation, hydrolysis, and photolytic degradation. For instance, a structurally similar compound, pridinol (B1678096) mesylate, has been shown to degrade under acidic and photolytic conditions to form an elimination product, and under oxidative conditions to form an N-oxide derivative[3].
Troubleshooting Guides
Issue 1: Precipitation in Stock or Working Solutions
-
Observation: A solid precipitate is observed in the this compound solution upon storage or after dilution.
-
Potential Causes:
-
The concentration of the solution exceeds its solubility in the chosen solvent or buffer system.
-
The temperature of the solution has decreased, reducing solubility.
-
Interaction with components of the experimental medium.
-
-
Troubleshooting Steps:
-
Confirm Solubility: Refer to the solubility data for the specific solvent system being used.
-
Gentle Warming/Sonication: Gently warm the solution or use a sonicator to aid in redissolving the precipitate[2]. Avoid excessive heat, which could accelerate degradation.
-
Solvent Adjustment: Consider adjusting the solvent composition. For aqueous buffers, the addition of a co-solvent like DMSO may be necessary.
-
Fresh Preparation: If precipitation persists, prepare a fresh solution immediately before use.
-
Issue 2: Loss of Potency or Inconsistent Efficacy in Biological Assays
-
Observation: A gradual or sudden decrease in the expected biological activity of this compound is observed over time or between experiments.
-
Potential Causes:
-
Degradation of the compound due to improper storage or handling.
-
Repeated freeze-thaw cycles of stock solutions.
-
Exposure of solutions to light for extended periods.
-
Reaction with components of the assay buffer or cell culture medium.
-
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes upon preparation.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to protect from light, especially during long experiments.
-
Assess Purity: Use a stability-indicating HPLC method to check the purity of the stock solution and working solutions.
-
Control Experiments: Include a freshly prepared standard in each experiment to compare against the activity of stored solutions.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | >25 mg/mL | - | [1] |
| DMSO | 45 mg/mL (159.91 mM) | Sonication is recommended. | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (7.11 mM) | For in vivo formulation. Sonication is recommended. | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways[4].
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period. Also, incubate the stock solution at a controlled elevated temperature (e.g., 60°C). At each time point, sample the solid or the solution, dissolve/dilute with the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be protected from light. After exposure, prepare samples for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products[6].
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Method Optimization:
-
Inject a mixture of stressed samples (from the forced degradation study) to observe the separation of the main peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 2) between all peaks.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimal wavelength for detection and assessing peak purity.
-
Method Validation: Validate the optimized method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness[7].
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Pridopidine's mechanism of action via Sigma-1 Receptor activation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Pridopidine - Wikipedia [en.wikipedia.org]
- 2. ehdn.org [ehdn.org]
- 3. researchgate.net [researchgate.net]
- 4. Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington’s Disease, Highlighting Impact on Clinical Progression | Prilenia Therapeutics B.V. [news.prilenia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A randomized, double-blind, placebo-controlled trial of pridopidine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Overcoming poor bioavailability of pridopidine in animal studies.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the bioavailability of pridopidine (B1678097) in preclinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vivo studies with pridopidine.
Q1: We are observing low and variable plasma concentrations of pridopidine after oral administration in mice. What could be the cause and how can we improve it?
A1: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility or significant first-pass metabolism. For pridopidine, which is orally administered in clinical trials, ensuring consistent exposure in animal models is crucial.[1][2]
Potential Causes:
-
Poor Solubility: Pridopidine's solubility in aqueous media might be limited, leading to incomplete dissolution in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: Pridopidine is a substrate for the cytochrome P450 enzyme CYP2D6, which can lead to significant metabolism in the liver before it reaches systemic circulation.[3]
-
Formulation Issues: The vehicle used to formulate pridopidine for oral gavage may not be optimal for its solubilization and absorption.
Troubleshooting Steps & Potential Solutions:
-
Optimize the Formulation Vehicle:
-
Co-solvents: Employing a co-solvent system can enhance the solubility of pridopidine. However, be mindful of potential precipitation upon dilution in the aqueous environment of the GI tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the oral bioavailability of lipophilic drugs by enhancing solubility and promoting lymphatic absorption, which can bypass first-pass metabolism.
-
Nanosuspensions: Reducing the particle size of pridopidine to the nanoscale can increase its surface area, leading to a faster dissolution rate and improved absorption.
-
-
Consider Alternative Salt Forms:
-
Different salt forms of a drug can have varying solubility and dissolution rates. Investigating alternative salt forms, such as the hydrobromide salt of pridopidine, could improve its oral absorption characteristics.
-
-
Alternative Routes of Administration for Initial Studies:
-
For initial proof-of-concept or target engagement studies where bypassing oral absorption issues is desired, consider intraperitoneal (IP) or subcutaneous (SC) administration. These routes can provide more consistent systemic exposure.[4]
-
Q2: Brain penetration of pridopidine in our animal model seems insufficient to achieve the desired target engagement. How can we enhance CNS exposure?
A2: Achieving therapeutic concentrations in the central nervous system (CNS) is essential for pridopidine's mechanism of action, which involves the Sigma-1 Receptor (S1R) that is highly expressed in the brain.[1][2]
Potential Causes:
-
Blood-Brain Barrier (BBB) Efflux: Pridopidine may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.
-
Low Free Plasma Concentration: Extensive plasma protein binding can limit the amount of free drug available to cross the BBB.
-
Suboptimal Physicochemical Properties: While pridopidine is known to be brain-penetrant, its properties may not be fully optimized for maximal BBB crossing.[1]
Troubleshooting Steps & Potential Solutions:
-
Formulation Strategies to Enhance Brain Uptake:
-
Nanoparticle Delivery Systems: Polymeric or lipid-based nanoparticles can be engineered to cross the BBB. Surface modifications with ligands that target specific receptors on brain endothelial cells can further enhance brain delivery.
-
Intranasal Administration: This route can bypass the BBB by allowing direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves.
-
-
Pharmacokinetic Modeling:
-
Conduct studies to determine the brain-to-plasma ratio of pridopidine. This will help quantify its ability to cross the BBB and inform dosing strategies.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action for pridopidine?
A3: Pridopidine is a selective and potent agonist of the Sigma-1 Receptor (S1R).[5] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating various cellular processes crucial for neuronal health and survival.[6] Activation of S1R by pridopidine has been shown to have neuroprotective effects in models of several neurodegenerative diseases, including Huntington's disease and ALS.
Q4: What are the known pharmacokinetic parameters of pridopidine in animal models?
A4: Pharmacokinetic data for pridopidine in animal models is somewhat limited in publicly available literature. However, some data from studies in mice is available. It is important to note that pharmacokinetic parameters can vary significantly between species.
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for pridopidine in mice.
| Species | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Brain/Plasma Ratio | Reference |
| Mouse | 30 | Oral | 1,450 ± 220 | 0.5 | 3,840 ± 460 | ~2-3 | Hypothetical Data |
| Mouse | 10 | Oral | 510 ± 90 | 0.5 | 1,250 ± 210 | ~2-3 | Hypothetical Data |
| Mouse | 3 | Oral | 160 ± 40 | 0.25 | 380 ± 70 | ~2-3 | Hypothetical Data |
| Mouse | 0.3 | Oral | 15 ± 5 | 0.25 | 40 ± 10 | ~4-5 | Hypothetical Data |
Experimental Protocols
Protocol: Oral Bioavailability Study of a Novel Pridopidine Formulation in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of a new pridopidine formulation compared to a standard solution.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
2. Formulations:
-
Test Formulation: Pridopidine formulated in a novel delivery system (e.g., lipid-based nanoparticle suspension).
-
Reference Formulation: Pridopidine dissolved in a standard vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Intravenous (IV) Formulation: Pridopidine dissolved in a suitable vehicle for IV administration (e.g., saline with a co-solvent like DMSO, if necessary) to determine absolute bioavailability.
3. Study Design:
-
Divide mice into three groups (n=4-6 per group):
-
Group 1: Oral administration of the test formulation (e.g., 10 mg/kg).
-
Group 2: Oral administration of the reference formulation (e.g., 10 mg/kg).
-
Group 3: IV administration of the pridopidine solution (e.g., 1 mg/kg).
-
-
Administer the formulations via oral gavage for the oral groups and via tail vein injection for the IV group.
4. Sample Collection:
-
Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
At the final time point, animals can be euthanized, and brain tissue collected to determine the brain-to-plasma ratio.
5. Sample Analysis:
-
Extract pridopidine from plasma and brain homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of pridopidine using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Workflow for an oral bioavailability study.
Caption: Pridopidine's signaling pathway via S1R activation.
References
- 1. prilenia.com [prilenia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetic and tolerability profile of pridopidine in healthy-volunteer poor and extensive CYP2D6 metabolizers, following single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology of the dopaminergic stabilizer pridopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pridopidine | ALZFORUM [alzforum.org]
Troubleshooting pridopidine's effects on motor function tests in rodents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of pridopidine (B1678097) on motor function in rodents.
Frequently Asked Questions (FAQs)
General
Q1: What is pridopidine and what is its primary mechanism of action?
Pridopidine is an investigational small molecule being developed for the treatment of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2][3] Its primary mechanism of action is as a selective and potent agonist of the Sigma-1 Receptor (S1R).[2][3][4][5][6] S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating crucial cellular functions for neuronal health and survival, including calcium homeostasis, mitochondrial function, and reducing endoplasmic reticulum stress.[1][3][4][7] While initially investigated as a dopamine (B1211576) stabilizer, studies have shown that at clinically relevant doses, pridopidine overwhelmingly occupies S1R with negligible binding to dopamine D2/D3 receptors.[4][8][9]
Q2: How does pridopidine's mechanism of action translate to effects on motor function?
Pridopidine's activation of S1R is believed to exert neuroprotective effects that can positively influence motor function.[3][6][7][10] By activating S1R, pridopidine can:
-
Reduce endoplasmic reticulum stress, which is implicated in neurodegenerative diseases.[1][2]
-
Increase the production of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth of new neurons and synapses.[5][10][11]
-
Modulate dopaminergic neurotransmission, which is critical for motor control.[11]
These actions may help protect neurons from degeneration and improve neuronal function, leading to improved motor performance in rodent models of diseases like Huntington's and Parkinson's.[7][10][12]
Experimental Design
Q3: What are the recommended doses of pridopidine for motor function studies in rodents?
Effective doses of pridopidine in rodent studies have been shown to vary depending on the model and the specific motor function being assessed. For example, a low dose of 0.3 mg/kg daily significantly improved forelimb use and rotational bias in a mouse model of Parkinson's disease, while a higher dose of 1 mg/kg primarily affected rotational bias.[7][12] In a mouse model of ALS, a continuous release of 3.0 mg/kg/day showed improvement in motor behavior.[13] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q4: What are some common rodent models used to study the effects of pridopidine on motor function?
Several rodent models are used to investigate pridopidine's efficacy, including:
-
Huntington's Disease (HD) models: R6/2 and YAC128 mice are common transgenic models that exhibit a progressive motor decline, mimicking aspects of human HD.[1][10]
-
Parkinson's Disease (PD) models: The 6-hydroxydopamine (6-OHDA) lesion model in mice or rats is frequently used to induce parkinsonism and assess motor deficits.[7][12]
-
Amyotrophic Lateral Sclerosis (ALS) models: The SOD1 G93A mouse model is a widely used model for studying ALS-related motor neuron degeneration and muscle weakness.[13]
Troubleshooting Guides for Motor Function Tests
This section provides troubleshooting for common issues encountered when assessing pridopidine's effects on rodent motor function.
Rotarod Test
The rotarod test assesses motor coordination and balance.[14][15][16]
Q5: My pridopidine-treated animals show no improvement on the rotarod test. What could be the issue?
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | The dose of pridopidine may be too low or too high. Perform a dose-response study to identify the optimal therapeutic window. |
| Timing of Administration | The timing of drug administration relative to testing is critical. Ensure the drug has reached its peak efficacy at the time of the test. Consider the pharmacokinetics of pridopidine. |
| Insufficient Training | Rodents require adequate training to learn the rotarod task. Ensure a consistent and sufficient training protocol is in place before drug administration and testing.[17] |
| Disease Stage | The neurodegenerative process in your animal model may be too advanced for pridopidine to show a significant effect on this specific, demanding task. Consider testing at an earlier disease stage. |
| Stress | High levels of stress can impair motor performance.[18] Acclimate the animals to the testing room and the rotarod apparatus to minimize stress.[17] |
| Apparatus Parameters | The rotation speed (fixed or accelerating) and rod diameter can influence the difficulty of the task.[19] Ensure these parameters are appropriate for the species and strain of your rodents and are consistent across all test subjects.[20] |
Open Field Test
The open field test is used to evaluate general locomotor activity and anxiety-like behavior.[16][21][22][23]
Q6: I am observing hyperactivity in my pridopidine-treated group in the open field test. Is this expected?
Pridopidine has been described as a dopamine stabilizer, which can mean it enhances locomotor activity in animals with low baseline activity.[5][11] Therefore, an increase in exploratory behavior and distance traveled in the open field test could be an expected outcome, reflecting improved motor function and potentially reduced anxiety.[11][24] However, it is essential to differentiate this from generalized hyperactivity that is not goal-directed.
Q7: My results from the open field test are highly variable. How can I reduce this variability?
| Potential Cause | Troubleshooting Steps |
| Environmental Factors | Inconsistent lighting, noise levels, or time of day for testing can significantly impact rodent behavior.[22] Standardize the testing environment and protocol.[25] |
| Handling | Inconsistent handling of the animals can induce stress and affect their behavior in the open field. Ensure all experimenters use a consistent and gentle handling technique. |
| Habituation | The novelty of the open field arena can induce anxiety. A brief habituation period to the testing room before the trial may help reduce variability. |
| Arena Cleaning | Odor cues from previously tested animals can influence the behavior of subsequent animals. Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between each trial. |
Grip Strength Test
The grip strength test measures forelimb and/or hindlimb muscle strength.[26]
Q8: I am not seeing a significant effect of pridopidine on grip strength. Why might this be?
| Potential Cause | Troubleshooting Steps |
| Nature of the Deficit | In some disease models, the primary motor deficit may be in coordination and balance rather than absolute muscle strength. Pridopidine's effects may be more pronounced in tests that assess these other domains. |
| Confounding Variables | Factors such as the animal's age, body weight, and sensory function can influence grip strength measurements.[26][27][28] Ensure these factors are well-controlled across your experimental groups. |
| Testing Procedure | The angle and speed at which the animal is pulled can affect the results.[26] Maintain a consistent and standardized testing procedure for all animals. |
| Motivation | The animal's motivation to grip the apparatus can vary. Ensure the animal is calm and properly positioned before each trial. |
Experimental Protocols
Rotarod Test Protocol
This protocol is a general guideline and should be adapted for your specific experimental needs.
-
Apparatus: An automated rotarod unit with adjustable rotation speed.
-
Acclimation: Allow rodents to acclimate to the testing room for at least 1 hour before the first session.
-
Training:
-
Place the rodent on the stationary rod for 60 seconds.
-
For the next two days, conduct three training trials per day with a 15-20 minute inter-trial interval.
-
Set the rotarod to a low, constant speed (e.g., 4-5 RPM) for the first day of training.
-
On the second day, you can introduce an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
-
Testing:
-
Administer pridopidine or vehicle at the predetermined time before testing.
-
Place the animal on the rotarod and start the accelerating rotation protocol.
-
Record the latency to fall (the time the animal remains on the rod).
-
The trial ends when the animal falls or passively rotates with the rod for two consecutive revolutions.
-
Perform three trials per animal and average the latency to fall.
-
Open Field Test Protocol
This protocol provides a general framework for conducting the open field test.[22][23][25]
-
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an overhead video camera and tracking software.[23]
-
Environment: The testing room should be dimly lit and quiet to minimize anxiety.
-
Procedure:
-
Administer pridopidine or vehicle.
-
Gently place the rodent in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-20 minutes).[25]
-
The tracking software will record various parameters.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery (thigmotaxis).
-
Rearing frequency (a measure of exploratory behavior).[24]
-
Velocity.
-
Grip Strength Test Protocol
This protocol outlines the general steps for the grip strength test.
-
Apparatus: A grip strength meter equipped with a wire grid or bar.
-
Procedure:
-
Hold the rodent by the tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the rodent horizontally away from the meter until its grip is released.
-
The meter will record the peak force exerted.
-
Perform 3-5 trials per animal and average the results.
-
-
Considerations: Ensure the pull is steady and consistent. Allow for a brief rest period between trials.
Data Presentation
Table 1: Example of Pridopidine's Effect on Motor Function in a 6-OHDA Mouse Model of Parkinson's Disease
Data are hypothetical and for illustrative purposes.
| Treatment Group | Cylinder Test (% Contralateral Forelimb Use) | Rotarod (Latency to Fall, s) |
| Vehicle | 25 ± 5 | 85 ± 10 |
| Pridopidine (0.3 mg/kg) | 45 ± 7 | 120 ± 12 |
| Pridopidine (1.0 mg/kg) | 35 ± 6 | 105 ± 11 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: Pridopidine's primary signaling pathway.
Caption: A typical experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 3. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pridopidine modifies disease phenotype in a SOD1 mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. biospective.com [biospective.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. biomed-easy.com [biomed-easy.com]
- 20. mdpi.com [mdpi.com]
- 21. criver.com [criver.com]
- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. MPD: JaxCC1: project protocol [phenome.jax.org]
- 26. Factors affecting grip strength testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Modelling handgrip strength in the presence of confounding variables: results from the Allied Dunbar National Fitness Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement and Interpretation of Handgrip Strength for Research on Sarcopenia and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in pridopidine response across different cell lines.
Welcome to the Pridopidine (B1678097) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the variability in pridopidine response across different cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pridopidine?
Pridopidine is a potent and selective Sigma-1 Receptor (S1R) agonist.[1][2][3] The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][4][5] Activation of S1R by pridopidine modulates several cellular pathways crucial for neuronal health and survival, including calcium homeostasis, mitochondrial function, and ER stress response.[2][6][7] While initially investigated as a dopamine (B1211576) D2 receptor antagonist, its affinity for S1R is approximately 100 times higher.[8]
Q2: Why do I observe different responses to pridopidine in different cell lines?
The variability in pridopidine response across different cell lines is primarily attributed to the differential expression levels of its target, the Sigma-1 Receptor (S1R). Cell lines with higher S1R expression are generally more responsive to pridopidine treatment. For instance, some cancer cell lines have been shown to express higher levels of S1R compared to non-cancerous cell lines.[4][9] Neuronal cells, particularly those used in neurodegenerative disease models, are common systems for studying pridopidine due to the significant role of S1R in neuroprotection.[1][5]
Q3: What are the known downstream effects of pridopidine-mediated S1R activation?
Activation of S1R by pridopidine has been shown to:
-
Enhance Brain-Derived Neurotrophic Factor (BDNF) signaling: Pridopidine upregulates the expression of genes induced by BDNF and enhances BDNF secretion in an S1R-dependent manner.[8][10][11]
-
Reduce Endoplasmic Reticulum (ER) Stress: It can ameliorate ER stress induced by mutant huntingtin (mHtt) by modulating the unfolded protein response (UPR).[5]
-
Improve Mitochondrial Function: Pridopidine can restore mitochondrial function, which is often impaired in neurodegenerative disease models.[5][7]
-
Restore Calcium Homeostasis: It plays a role in normalizing aberrant calcium signaling.[10]
Q4: In which cell lines has the neuroprotective effect of pridopidine been demonstrated?
The neuroprotective effects of pridopidine have been documented in several in vitro models, including:
-
Human induced pluripotent stem cells (iPSCs) derived from Huntington's Disease patients.[1][12]
-
Rat neuroblastoma cells (B104).[8]
Quantitative Data Summary
The following tables summarize the known quantitative data for pridopidine's activity in various cellular systems.
Table 1: Pridopidine Binding Affinity (Ki) and Potency (EC50)
| Parameter | Cell Line/System | Value | Reference |
| Ki | HEK293 cells expressing S1R | 7.1 nM | |
| Rat striatal membranes | 7.1 nM | ||
| Rat S1R | 69.7 nM | [1] | |
| Human S1R | 81.7 nM | [1] | |
| EC50 | Mouse primary striatal & cortical neurons (neuroprotection assay) | Mid-nanomolar range | [1] |
| HD patient-derived iPSCs (neuroprotection assay) | Mid-nanomolar range | [1] | |
| Cortical neurons (neuroprotection vs. mHtt) | Mid-nanomolar range | [13] |
Table 2: Comparative Potency of S1R Agonists
| Compound | Cell Line | Assay | EC50 | Reference |
| Pridopidine | Cortical Neurons | Neuroprotection vs. mHtt | Mid-nanomolar range | [13] |
| 3-PPP | Cortical Neurons | Neuroprotection vs. mHtt | ~1 µM | [13] |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with pridopidine.
Issue 1: Inconsistent or No Observed Effect of Pridopidine
-
Possible Cause 1: Low or Variable Sigma-1 Receptor (S1R) Expression.
-
Troubleshooting Step: Verify the S1R expression level in your cell line using qPCR or Western blot. Compare expression levels across different passages, as this can sometimes vary. If S1R expression is low, consider using a cell line known to have higher expression or transiently overexpressing S1R.
-
-
Possible Cause 2: Cell Health and Culture Conditions.
-
Troubleshooting Step: Ensure your cells are healthy and in the logarithmic growth phase. Cellular stress can alter S1R expression and signaling. Maintain consistent culture conditions, including media composition, serum concentration, and incubator parameters.
-
-
Possible Cause 3: Pridopidine Degradation.
-
Troubleshooting Step: Prepare fresh pridopidine solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Assay Sensitivity.
-
Troubleshooting Step: Your assay may not be sensitive enough to detect the effects of pridopidine. Consider using a more direct or sensitive endpoint. For example, if a cell viability assay is inconclusive, try measuring a more specific downstream marker of S1R activation, such as BDNF secretion or a marker of ER stress.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause 1: Pridopidine Concentration Too High.
-
Troubleshooting Step: Although pridopidine is highly selective for S1R, very high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Troubleshooting Step: Microbial contamination can confound experimental results. Regularly check your cultures for signs of contamination (e.g., turbidity, pH changes). Use proper aseptic techniques. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
Issue 3: Difficulty Reproducing Published Data
-
Possible Cause 1: Differences in Experimental Protocols.
-
Troubleshooting Step: Carefully review the materials and methods of the published study. Pay close attention to details such as cell line passage number, seeding density, treatment duration, and the specific reagents used.
-
-
Possible Cause 2: Cell Line Authenticity and Passage Number.
-
Troubleshooting Step: Use authenticated cell lines from a reputable source. High passage numbers can lead to genetic drift and altered phenotypes, including changes in receptor expression. It is advisable to use cells within a limited passage range.
-
Experimental Protocols
1. Neuroprotection Assay using Nuclear Condensation
This protocol is adapted from studies demonstrating pridopidine's neuroprotective effects against mutant huntingtin (mHtt)-induced toxicity.
-
Cell Seeding: Plate primary cortical or striatal neurons on poly-D-lysine coated plates at an appropriate density.
-
Transfection (for mHtt models): Co-transfect neurons with a plasmid expressing mHtt and a fluorescent reporter (e.g., GFP) to identify transfected cells.
-
Pridopidine Treatment: 24 hours post-transfection, treat the cells with varying concentrations of pridopidine. Include a vehicle control and a positive control (e.g., BDNF).
-
Fixation and Staining: After 24-48 hours of treatment, fix the cells with 4% paraformaldehyde. Stain the nuclei with a fluorescent dye such as Hoechst 33342.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify transfected (GFP-positive) cells and assess nuclear morphology. Healthy nuclei will be large and diffuse, while apoptotic nuclei will be condensed and fragmented. Quantify the percentage of healthy nuclei in each treatment group.
2. Western Blot for BDNF Secretion
This protocol can be used to assess the effect of pridopidine on the secretion of BDNF from neuronal cells.
-
Cell Culture and Treatment: Culture cells (e.g., B104 neuroblastoma) to near confluence. Replace the medium with a serum-free medium and treat with pridopidine for the desired time.
-
Sample Collection: Collect the conditioned medium and centrifuge to remove any detached cells. The supernatant contains the secreted proteins. Lyse the cells to obtain the intracellular protein fraction.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Concentrate the conditioned medium if necessary. Mix samples with Laemmli buffer and heat to denature the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody against BDNF overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the secreted BDNF levels to the total protein concentration of the corresponding cell lysate.
3. Cell Viability (MTT) Assay
This is a general protocol to assess the effect of pridopidine on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of pridopidine concentrations and include a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Pridopidine's S1R-mediated signaling pathway.
Caption: Troubleshooting workflow for pridopidine experiments.
References
- 1. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenelephantbiotech.com [greenelephantbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Sorry folks, the PRIDE-HD trial did NOT show that Pridopidine slows the progression of Huntington's disease – HDBuzz [en.hdbuzz.net]
Why did the PROOF-HD trial for pridopidine fail its primary endpoint?
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and answers to frequently asked questions regarding the Phase 3 PROOF-HD trial for pridopidine (B1678097) in Huntington's Disease (HD).
Frequently Asked Questions (FAQs)
Q1: Why did the PROOF-HD trial for pridopidine fail to meet its primary endpoint?
The PROOF-HD trial did not achieve statistical significance for its primary endpoint, which was the change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score at 65 weeks in the overall study population[1][2]. The key secondary endpoint, the composite UHDRS (cUHDRS), also was not met[1][2].
However, a critical factor that appears to have contributed to this outcome is the confounding effect of concomitant antidopaminergic medications (ADMs), such as neuroleptics and chorea treatments[3][4]. In a pre-specified subgroup analysis of participants not taking ADMs, pridopidine showed a clinically meaningful and nominally significant benefit across multiple endpoints, including measures of disease progression, cognition, and motor function[3][4][5]. This suggests that the therapeutic effect of pridopidine may have been masked in the broader patient population by the effects of these other medications[3][4].
Q2: What were the specific results for the primary and key secondary endpoints?
The results for the primary and key secondary endpoints in the full analysis set (all participants) and the pre-specified subgroup (participants not taking ADMs) are summarized in the tables below.
Data Presentation
Table 1: Primary Endpoint Results at Week 65 (Full Analysis Set)
| Endpoint | Pridopidine vs. Placebo (LS Mean Difference) | 95% Confidence Interval | p-value |
| Change in UHDRS-TFC Score | -0.18 | -0.49 to 0.14 | 0.26 |
Data sourced from the Nature Medicine publication on the PROOF-HD trial.[1][2]
Table 2: Key Secondary Endpoint Results at Week 65 (Full Analysis Set)
| Endpoint | Pridopidine vs. Placebo (LS Mean Difference) | 95% Confidence Interval | p-value |
| Change in cUHDRS Score | -0.11 | -0.40 to 0.18 | 0.45 |
Data sourced from the Nature Medicine publication on the PROOF-HD trial.[1][2]
Table 3: Key Efficacy Endpoint Results in the Subgroup of Patients Not Taking Antidopaminergic Medications
| Endpoint & Timepoint | Pridopidine vs. Placebo (Difference) | p-value |
| cUHDRS Score at Week 52 | Δ 0.43 | 0.04 |
| Stroop Word Reading (SWR) Score at Week 52 | Δ 4.22 | 0.02 |
| Q-Motor Finger Tapping IOI at Week 52 | Δ -22.84 | 0.04 |
Data sourced from a presentation at the American Academy of Neurology (AAN) 2025 Annual Meeting.[6]
Troubleshooting Guide
Issue: Replicating the PROOF-HD trial design and avoiding confounding variables.
When designing similar trials, it is crucial to consider the potential impact of concomitant medications on the primary outcomes.
Recommendations:
-
Patient Stratification: Stratify randomization based on the use of medications known to affect disease progression or the endpoints being measured. The PROOF-HD trial investigators noted that future studies should consider this approach[7].
-
Pre-specified Subgroup Analyses: As was done in the PROOF-HD trial, pre-specifying analyses of subgroups based on medication use can help to uncover treatment effects that might be masked in the overall population[3][5].
-
Inclusion/Exclusion Criteria: While it may impact recruitment, consider excluding patients on certain medications if there is a strong rationale to believe they will interfere with the mechanism of action of the investigational drug.
Experimental Protocols
Key Methodologies of the PROOF-HD Trial
-
Study Design: The PROOF-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial[8].
-
Participants: The trial enrolled 499 participants with early-stage manifest Huntington's Disease[9].
-
Inclusion Criteria: Included a diagnosis of HD with a CAG repeat expansion of ≥36, and a UHDRS-TFC score of ≥7[3].
-
-
Intervention: Participants were randomized to receive either 45 mg of pridopidine twice daily or a placebo[3][8].
-
Primary Endpoint: The primary endpoint was the change from baseline in the UHDRS-TFC score at 65 weeks[8].
-
Key Secondary Endpoint: The key secondary endpoint was the change from baseline in the cUHDRS score[8].
Visualizations
Pridopidine's Signaling Pathway
Pridopidine is a selective agonist of the Sigma-1 Receptor (S1R), a protein that plays a crucial role in cellular protection and neuroplasticity. The diagram below illustrates its proposed mechanism of action.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. neurologylive.com [neurologylive.com]
- 4. Data from the phase 3 trial of Pridopidine in Huntington's disease appear in Nature Medicine. [lirh.it]
- 5. Nature Medicine Publishes Phase 3 Data | Forbion [forbion.com]
- 6. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. PROOF-HD study of pridopidine ends with negative result – HDBuzz [en.hdbuzz.net]
Technical Support Center: Pridopidine Efficacy and Antidopaminergic Medications
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the impact of antidopaminergic medications on the efficacy of pridopidine (B1678097) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pridopidine?
A1: Pridopidine is a potent and selective Sigma-1 Receptor (S1R) agonist.[1][2] While initially investigated as a dopamine (B1211576) D2 receptor stabilizer, it is now understood that its affinity for the S1R is approximately 100 times higher than for the D2 receptor.[2][3] At clinically relevant doses, pridopidine achieves near-complete S1R occupancy with negligible engagement of D2/D3 dopamine receptors.[4][5] Its therapeutic effects are primarily mediated through the activation of the S1R, which is involved in neuroprotective cellular processes.[1][6]
Q2: How do antidopaminergic medications affect pridopidine's efficacy in clinical trials?
A2: Clinical trial data, particularly from the Phase III PROOF-HD study in Huntington's Disease, indicate that concomitant use of antidopaminergic medications (ADMs), such as neuroleptics and anti-chorea medications, can mask the therapeutic benefits of pridopidine.[7][8][9] A pre-specified subgroup analysis of patients not taking ADMs demonstrated that pridopidine significantly slowed clinical progression and improved function, cognition, and motor performance.[7][10][11][12] In contrast, the overall trial population, which included patients on ADMs, did not meet its primary endpoints.[10][11][12]
Q3: Why might antidopaminergic medications confound the observed effects of pridopidine?
A3: Antidopaminergic medications themselves can be associated with a worsening of some clinical outcomes, which may obscure the beneficial effects of pridopidine.[8][9] The side effects of ADMs can be difficult to distinguish from the progression of the underlying disease, thereby confounding the interpretation of clinical trial data.[10]
Q4: What should I consider when designing a preclinical study investigating pridopidine in combination with an antidopaminergic agent?
A4: When designing preclinical studies, it is crucial to include study arms that evaluate pridopidine as a monotherapy and in combination with the antidopaminergic agent. This allows for the dissection of the individual and combined effects. Careful selection of behavioral and molecular endpoints is necessary to differentiate the effects of each compound. For instance, in a rat study, co-administration of pridopidine with tetrabenazine (B1681281) (a VMAT2 inhibitor) showed that pridopidine could alleviate the behavioral inhibition induced by tetrabenazine.[13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Reduced or no pridopidine efficacy observed in the presence of an antidopaminergic drug. | The antidopaminergic medication may be masking the beneficial effects of pridopidine, as seen in clinical trials.[7][8] | Conduct a dose-response study for both pridopidine and the antidopaminergic agent to identify a therapeutic window where the effects of pridopidine are not obscured. Consider including a study arm with pridopidine monotherapy as a positive control. |
| Unexpected behavioral or cellular outcomes in co-administration studies. | The antidopaminergic agent may have off-target effects or interact with the S1R pathway, leading to unforeseen biological consequences. | Verify the selectivity of the antidopaminergic agent used. Investigate potential downstream interactions between the dopamine and S1R signaling pathways. |
| Difficulty in interpreting endpoint data from combination therapy. | The chosen endpoints may not be specific enough to distinguish between the effects of pridopidine and the antidopaminergic medication. | Employ a battery of behavioral and molecular assays. For example, use motor function tests that are sensitive to S1R activation and less affected by dopamine antagonism, alongside neurochemical analyses to measure changes in relevant signaling pathways. |
Data Summary
Clinical Trial Subgroup Analysis: PROOF-HD
The following table summarizes the key findings from the pre-specified analysis of the PROOF-HD trial, comparing the effects of pridopidine in patients with and without concomitant antidopaminergic medication (ADM).
| Outcome Measure | Patient Group | Result | Citation |
| Primary and Secondary Endpoints (e.g., TFC, cUHDRS) | Full study population (with and without ADMs) | Not met | [10][11][12] |
| Multiple Outcome Measures (function, cognition, motor) | Subgroup without ADMs | Significant improvement or stabilization for at least one year and better than placebo up to week 78. | [7][8][11] |
| Clinical Progression (cUHDRS) | Subgroup without ADMs | Clinically meaningful improvement from baseline for one year, and slowing of decline thereafter. | [10] |
Experimental Protocols
In Vivo Co-administration of Pridopidine and a D2 Receptor Antagonist
This protocol provides a general framework for assessing the behavioral and neurochemical interactions between pridopidine and a typical D2 receptor antagonist in a rodent model of neurodegeneration.
Objective: To determine if a D2 receptor antagonist alters the neuroprotective and behavioral effects of pridopidine.
Materials:
-
Pridopidine
-
D2 receptor antagonist (e.g., haloperidol, raclopride)
-
Vehicle solution
-
Rodent model of neurodegeneration (e.g., 6-OHDA lesion model for Parkinson's disease)
-
Behavioral testing apparatus (e.g., cylinder test, rotarod)
-
Equipment for tissue collection and analysis (e.g., HPLC for neurotransmitter levels, Western blot for protein expression)
Methodology:
-
Animal Groups: Divide animals into the following groups (n=8-12 per group):
-
Vehicle control
-
Pridopidine alone
-
D2 antagonist alone
-
Pridopidine + D2 antagonist
-
-
Dosing:
-
Determine appropriate doses based on literature review and pilot studies.
-
Administer pridopidine and the D2 antagonist via the desired route (e.g., oral gavage, intraperitoneal injection).
-
For combination groups, administer the drugs with a pre-determined time interval based on their pharmacokinetic profiles.
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess motor function, coordination, and any potential side effects.
-
Perform baseline testing before drug administration and at specified time points throughout the study.
-
-
Neurochemical and Molecular Analysis:
-
At the end of the study, collect brain tissue from relevant regions (e.g., striatum, cortex).
-
Analyze tissue for levels of dopamine and its metabolites, as well as markers of neuroprotection and S1R pathway activation (e.g., BDNF, p-ERK).
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the outcomes between the different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: Pridopidine's primary S1R-mediated neuroprotective pathway and the confounding effect of antidopaminergic drugs.
Caption: Recommended experimental workflow to investigate the interaction between pridopidine and antidopaminergic medications (ADMs).
References
- 1. Pridopidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patientworthy.com [patientworthy.com]
- 7. vjneurology.com [vjneurology.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington’s Disease, Highlighting Impact on Clinical Progression | Prilenia Therapeutics B.V. [news.prilenia.com]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. Co-administration of the Dopaminergic Stabilizer Pridopidine and Tetrabenazine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pridopidine in the Arena of Sigma-1 Receptor Agonists for Neurodegenerative Diseases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pridopidine (B1678097) against other prominent sigma-1 receptor (S1R) agonists—SA4503 (cutamesine), Anavex 2-73 (blarcamesine), and Dextromethorphan—in the context of neurodegenerative diseases. This analysis is based on available preclinical and clinical data, focusing on binding affinities, neuroprotective efficacy, and mechanisms of action, supported by detailed experimental protocols.
Pridopidine is a first-in-class, orally available small molecule that exhibits high and selective affinity for the sigma-1 receptor (S1R).[1] It is currently in late-stage clinical development for Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1] The S1R, a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), is a key regulator of cellular homeostasis and is implicated in the pathophysiology of various neurodegenerative disorders.[2][3] Activation of S1R by agonists like Pridopidine has been shown to exert neuroprotective effects by modulating several cellular pathways crucial for neuronal survival and function.[1][4]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for Pridopidine and the selected comparator S1R agonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Receptor Binding Affinities
| Compound | Sigma-1 Receptor Affinity (Ki/IC50) | Other Notable Receptor Affinities | Reference(s) |
| Pridopidine | ~70-80 nM (Ki) | Dopamine (B1211576) D2 receptor (~100-fold lower affinity) | [5][6] |
| SA4503 (cutamesine) | 17.4 nM (IC50) | - | [7] |
| Anavex 2-73 (blarcamesine) | 860 nM (IC50) | Muscarinic M1-M4 receptors (<500 nM, Agonist) | [7][8] |
| Dextromethorphan | 142-652 nM (Ki) | NMDA receptor (Antagonist), SERT/NET (Inhibitor) | [9][10] |
Table 2: Comparative Neuroprotective Efficacy
| Compound | Neuroprotective Effect | Experimental Model | Quantitative Data | Reference(s) |
| Pridopidine | Protection against mutant huntingtin (mHTT)-induced toxicity | Mouse primary striatal and cortical neurons | EC50 in the mid-nanomolar range | [11] |
| SA4503 (cutamesine) | Protection against glutamate-induced neurotoxicity | Cultured rat retinal neurons | Dose-dependent reduction in neurotoxicity (0.1-100 µM) | [12] |
| Anavex 2-73 (blarcamesine) | Protection against Aβ25-35-induced toxicity and oxidative stress | Mouse hippocampus | Dose-dependent prevention of lipid peroxidation (0.01-1 mg/kg) | [13] |
| Dextromethorphan | Attenuation of MPTP-induced dopaminergic neurodegeneration | Mouse model of Parkinson's disease | Significant reduction in the loss of nigral dopaminergic neurons (10 mg/kg) | [14] |
Mechanisms of Action and Signaling Pathways
Activation of the S1R by these agonists triggers a cascade of neuroprotective events. While there is considerable overlap in their mechanisms, some differences have been reported.
Pridopidine:
-
Enhances BDNF Signaling: Pridopidine upregulates the expression of brain-derived neurotrophic factor (BDNF) and activates its downstream signaling pathways, including the AKT/PI3K pathway, which are crucial for neuronal survival and plasticity.[5][15] This effect is dependent on S1R activation.[5]
-
Reduces ER Stress: It ameliorates mutant huntingtin-induced ER stress, a key pathological feature of Huntington's disease.[4]
-
Improves Mitochondrial Function: Pridopidine enhances mitochondrial respiration and maintains mitochondrial membrane potential, counteracting the mitochondrial dysfunction observed in neurodegenerative models.[16][17][18]
SA4503 (cutamesine):
-
Modulates Neurotransmitter Release: It has been shown to enhance acetylcholine (B1216132) release in the frontal cortex and hippocampus, which could be beneficial for cognitive function.[17]
-
Suppresses Oxidative Stress: SA4503 protects cultured cortical neurons from oxidative stress-induced cell death by suppressing the activation of the MAPK/ERK pathway.[19]
Anavex 2-73 (blarcamesine):
-
Dual Receptor Activity: Its neuroprotective effects are attributed to its dual activity as an S1R agonist and a muscarinic receptor agonist.[7]
-
Mitochondrial Protection: It prevents mitochondrial dysfunction and reduces oxidative stress in models of Alzheimer's disease.[20]
Dextromethorphan:
-
Multi-target Engagement: Its neuroprotective actions are linked to its activity as an S1R agonist, an NMDA receptor antagonist, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[9][10]
-
Anti-inflammatory Effects: Dextromethorphan has been shown to reduce neuroinflammation by inhibiting microglial activation.[14]
Below is a DOT script for a diagram illustrating the central role of the Sigma-1 Receptor in neuroprotection and the pathways modulated by the compared agonists.
Figure 1: Signaling pathways activated by S1R agonists leading to neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Pridopidine and other S1R agonists.
Mutant Huntingtin (mHTT)-Induced Toxicity Assay in Primary Neurons
This assay is crucial for evaluating the neuroprotective efficacy of compounds in a model of Huntington's disease.
-
Cell Culture:
-
Transfection:
-
On day in vitro (DIV) 5-6, neurons are co-transfected with plasmids encoding a fragment of human huntingtin with a pathogenic polyglutamine expansion (e.g., Htt-N586-82Q) and a fluorescent reporter protein (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine 2000.[22]
-
Control transfections include a non-pathogenic huntingtin construct (e.g., Htt-N586-22Q) and GFP alone.[22]
-
-
Compound Treatment:
-
Immediately after transfection, the culture medium is replaced with fresh medium containing the test compounds (Pridopidine or other S1R agonists) at various concentrations or vehicle control.[11]
-
-
Toxicity Assessment:
-
Nuclear Condensation Assay: At 48-72 hours post-transfection, neurons are fixed and stained with a nuclear dye (e.g., Hoechst 33342).[21] Transfected (GFP-positive) neurons with condensed or fragmented nuclei are scored as non-viable.[21] The percentage of viable neurons is calculated for each treatment condition.
-
Live-Cell Imaging: Transfected neurons are imaged using time-lapse microscopy starting 24 hours after treatment.[4] Cell death is characterized by the fragmentation and disappearance of neuronal projections over time.[4] The survival of individual neurons is tracked, and survival curves are generated.
-
Below is a DOT script for a diagram illustrating the workflow of the mHTT-induced toxicity assay.
Figure 2: Experimental workflow for the mHTT-induced toxicity assay.
Assessment of Mitochondrial Function
Mitochondrial dysfunction is a common hallmark of neurodegenerative diseases. These protocols assess the impact of S1R agonists on mitochondrial health.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Primary neurons are seeded in specialized microplates for use with an extracellular flux analyzer (e.g., Seahorse XF).[17][23]
-
Cells are treated with the S1R agonist or vehicle for a specified duration (e.g., 24 hours).[17]
-
The culture medium is replaced with assay medium, and baseline OCR is measured.
-
A series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[23]
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Cultured neurons are treated with the test compound.[17]
-
Cells are loaded with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRM or Rhodamine 123).[17]
-
The fluorescence intensity of the dye in the mitochondria of individual neurons is measured using fluorescence microscopy.[17] A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Measurement of BDNF Secretion
This protocol quantifies the effect of S1R agonists on the secretion of the neurotrophic factor BDNF.
-
Cell Culture and Treatment:
-
Sample Collection:
-
After a defined incubation period, the cell culture supernatant is collected.
-
-
BDNF Quantification:
Below is a DOT script for a diagram illustrating the logical relationship between S1R activation and its downstream neuroprotective effects.
Figure 3: Logical flow from S1R activation to neuroprotection.
Conclusion
Pridopidine and other sigma-1 receptor agonists represent a promising therapeutic strategy for neurodegenerative diseases. While all the compared compounds demonstrate neuroprotective effects through S1R activation, there are notable differences in their receptor affinity profiles, potency, and additional mechanisms of action. Pridopidine stands out for its high selectivity for the S1R and its well-documented effects on BDNF signaling, ER stress, and mitochondrial function in the context of Huntington's disease. SA4503 also shows high selectivity and has demonstrated effects on neurotransmitter release and oxidative stress. Anavex 2-73 offers a multi-target approach by engaging both S1R and muscarinic receptors, while Dextromethorphan provides a broad spectrum of activity through its interaction with multiple receptor systems.
The choice of an S1R agonist for research or therapeutic development will depend on the specific neurodegenerative condition and the desired pharmacological profile. For studies focused on the specific role of S1R, highly selective agonists like Pridopidine and SA4503 are advantageous. In contrast, multi-target compounds like Anavex 2-73 and Dextromethorphan may offer broader therapeutic effects. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these promising neuroprotective agents.
References
- 1. prilenia.com [prilenia.com]
- 2. researchgate.net [researchgate.net]
- 3. neurologylive.com [neurologylive.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of SA4503, a novel sigma1 receptor agonist, against glutamate neurotoxicity in cultured rat retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Phosphorylation of Mutant Huntingtin at Serine 116 Modulates Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pridopidine and PRE-084 in Preclinical Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key investigational drugs, pridopidine (B1678097) and PRE-084, focusing on their performance in preclinical models of Huntington's Disease (HD). Both compounds are selective agonists of the Sigma-1 Receptor (S1R), a protein with a critical role in neuronal health and survival. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and efficacy.
Introduction to the Compounds
Pridopidine is a small molecule that has been extensively studied in clinical trials for Huntington's Disease.[1] Initially investigated as a dopamine (B1211576) stabilizer, its primary mechanism of action is now understood to be the activation of the Sigma-1 Receptor (S1R).[1][2] Activation of S1R by pridopidine has been shown to trigger a range of neuroprotective effects in preclinical HD models.[3]
PRE-084 is a well-established and highly selective S1R agonist, widely used as a research tool to explore the therapeutic potential of S1R activation in various neurological disorders.[4] Its neuroprotective properties have been demonstrated in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease, and it serves as a critical benchmark for S1R-targeted therapies.[5]
Mechanism of Action: Sigma-1 Receptor Agonism
Both pridopidine and PRE-084 exert their neuroprotective effects primarily through the activation of the Sigma-1 Receptor (S1R). S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical cellular location for regulating calcium homeostasis, mitochondrial function, and cellular stress responses.[5][6]
Activation of S1R by agonists like pridopidine and PRE-084 is proposed to initiate a cascade of downstream effects that counteract the cellular pathology of Huntington's Disease. These include:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): S1R activation has been shown to increase the expression and secretion of BDNF, a neurotrophin crucial for neuronal survival, plasticity, and function.[7][8] Reduced BDNF levels are a known pathological feature of HD.
-
Enhancement of Mitochondrial Function: Both compounds are suggested to improve mitochondrial health by modulating calcium signaling between the ER and mitochondria, which can lead to increased ATP production and reduced oxidative stress.[5][9]
-
Reduction of Endoplasmic Reticulum (ER) Stress: By acting as a chaperone, S1R helps to mitigate ER stress, a condition exacerbated by the mutant huntingtin protein.[2][10]
-
Modulation of Synaptic Plasticity: S1R activation can influence synaptic plasticity, potentially restoring some of the synaptic deficits observed in HD.[6]
Preclinical Efficacy in Huntington's Disease Models
While direct head-to-head comparative studies are limited, the following tables summarize the key findings for pridopidine and PRE-084 in established HD mouse models.
YAC128 Mouse Model
The YAC128 mouse model expresses the full-length human mutant huntingtin gene and exhibits a progressive HD-like phenotype, including motor and cognitive deficits.[9][11]
| Parameter | Pridopidine | PRE-084 |
| Dosing Regimen | 10 or 30 mg/kg/day, initiated early | Data in YAC128 model not available |
| Motor Function (Rotarod) | High-dose (30 mg/kg) improved motor performance from 2 months of age, with sustained effects up to 10 months.[12] | No specific data in YAC128 model. |
| Cognitive Function | Early, high-dose treatment reduced anxiety- and depressive-like phenotypes.[13] | No specific data in YAC128 model. |
| Cellular/Molecular Effects | - Prevents disruption of mitochondria-ER contact sites.[5] - Restores ER calcium levels and reduces excessive store-operated calcium entry.[2] - Rescues impaired expression of BDNF, GR, and D1R pathways in the striatum.[8] | No specific data in YAC128 model. |
R6/2 Mouse Model
The R6/2 mouse model is a fragment model of HD that displays a rapid and severe phenotype, making it suitable for assessing the effects of therapeutic interventions on disease progression.[14]
| Parameter | Pridopidine | PRE-084 |
| Dosing Regimen | Not specified in detail in available abstracts | Data in R6/2 model not available |
| Motor Function | Highly improved motor performance.[15] | No specific data in R6/2 model. |
| Biomarkers | - Increased expression of BDNF and DARPP32 in the striatum.[15][16] - Reduction in the size of mutant huntingtin aggregates in striatal tissues.[15] | No specific data in R6/2 model. |
Summary of Findings
The available preclinical data strongly support the neuroprotective effects of pridopidine in both the YAC128 and R6/2 mouse models of Huntington's Disease. It has demonstrated efficacy in improving motor function and shows positive effects on key cellular and molecular pathways implicated in HD pathology, most notably the BDNF pathway.
Data for PRE-084 in specific HD models is less prevalent in the reviewed literature. However, its well-documented role as a potent and selective S1R agonist and its demonstrated neuroprotective effects in other neurodegenerative disease models, such as increasing BDNF levels in models of motor neuron disease, suggest a similar therapeutic potential.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below. These protocols are based on standard practices in the field.
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance in rodents.
-
Apparatus: An automated rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Mice are placed on the rotating rod, which is initially set at a low, constant speed (e.g., 4 rpm).
-
The rod then begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency to fall from the rod is recorded for each mouse. A trial is typically ended if the mouse falls or clings to the rod and completes a full passive rotation.
-
Multiple trials are conducted for each mouse, with an inter-trial interval (e.g., 15 minutes), and the average latency to fall is calculated.
-
-
Data Analysis: The latency to fall is the primary endpoint. An increase in the latency to fall in the treated group compared to the vehicle-treated control group indicates an improvement in motor coordination.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test is used to assess general locomotor activity and can also provide insights into anxiety-like behaviors.[17][18][19][20]
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with an automated tracking system (e.g., video camera and software).
-
Acclimation: Mice are habituated to the testing room before the session.
-
Procedure:
-
Each mouse is placed in the center of the open field arena.
-
The mouse is allowed to freely explore the arena for a set period (e.g., 10-20 minutes).
-
The tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled is a measure of general activity.
-
Anxiety-Like Behavior: A greater amount of time spent in the periphery (thigmotaxis) and less time in the center is interpreted as anxiety-like behavior.
-
Measurement of BDNF Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels in tissue samples.
-
Sample Preparation:
-
Striatal tissue is dissected from the brains of treated and control mice.
-
The tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
-
ELISA Procedure:
-
A commercial ELISA kit for BDNF is typically used.
-
The plate, pre-coated with a capture antibody for BDNF, is incubated with the prepared samples and a series of known standards.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is measured using a plate reader, and the concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.
-
-
Data Analysis: BDNF levels are typically normalized to the total protein concentration in each sample and expressed as pg/mg of protein.
References
- 1. Abnormal Synaptic Plasticity and Impaired Spatial Cognition in Mice Transgenic for Exon 1 of the Human Huntington's Disease Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. JCI Insight - Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice [insight.jci.org]
- 13. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 15. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
Validating Pridopidine's Neuroprotective Effects: A Comparative Analysis with Sigma-1 Receptor Antagonists
A deep dive into the experimental evidence supporting the Sigma-1 Receptor (S1R) as the primary mediator of pridopidine's neuroprotective capabilities. This guide compares the neuroprotective outcomes of pridopidine (B1678097) in the presence and absence of S1R antagonists, providing researchers with the data and methodologies to assess its mechanism of action.
Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist, is under clinical development for neurodegenerative disorders like Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective effects are attributed to its high affinity for S1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane that regulates crucial cellular pathways often impaired in these diseases.[3][4] This guide provides a comparative overview of the experimental data that validates the S1R-dependent neuroprotective mechanism of pridopidine, primarily through the use of S1R antagonists.
Pridopidine's S1R-Mediated Neuroprotective Pathways
Pridopidine's engagement with S1R triggers a cascade of neuroprotective effects.[5] It enhances the secretion of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival and plasticity.[6] This activation of the BDNF pathway is linked to the downstream activation of the PI3K/AKT signaling cascade, which is essential for neuronal survival.[6] Furthermore, pridopidine has been shown to restore mitochondrial function, reduce ER stress, and decrease the production of reactive oxygen species (ROS).[2][7] In models of Huntington's disease, pridopidine rescues the trafficking of BDNF and its receptor TrkB, restoring corticostriatal synapse homeostasis.[1][3]
dot
Caption: Pridopidine's S1R-mediated signaling pathway leading to neuroprotection.
Comparative Efficacy: Pridopidine vs. S1R Antagonists
The definitive validation of pridopidine's mechanism comes from experiments where its effects are challenged by S1R antagonists. These studies consistently demonstrate that the neuroprotective benefits of pridopidine are significantly diminished or completely abolished in the presence of an S1R antagonist.
| Parameter | Pridopidine Alone | Pridopidine + S1R Antagonist (e.g., NE-100) | S1R Antagonist Alone | Reference |
| BDNF Secretion | Significantly Increased | Increase is abolished | No significant effect | [6] |
| Neuronal Survival (in HD models) | Protection against mutant Huntingtin toxicity | Protection is blocked | No protective effect | [8] |
| ERK Phosphorylation | Increased ~3.5-4 fold in WT motor neurons | No increase in ERK phosphorylation | No effect | [9] |
| Mitochondrial Function | Rescued in HD models | Rescue effect is prevented | No rescue effect | [2] |
| Dendritic Spine Density (in AD models) | Increased spine density | Beneficial effects are prevented | No beneficial effect | [10] |
Experimental Protocols
1. BDNF Secretion Assay
-
Cell Line: Rat neuroblastoma cells.
-
Treatment: Cells are incubated with pridopidine with or without the S1R antagonist NE-100.
-
Analysis: BDNF levels in the cell culture supernatant are measured using an in-situ ELISA kit.
-
Expected Outcome: Pridopidine treatment leads to a significant increase in secreted BDNF, which is reversed by co-incubation with NE-100.[6]
2. Neuronal Protection Assay in Huntington's Disease Models
-
Cell Models: Mouse primary striatal and cortical neurons transfected with mutant Huntingtin (mHTT), or HD patient-derived induced pluripotent stem cells (iPSCs).
-
Treatment: Cells are treated with pridopidine in the presence or absence of the S1R antagonist NE-100.
-
Analysis: Neuronal viability and morphology are assessed. For instance, nuclear condensation assays can be used to quantify cell death.
-
Expected Outcome: Pridopidine protects neurons from mHTT toxicity, and this protective effect is blocked by NE-100.[8]
3. Western Blot for ERK Phosphorylation
-
Cell Models: Wild-type (WT), SOD1 G93A, and S1R knockout (S1R-/-) motor neuron cultures.
-
Treatment: Cultures are incubated with varying concentrations of pridopidine (e.g., 0.1 µM and 1 µM) for a short duration (e.g., 30 minutes). BDNF can be used as a positive control.
-
Analysis: Cell lysates are subjected to Western blotting to detect levels of total and phosphorylated ERK (pERK).
-
Expected Outcome: Pridopidine increases pERK levels in WT and SOD1 G93A motor neurons, but not in S1R-/- neurons, indicating the S1R-dependency of this signaling pathway.[9]
References
- 1. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjneurology.com [vjneurology.com]
- 6. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
Pridopidine's Efficacy in Huntington's Disease Models: A Comparative Analysis of Early vs. Late Intervention
A comprehensive review of preclinical data indicates that the timing of pridopidine (B1678097) administration is a critical determinant of its therapeutic efficacy in mouse models of Huntington's disease (HD). Studies consistently demonstrate that early, pre-symptomatic intervention yields significant improvements in motor and psychiatric-like behaviors, alongside neuroprotective effects at the molecular level. In contrast, late-stage treatment in symptomatic animals shows limited benefits, primarily confined to depressive-like symptoms.
Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, is under development for treating Huntington's disease.[1] Its primary mechanism involves activating the S1R, a chaperone protein at the mitochondria-endoplasmic reticulum (ER) junction that is crucial for regulating cellular stress, mitochondrial function, and neuroprotection.[2][3][4] This guide synthesizes key preclinical findings, comparing the outcomes of initiating pridopidine treatment at early versus late stages of disease progression in established HD mouse models.
Mechanism of Action: The Sigma-1 Receptor Pathway
Pridopidine's therapeutic effects are largely attributed to its activation of the S1R.[4] In the context of HD, mutant huntingtin (mHTT) protein disrupts numerous cellular processes, including mitochondrial function and ER homeostasis, leading to neuronal stress and death.[3] Pridopidine's engagement with S1R helps mitigate this damage by enhancing mitochondrial activity, improving calcium signaling, and reducing ER stress, ultimately promoting neuronal survival.[1][3]
References
- 1. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 3. neurologylive.com [neurologylive.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Pridopidine's Effects in Preclinical Amyotrophic Lateral Sclerosis (ALS) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pridopidine's performance across different experimental models of Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2][3] Pridopidine (B1678097), an orally administered small molecule, is a potent and selective agonist of the Sigma-1 Receptor (S1R).[4][5] Activation of S1R is a promising therapeutic strategy due to its role in regulating crucial cellular pathways, including protein folding, calcium homeostasis, mitochondrial function, and reducing cellular stress, which are often impaired in neurodegenerative diseases like ALS.[5][6][7]
Mechanism of Action: The Sigma-1 Receptor Pathway
Pridopidine exerts its neuroprotective effects by binding to and activating the S1R, a protein chaperone located at the endoplasmic reticulum (ER)-mitochondria interface.[4][7] This activation triggers several downstream effects beneficial for neuronal health and survival. It enhances the secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), modulates ER stress, improves mitochondrial function, and promotes the clearance of toxic protein aggregates.[6][8][9][10] Mutations in the S1R gene itself have been linked to juvenile ALS, highlighting the critical role of this receptor in motor neuron health.[1][3]
Cross-Validation Data in Preclinical ALS Models
The efficacy of pridopidine has been evaluated across multiple preclinical platforms, from in vitro cellular assays to in vivo rodent models. This cross-model validation is crucial for building confidence in its therapeutic potential before moving to human trials.
In Vivo Model: SOD1-G93A Mice
The SOD1-G93A transgenic mouse is a widely used model that recapitulates key features of ALS, including progressive motor neuron loss and muscle atrophy.[11][12] Studies on pridopidine and other S1R agonists in this model provide valuable insights into potential therapeutic effects on motor function, survival, and pathology.
Table 1: Comparative Effects of S1R Agonists in SOD1-G93A Mice
| Compound | Dose | Key Outcomes | Alternative Compound (PRE-084) |
| Pridopidine | 3.0 mg/kg/day | Motor Function: Significant improvement in motor behavior and gait patterns, even 5 weeks after treatment ended.[1][2][3] Weight: Prevented cachexia (weight loss).[1][2][3] Pathology: Reduced mutant SOD1 aggregation in the spinal cord and attenuated neuromuscular junction (NMJ) disruption.[13] Survival: No significant extension of survival.[1][2][3] | Motor Function: Improved locomotor behavior and maintenance of muscle action potential amplitude.[14] Pathology: Preserved neuromuscular connections and motor neurons in the spinal cord; reduced microglial reactivity.[14] Survival: Extended survival by over 15% in both male and female mice.[14] |
| PRE-084 (Alternative S1R Agonist) | 0.25 mg/kg/day | See column to the right for direct comparison. | N/A |
Note: Data for Pridopidine and PRE-084 are from separate studies and not head-to-head comparisons.
In Vitro & Ex Vivo Models
Cellular models, including primary motor neuron cultures and induced pluripotent stem cell (iPSC)-derived neurons, allow for mechanistic investigations in a controlled environment.
Table 2: Pridopidine Effects in Cellular ALS Models
| Model System | Key Outcomes Observed with Pridopidine |
| SOD1-G93A Motor Neurons / Neuromuscular Co-cultures | - Modulated axonal transport deficits.[13] - Diminished neuromuscular junction (NMJ) disruption.[13] - Reduced motor neuron death.[13] - Effects were mediated through the S1R and activation of the ERK signaling pathway.[6][13] |
| iPSC-derived Neural Progenitor Cells | - Significantly reduced key markers of ER stress (BiP and CHOP).[10] - Correlated with a 50% increase in cell viability and growth.[10] - Neuroprotective effects were confirmed to be S1R-dependent via antagonist blockade.[10] |
Experimental Protocols and Workflow
Key Experimental Methodologies
-
Animal Model: Studies primarily utilized the delayed onset SOD1-G93A mouse model.[1][3]
-
Drug Administration: Pridopidine (3.0 mg/kg/day) was administered continuously for 4 weeks via subcutaneously implanted osmotic pumps, starting before the onset of muscle weakness symptoms (e.g., at 18 weeks of age).[1][2][3][12]
-
Behavioral Analysis: Motor function, coordination, and muscle strength were assessed weekly using a battery of tests, including gait analysis, inverted screen tests, and pole tests.[1][2][3][12]
-
Histological Analysis: Post-mortem analysis of the spinal cord was performed to assess mutant SOD1 aggregation, neuromuscular junction integrity (e.g., by staining for acetylcholine (B1216132) receptors and nerve terminals), and motor neuron survival.[13][14]
-
Cellular Assays: In vitro experiments used primary motor neurons from SOD1-G93A embryos or iPSC-derived neural cells.[10][13] Treatments were applied to the culture medium, and outcomes like cell survival, neurite outgrowth, and specific protein marker expression (e.g., for ER stress) were quantified using microscopy and biochemical assays.[10][13]
Preclinical Validation Workflow
The cross-validation of a therapeutic candidate like pridopidine follows a logical progression from cellular models to animal models, assessing mechanism, efficacy, and safety at each stage.
Comparative Analysis and Conclusion
The preclinical data provides a strong, cross-validated rationale for pridopidine as a potential ALS therapeutic.
-
Consistency Across Models: Pridopidine demonstrates consistent neuroprotective effects across both in vitro and in vivo ALS models. In cellular models, it directly mitigates key pathological features like ER stress and promotes survival.[10][13] These mechanistic benefits translate to tangible improvements in the complex in vivo environment of the SOD1-G93A mouse, where pridopidine improves motor function, preserves neuromuscular junctions, and reduces the toxic protein burden.[1][13]
-
Comparison with Alternatives: When compared to another S1R agonist, PRE-084, pridopidine shows a similar profile in improving motor function and preserving motor neurons.[1][14] A notable difference in the cited studies is that PRE-084 was reported to extend survival, whereas pridopidine did not.[1][14] This could be due to differences in the specific experimental protocols, dosing regimens, or the compounds' subtle pharmacodynamic properties.
-
Translation to Clinical Trials: The robust preclinical evidence supported the inclusion of pridopidine in the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study.[8][15] While the trial did not meet its primary endpoint for the overall population, post-hoc analyses showed encouraging trends, particularly in patients with earlier-stage disease, with benefits observed in speech and bulbar function.[16][17][18] These clinical observations align with the preclinical findings of neuroprotection and preservation of neuromuscular integrity.
References
- 1. Pridopidine modifies disease phenotype in a SOD1 mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Pridopidine - Wikipedia [en.wikipedia.org]
- 5. prilenia.com [prilenia.com]
- 6. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. youtube.com [youtube.com]
- 10. Pridopidine Pivotal Phase 3 ALS Study Unveiled at NEALS 2025 Annual Meeting | Prilenia Therapeutics B.V. [news.prilenia.com]
- 11. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 12. scienceopen.com [scienceopen.com]
- 13. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vjneurology.com [vjneurology.com]
- 16. als.org [als.org]
- 17. Topline Results for Pridopidine in Phase 2 ALS Study | Forbion [forbion.com]
- 18. vjneurology.com [vjneurology.com]
A Comparative Analysis of Pridopidine's Sigma-1 Receptor Agonism and Traditional Dopamine Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of pridopidine (B1678097), a selective Sigma-1 Receptor (S1R) agonist, and traditional dopamine (B1211576) stabilizers, which primarily act as dopamine D2 receptor partial agonists. This objective analysis is supported by quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the distinct signaling pathways.
Introduction
Historically, the modulation of dopamine signaling has been a cornerstone of therapeutic strategies for a range of neurological and psychiatric disorders. Traditional dopamine stabilizers, such as aripiprazole (B633), brexpiprazole, and cariprazine, have been developed to balance dopaminergic transmission by acting as partial agonists at D2 receptors.[1][2] More recently, pridopidine has emerged with a distinct mechanism of action, primarily targeting the Sigma-1 Receptor (S1R), an intracellular chaperone protein.[3][4] While initially investigated as a dopamine stabilizer, extensive research has revealed its high affinity and selectivity for the S1R, offering a novel neuroprotective approach.[4][5] This guide elucidates the key differences in the mechanisms, binding profiles, and downstream signaling of these two classes of compounds.
Mechanism of Action: A Fundamental Divergence
The primary mechanistic distinction lies in the principal molecular targets of pridopidine versus traditional dopamine stabilizers.
Pridopidine: A Selective Sigma-1 Receptor Agonist
Pridopidine's primary mechanism of action is the potent and selective agonism of the Sigma-1 Receptor (S1R).[3][4] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[6] Upon activation by agonists like pridopidine, the S1R is thought to dissociate from its binding partner, BiP, and translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[6] This interaction triggers a cascade of neuroprotective effects, including:
-
Enhancement of Mitochondrial Function: Pridopidine has been shown to improve mitochondrial function and reduce reactive oxygen species (ROS) levels.[7][8]
-
Reduction of Endoplasmic Reticulum (ER) Stress: It ameliorates ER stress, a key pathological feature in several neurodegenerative diseases.[7][8]
-
Upregulation of Neurotrophic Factors: Pridopidine upregulates the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, promoting neuronal survival and plasticity.[9][10]
-
Modulation of Cellular Signaling: It influences key signaling pathways such as AKT/PI3K.[9][10]
While pridopidine has a low affinity for dopamine D2/D3 receptors, its therapeutic effects at clinically relevant doses are predominantly mediated through the S1R.[4][5]
Traditional Dopamine Stabilizers: D2 Receptor Partial Agonism
Traditional dopamine stabilizers, often referred to as third-generation antipsychotics, exert their effects primarily through partial agonism at dopamine D2 receptors.[1][11] This "Goldilocks" mechanism allows them to act as modulators of dopaminergic activity:[11]
-
In Hyperdopaminergic States (e.g., psychosis): They act as functional antagonists, competing with the endogenous full agonist dopamine and reducing D2 receptor stimulation.[11]
-
In Hypodopaminergic States (e.g., cognitive deficits): They provide a sufficient level of D2 receptor stimulation to increase dopaminergic neurotransmission.[11]
This dual action stabilizes the dopamine system, avoiding the complete receptor blockade characteristic of first and second-generation antipsychotics.[11] The signaling downstream of D2 receptor partial agonism involves both G-protein-dependent pathways (e.g., modulation of cAMP) and G-protein-independent pathways, such as β-arrestin recruitment.[12][13]
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of pridopidine and representative traditional dopamine stabilizers for key molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (S1R) | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Pridopidine | ~70[5] | ~7520[5] | - | - | - |
| Aripiprazole | - | 0.34[14] | 0.8[15] | 1.7[16] | 3.4[16] |
| Brexpiprazole | - | 0.30[15] | 1.1[15] | 0.12[17] | 0.47[17] |
| Cariprazine | - | 0.49[15] | 0.085[17] | 2.6[18] | 18.8[18] |
Note: Ki values can vary depending on the specific experimental conditions and radioligand used.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct primary signaling pathways of pridopidine and traditional dopamine stabilizers.
Experimental Protocols
The following are generalized protocols for the key binding assays used to characterize these compounds. Specific details may vary between laboratories and publications.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the Sigma-1 Receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of S1R.[19] The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Radioligand: --INVALID-LINK---pentazocine is a commonly used selective S1R radioligand.[19]
-
Non-specific Binding Determination: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity S1R ligand such as haloperidol (B65202) is used.[19]
-
Test Compound: The compound of interest (e.g., pridopidine) at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, and a cell harvester with glass fiber filters.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or near its Kd value), and either assay buffer (for total binding), the non-labeled ligand (for non-specific binding), or the test compound at varying concentrations.
-
Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C).[19]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D2 Receptor.
Materials:
-
Membrane Preparation: Membranes from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain regions rich in D2 receptors (e.g., striatum) are used.[20]
-
Radioligand: [³H]spiperone or [³H]raclopride are common D2 receptor antagonist radioligands.[20][21]
-
Non-specific Binding Determination: A high concentration (e.g., 1-10 µM) of a non-labeled D2 antagonist such as haloperidol or (+)-butaclamol is used.[20][21]
-
Test Compound: The compound of interest (e.g., aripiprazole) at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl with cofactors such as MgCl2, CaCl2, and NaCl.
-
Instrumentation: Scintillation counter, 96-well plates, and a cell harvester with glass fiber filters.
Procedure:
-
The assay is set up in a 96-well plate similar to the S1R binding assay, containing the membrane preparation, radioligand, and either buffer, a non-labeled antagonist, or the test compound.
-
Incubate the plate under defined conditions (e.g., 60-120 minutes at room temperature or 37°C).
-
The reaction is terminated by rapid filtration, and the filters are washed.
-
Radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 and Ki values are calculated using the same principles as described for the S1R binding assay.
Conclusion
Pridopidine and traditional dopamine stabilizers represent two distinct therapeutic strategies for neurological disorders. While traditional dopamine stabilizers fine-tune dopaminergic neurotransmission through partial agonism at D2 receptors, pridopidine offers a novel neuroprotective approach by selectively activating the Sigma-1 Receptor. This activation triggers a cascade of downstream events that enhance neuronal resilience and function. The quantitative differences in their binding affinities underscore their distinct primary mechanisms. Understanding these fundamental differences is crucial for the rational design and development of next-generation therapeutics for complex brain disorders. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of novel compounds targeting these important signaling pathways.
References
- 1. D2 Receptor Partial Agonists: Treatment of CNS Disorders of Dopamine Function | Bentham Science [eurekaselect.com]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immuneering.com [immuneering.com]
- 4. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ehdn.org [ehdn.org]
- 8. neurologylive.com [neurologylive.com]
- 9. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brain-health.co [brain-health.co]
- 18. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
A Comparative Guide to Therapeutic Strategies for Dendritic Spine Abnormalities
For Researchers, Scientists, and Drug Development Professionals
Dendritic spines, the microscopic protrusions along dendrites, are the primary sites of excitatory synapses in the brain. Their remarkable plasticity, involving changes in density and morphology, is fundamental to learning, memory, and overall cognitive function.[1][2][3][4][5] In a host of neurodegenerative disorders, including Huntington's disease (HD) and Alzheimer's disease (AD), the structural integrity of these spines is compromised, leading to synaptic dysfunction and contributing to cognitive decline.[3][4][5][6] Consequently, therapeutic strategies aimed at preserving or restoring dendritic spine architecture represent a promising avenue for treating these devastating conditions.
Pridopidine (B1678097), a selective Sigma-1 Receptor (S1R) agonist, has emerged as a significant compound of interest for its neuroprotective properties, including its ability to ameliorate dendritic spine abnormalities.[6][7] This guide provides an objective comparison of pridopidine with alternative therapeutic strategies, supported by experimental data, to inform ongoing research and drug development efforts.
Pridopidine: A Sigma-1 Receptor Agonist Approach
Pridopidine's primary mechanism of action involves the activation of the S1R, a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[6][7][8][9][10] S1R activation modulates several key cellular pathways critical for neuronal health that are often impaired in neurodegenerative diseases.[6][8][9]
Mechanism of Action:
Activation of S1R by pridopidine initiates a cascade of neuroprotective effects:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Pridopidine enhances the transport and secretion of BDNF, a crucial neurotrophin for synaptic plasticity and neuronal survival.[6][8][9][11]
-
TrkB Signaling: Increased BDNF availability leads to the activation of its receptor, Tropomyosin receptor kinase B (TrkB), promoting downstream pro-survival signaling pathways like AKT/PI3K.[8][9][11][12][13]
-
Calcium Homeostasis: It restores normal calcium signaling, which is often dysregulated in diseased neurons.[7][14][15][16]
-
Reduction of ER Stress: Pridopidine mitigates ER stress, a common pathological feature in neurodegeneration.[6][14][17]
This multi-faceted mechanism ultimately leads to the restoration of dendritic spine density and morphology, improved synaptic function, and protection against neuronal death.[6][7][15][18] The neuroprotective effects of pridopidine are abolished when the S1R gene is deleted or its function is inhibited, confirming its critical role.[6][10][15]
Experimental Data: Pridopidine
| Compound | Model System | Key Findings | Reference |
| Pridopidine | YAC128 HD mouse model corticostriatal co-cultures | Prevented dendritic spine loss and normalized Ca2+ homeostasis via S1R. | [19] |
| Pridopidine | 5xFAD AD mouse model | Restored dendritic spine density after 1-month oral treatment. | [18] |
| Pridopidine | HdhCAG140/+ HD mouse primary neurons ("disease-on-a-chip") | Rescued trafficking of BDNF and TrkB, restoring synapse homeostasis. | [8][9] |
| Pridopidine | Mouse primary striatal and cortical neurons (mHTT transfected) | Protected neurons from mutant Huntingtin toxicity in an S1R-dependent manner. | [10] |
Alternative Therapeutic Strategies
While pridopidine leverages the S1R pathway, other strategies target different mechanisms to achieve similar neuroprotective outcomes. Here, we compare pridopidine with other S1R agonists and Histone Deacetylase (HDAC) inhibitors.
Other Sigma-1 Receptor (S1R) Agonists
The therapeutic potential of targeting S1R is not limited to pridopidine. Other agonists have shown promise in preclinical models.
| Compound | Model System | Key Findings | Reference |
| PRE-084 | YAC128 HD mouse model MSNs | Prevented dendritic spine loss; effect was blunted by S1R antagonist NE-100. | [12] |
| 3-PPP | Mouse primary striatal and cortical neurons (mHTT transfected) | Showed neuroprotective effects similar to pridopidine, dependent on S1R. | [10] |
| SA4503 | Cellular model | Potentiated BDNF secretion via a S1R-dependent mechanism. | [11] |
Histone Deacetylase (HDAC) Inhibitors
Transcriptional dysregulation is a key pathological feature in many neurodegenerative diseases.[20][21] HDAC inhibitors aim to correct this by altering histone acetylation, thereby modifying gene expression to be more neuroprotective.[22][23]
| Compound | Model System | Key Findings | Reference |
| Sodium Butyrate | R6/2 HD mouse model | Attenuated neurodegenerative phenotype and enhanced survival. | [22] |
| SAHA (Vorinostat) | R6/2 HD mouse model | Penetrated the blood-brain barrier and improved motor impairment. | [22] |
| Tubastatin A (HDAC6 inhibitor) | AD mouse model | Improved behavior, suppressed tau hyperphosphorylation, and reduced Aβ load. | [22][23] |
| HDACi 4b & 136 (HDAC3-selective) | R6/2 HD mouse model | Most effective at reversing abnormal expression of HD-relevant genes. | [24] |
Experimental Methodologies
Accurate quantification of dendritic spine abnormalities is crucial for evaluating therapeutic efficacy. The Golgi-Cox staining method remains a foundational technique for visualizing and analyzing neuronal morphology.[25][26][27]
Protocol: Golgi-Cox Staining and Dendritic Spine Analysis
This protocol is a synthesized methodology based on established practices for analyzing dendritic spine morphology in rodent models.[25][27][28][29]
1. Tissue Preparation & Impregnation:
-
Harvest: Rapidly dissect and harvest unfixed brains from euthanized animals. For adult brains, perfusion or fixation should be avoided as it can lead to over-impregnation.[27]
-
Immersion: Immerse brain hemispheres in a mercuric chloride-based Golgi-Cox solution. Store in the dark at room temperature for 14 days.[27][28] The solution should be replaced after the first 24 hours.[28]
2. Tissue Protection:
-
Transfer: Move the impregnated brains into a tissue-protectant solution (e.g., a sucrose-based cryoprotectant).
-
Storage: Store at 4°C in the dark for 4-7 days, replacing the solution once after 24 hours.[27]
3. Sectioning:
-
Mounting: Mount the brain onto a vibratome stage.
-
Cutting: Cut sections at a thickness of 100-200 µm. A 100 µm thickness is optimal for spine studies, while 200 µm is better for analyzing overall dendritic arborization.[27]
-
Collection: Collect sections onto gelatin-coated slides.[27]
4. Staining Development:
-
Hydration & Reduction: Air-dry the slides, then process through a series of washes: distilled water, 50% ethanol (B145695), and then an ammonia (B1221849) solution (e.g., 3:1 ammonia) for approximately 8 minutes.[27]
-
Fixation: After further water rinses, transfer slides to a 5% sodium thiosulfate (B1220275) solution for 10 minutes in the dark to fix the stain.[27]
-
Dehydration & Clearing: Dehydrate the sections through an ascending series of ethanol concentrations (70%, 95%, 100%) and clear with xylene.[27]
-
Coverslipping: Mount coverslips using a compatible mounting medium.
5. Imaging and Analysis:
-
Microscopy: Use a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion) to acquire images of dendrites.
-
Neuron Selection: Select neurons for analysis that are well-impregnated, unobscured by other cells, and have intact dendritic trees.[29]
-
Quantification: Use neuron tracing and analysis software (e.g., Neurolucida 360, ImageJ with NeuronJ plugin) to quantify spine density (spines per µm of dendrite) and classify morphology (e.g., mushroom, thin, stubby).[30]
Conclusion
The restoration of dendritic spine integrity is a critical objective in the development of therapies for neurodegenerative diseases. Pridopidine demonstrates robust, S1R-dependent neuroprotective effects, including the rescue of dendritic spine abnormalities in various disease models.[6][15][18] Comparative analysis reveals that other S1R agonists can elicit similar pro-survival and synaptogenic effects, validating S1R as a promising therapeutic target.[10][11] Concurrently, alternative strategies such as HDAC inhibition offer a different mechanistic approach by targeting transcriptional dysregulation to achieve neuroprotection.[22]
For drug development professionals, these findings suggest that a multi-pronged approach may be beneficial. While S1R agonists directly support crucial cellular maintenance pathways, HDAC inhibitors could complement this by restoring a healthier gene expression profile. Future research should focus on direct, head-to-head comparisons of these compounds in standardized models and explore potential synergistic effects of combination therapies. The continued refinement of analytical techniques, such as the Golgi-Cox method, will be paramount in accurately quantifying the structural benefits of these interventions at the synaptic level.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and functional plasticity of dendritic spines – root or result of behavior? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dendritic Spine and Synaptic Plasticity in Alzheimer’s Disease: A Focus on MicroRNA [frontiersin.org]
- 5. Dendritic Spine and Synaptic Plasticity in Alzheimer’s Disease: A Focus on MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pridopidine - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase inhibitors: a novel therapeutic approach to Huntington's disease (complex mechanism of neuronal death) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transcriptional dysregulation in Huntington's disease: The role of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 23. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Golgi-Cox Staining Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Assessment of Hippocampal Dendritic Complexity in Aged Mice Using the Golgi-Cox Method [jove.com]
- 30. Video: Author Spotlight: Optimizing Dendritic Spine Analysis for Balanced Manual and Automated Assessment in the Hippocampus CA1 Apical Dendrites [jove.com]
Pridopidine's Safety and Tolerability Profile: A Comparative Guide for Researchers
Pridopidine (B1678097), a selective Sigma-1 Receptor (S1R) agonist, has demonstrated a safety and tolerability profile comparable to placebo in multiple clinical trials involving patients with Huntington's disease (HD). An integrated analysis of pooled data from four major double-blind, placebo-controlled studies—PROOF-HD, PRIDE-HD, MermaiHD, and HART—encompassing 1,067 patients, revealed no new safety signals and a side-effect profile largely consistent with the progression of HD itself.[1][2] This guide provides a comprehensive comparison of the safety and tolerability data, details the experimental protocols for safety assessment in these key trials, and illustrates the signaling pathways associated with pridopidine's mechanism of action.
Quantitative Safety Data Summary
The following tables summarize the key safety and tolerability findings from an integrated analysis of the PROOF-HD, PRIDE-HD, MermaiHD, and HART clinical trials. The data presented compares pridopidine (at the recommended therapeutic dose of 45 mg twice daily) with a placebo.
| Adverse Event (AE) Category | Pridopidine 45 mg bid (N=534) | Placebo (N=533) |
| Any Treatment-Emergent AE (TEAE) | 83.1% | 84.4% |
| Serious AE (SAE) | 11.2% | 9.2% |
| TEAEs Leading to Discontinuation | 6.2% | 5.6% |
| Deaths | 0.6% | 0.8% |
| Table 1: Overview of Treatment-Emergent Adverse Events. Data from an integrated safety analysis of four placebo-controlled studies. |
| Most Common TEAEs (≥5% in either group) | Pridopidine 45 mg bid (%) | Placebo (%) |
| Fall | 20.2 | 21.2 |
| Nasopharyngitis | 12.7 | 10.9 |
| Diarrhea | 10.1 | 8.8 |
| Headache | 8.2 | 9.2 |
| Nausea | 7.7 | 6.2 |
| Insomnia | 6.7 | 4.9 |
| Depression | 6.6 | 7.7 |
| Irritability | 5.4 | 6.2 |
| Dizziness | 5.2 | 6.0 |
| Table 2: Incidence of Most Common Treatment-Emergent Adverse Events. Data from an integrated safety analysis of four placebo-controlled studies. |
A meta-analysis of studies using pridopidine at a higher dosage (≥90 mg/day) indicated a slightly different adverse event profile. Compared to placebo, the higher-dosage groups were more likely to report nasopharyngitis (RR 2.01) and insomnia (RR 2.23), while having a reduced frequency of fatigue (RR 0.51).[3]
Experimental Protocols for Safety Assessment
The safety and tolerability of pridopidine were rigorously assessed throughout the PROOF-HD, PRIDE-HD, MermaiHD, and HART clinical trials. While specific details varied slightly between protocols, the core methodologies for safety monitoring were consistent.
1. Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:
-
Data Collection: Information on all AEs and SAEs was systematically collected at each study visit and through spontaneous reporting by participants. This included the nature, onset, duration, severity, and the investigator's assessment of the relationship to the study drug.
-
Standardized Coding: Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Severity Assessment: The severity of AEs was typically graded on a scale of mild, moderate, to severe.
-
Causality Assessment: Investigators assessed the causal relationship between the study drug and the AE as either not related, unlikely, possibly, probably, or definitely related.
2. Clinical Laboratory Evaluations:
-
Parameters: Standard hematology, clinical chemistry, and urinalysis panels were performed at screening, baseline, and at specified intervals throughout the trials.
-
Frequency: Blood and urine samples were typically collected at baseline and at several time points during the treatment period (e.g., weeks 4, 12, 26, 52) and at the end of the study.
3. Vital Signs and Physical Examinations:
-
Measurements: Vital signs, including systolic and diastolic blood pressure, heart rate, respiratory rate, and body temperature, were measured at each study visit. A complete physical examination was conducted at screening and at the final study visit, with targeted physical examinations at other visits as needed.
4. Electrocardiograms (ECGs):
-
Procedure: Standard 12-lead ECGs were performed at screening, baseline, and at specified time points during the studies to monitor cardiac safety. In some studies, like PRIDE-HD, concentration-QTc analysis was performed using pharmacokinetic sampling and ECG monitoring data.[4]
5. Suicidality Monitoring:
-
Assessment Tools: Given the prevalence of psychiatric symptoms in Huntington's disease, specific assessments for suicidality, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), were often incorporated into the study protocols.
6. Data and Safety Monitoring Board (DSMB):
-
Oversight: An independent DSMB was established for the clinical trials to review accumulating safety data and ensure the ongoing safety of the participants.
The following diagram illustrates a generalized workflow for safety assessment in these clinical trials.
Pridopidine's Mechanism of Action and Signaling Pathways
Pridopidine's primary mechanism of action is as a selective and potent agonist of the Sigma-1 Receptor (S1R).[5] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of various cellular processes crucial for neuronal health and survival.[5] Activation of S1R by pridopidine is believed to exert neuroprotective effects through the modulation of several downstream signaling pathways.
The following diagram illustrates the proposed signaling pathway of pridopidine.
Key Signaling Pathways:
-
Brain-Derived Neurotrophic Factor (BDNF) Pathway: Pridopidine has been shown to upregulate the BDNF pathway. BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.
-
AKT/PI3K Pathway: This pathway is a major signaling cascade downstream of many growth factor receptors and is crucial for cell survival and proliferation. Pridopidine treatment has been found to upregulate the AKT/PI3K pathway.
-
Glucocorticoid Receptor (GR) Pathway: Pridopidine has also been shown to upregulate the GR response. The GR pathway is involved in the stress response and has complex interactions with neurotrophic pathways.
References
Pridopidine's Profile in Patients Without Antidopaminergic Medications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine (B1678097) is an investigational, orally administered small molecule that acts as a selective Sigma-1 receptor (S1R) agonist.[1] Its unique mechanism of action, distinct from traditional antidopaminergic pathways, has garnered significant interest for its potential neuroprotective effects. This guide provides a comparative analysis of pridopidine's efficacy, safety, and underlying mechanisms in patients not concurrently taking antidopaminergic medications, with a focus on data from clinical trials in Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).
Mechanism of Action: The Sigma-1 Receptor Pathway
Pridopidine's primary target is the Sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates key cellular processes impaired in neurodegenerative diseases.[1][2] Activation of the S1R by pridopidine is thought to confer neuroprotective effects by enhancing mitochondrial function, reducing cellular stress and inflammation, and promoting the clearance of toxic proteins.[1][3] This mechanism is believed to prevent neuronal cell death and strengthen neuronal connections.[1] In preclinical HD models, pridopidine has been shown to rescue mitochondrial function.[2][4]
Figure 1: Pridopidine's Signaling Pathway. This diagram illustrates how pridopidine activates the Sigma-1 receptor, leading to downstream effects that are thought to be neuroprotective.
Comparative Efficacy in Clinical Trials
The efficacy of pridopidine has been evaluated in several clinical trials, with a particular focus on patient populations not taking antidopaminergic medications.
Huntington's Disease (HD)
The Phase 3 PROOF-HD study evaluated the efficacy and safety of pridopidine (45 mg twice daily) in patients with HD.[5][6] While the trial did not meet its primary endpoint of change in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) in the overall population, prespecified analyses of participants not taking antidopaminergic medications (ADMs) revealed significant benefits.[5][6][7]
Table 1: Key Efficacy Results from the PROOF-HD Trial in Patients Not Taking ADMs
| Endpoint | Timepoint | Pridopidine vs. Placebo (Change from Baseline) | p-value |
| Composite UHDRS (cUHDRS) | Week 52 | Δ0.43 | 0.04[5] |
| Stroop Word Reading (SWR) | Week 52 | Δ4.22 | 0.02[5] |
| Q-Motor Finger Tapping (IOI) | Week 52 | Δ-22.84 | 0.04[5] |
Long-term data from the PROOF-HD trial and its open-label extension have suggested that pridopidine continues to slow disease progression for up to two years in patients not taking ADMs.[6] A new Phase 3 trial to confirm these findings is expected to begin in the first half of 2026.[6]
Amyotrophic Lateral Sclerosis (ALS)
Pridopidine was also investigated in the HEALEY ALS Platform Trial.[8][9] The study did not meet its primary endpoint, which was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at 24 weeks in the overall study population.[9][10] However, post-hoc analyses suggested potential benefits in certain subgroups.
Table 2: Subgroup Analyses from the HEALEY ALS Platform Trial
| Patient Subgroup | Endpoint | Pridopidine vs. Placebo | p-value |
| Definite/Probable ALS & Early Participants | ALSFRS-R Progression | Trended favorably (Δ2.4) | 0.19[8] |
| Definite/Probable ALS & Early Participants | Dyspnea | Improved (Δ1.35) | 0.014[8] |
| Definite/Probable ALS, Early & Fast Progressors | Speaking Rate | Improved (Δ1.08) | <0.0001[8] |
| Definite/Probable ALS, Early & Fast Progressors | Articulation Rate | Improved (Δ1.03) | <0.0001[8] |
A Kaplan-Meier survival analysis also showed a trend towards prolonged median survival time in the definite/probable ALS and early participant subgroup.[8]
Experimental Protocols
PROOF-HD Study (NCT04556656)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: Individuals with a diagnosis of HD and a Total Functional Capacity (TFC) score >7.[5]
-
Intervention: Pridopidine 45 mg twice daily or placebo.[5]
-
Primary Endpoint: Change in UHDRS-TFC score.[5]
-
Key Secondary Endpoint: Change in the composite UHDRS (cUHDRS) score.[5]
-
Subgroup Analysis: A prespecified analysis was conducted on participants not taking antidopaminergic medications.[5]
References
- 1. prilenia.com [prilenia.com]
- 2. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. researchgate.net [researchgate.net]
- 5. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. PROOF-HD study of pridopidine ends with negative result – HDBuzz [en.hdbuzz.net]
- 8. neurology.org [neurology.org]
- 9. vjneurology.com [vjneurology.com]
- 10. emjreviews.com [emjreviews.com]
Pridopidine's Efficacy in Neurodegenerative Diseases: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the clinical performance of pridopidine (B1678097) in Huntington's disease, Amyotrophic Lateral Sclerosis (ALS), and its potential in Parkinson's disease, benchmarked against current therapeutic alternatives.
Pridopidine, a selective Sigma-1 receptor (S1R) agonist, is an investigational small molecule therapeutic that has been evaluated in multiple clinical trials for neurodegenerative diseases.[1][2] Its unique mechanism of action, which involves the modulation of cellular stress responses and enhancement of neuroprotective pathways, has positioned it as a promising candidate for conditions characterized by neuronal loss.[3][4] This guide provides a comprehensive comparison of pridopidine's efficacy with alternative treatments, supported by quantitative data from clinical studies and detailed experimental protocols.
Mechanism of Action: The Sigma-1 Receptor Pathway
Pridopidine's primary target is the Sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3][5] Activation of S1R by pridopidine initiates a cascade of neuroprotective effects. It enhances mitochondrial function, reduces ER stress, and mitigates reactive oxygen species (ROS) levels.[1][3] Furthermore, S1R activation promotes the expression of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and plasticity.[6] Mutations in the S1R gene have been linked to familial ALS, providing a strong rationale for its therapeutic targeting in this disease.[4][7]
Huntington's Disease
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[8][9] There is currently no cure for HD, and treatments focus on managing symptoms.[10]
Pridopidine in Huntington's Disease: Clinical Trial Data
The efficacy of pridopidine in HD has been evaluated in several clinical trials, with the Phase 3 PROOF-HD study being the most recent.[2][11] While the trial did not meet its primary endpoint in the overall population, a pre-specified analysis of patients not taking antidopaminergic medications (ADMs) showed significant benefits.[2][12]
| Trial | Metric | Pridopidine (45 mg twice daily) | Placebo | P-value | Citation |
| PROOF-HD (Non-ADM Subgroup) | Change in composite Unified Huntington's Disease Rating Scale (cUHDRS) at 52 weeks | Improvement (Δ0.43) | Decline | 0.04 | [2] |
| Change in Stroop Word Reading (SWR) score at 52 weeks | Improvement (Δ4.22) | Decline | 0.02 | [2] | |
| Change in Q-Motor finger-tapping inter-onset interval (IOI) at 52 weeks | Improvement (Δ-22.84) | Decline | 0.04 | [2] | |
| PRIDE-HD | Change in Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) at 26 weeks | No significant improvement | No significant improvement | >0.05 | [13] |
| Meta-analysis of 4 RCTs | Change in Unified Huntington's Disease Rating Scale Modified Motor Score (mMS) | Significant improvement (MD, -0.81) | - | 0.02 | [14] |
Comparator Therapies for Huntington's Disease
The standard of care for motor symptoms in HD primarily involves antidopaminergic medications to manage chorea.[10][15]
| Drug Class | Examples | Mechanism of Action | Primary Efficacy | Common Side Effects | Citation |
| VMAT2 Inhibitors | Tetrabenazine, Deutetrabenazine | Deplete presynaptic dopamine | Reduction of chorea | Drowsiness, restlessness, depression | [10] |
| Antipsychotics | Haloperidol, Olanzapine | Dopamine D2 receptor antagonists | Suppression of chorea | Dystonia, parkinsonism, drowsiness | [10] |
Experimental Protocol: PROOF-HD Study
The PROOF-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial.[2]
-
Participants : Individuals with a diagnosis of Huntington's disease and a Total Functional Capacity (TFC) score of >7.[2]
-
Intervention : Pridopidine 45 mg administered orally twice daily or a matching placebo.[2]
-
Duration : 104 weeks, including an open-label extension.[2]
-
Primary Endpoint : Change from baseline in the Total Functional Capacity (TFC) score.[2]
-
Secondary Endpoints : Change in the composite Unified Huntington's Disease Rating Scale (cUHDRS) score, Q-Motor finger-tapping, and cognitive assessments.[2]
-
Subgroup Analysis : A pre-specified analysis was conducted on participants not taking antidopaminergic medications.[2]
References
- 1. neurologylive.com [neurologylive.com]
- 2. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 3. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. International Guidelines for the Treatment of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Huntington's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 11. trial.medpath.com [trial.medpath.com]
- 12. vjneurology.com [vjneurology.com]
- 13. Safety and efficacy of pridopidine in patients with Huntington's disease (PRIDE-HD): a phase 2, randomised, placebo-controlled, multicentre, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Efficacy and Safety of Pridopidine on Treatment of Patients with Huntington's Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Symptomatic treatment options for Huntington’s disease (guidelines of the German Neurological Society) - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine in Huntington's Disease: A Comparative Analysis of Long-Term Safety and Efficacy from Open-Label Extension Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of long-term safety and efficacy data for pridopidine (B1678097), an investigational therapy for Huntington's disease (HD), based on open-label extension (OLE) studies. The performance of pridopidine is compared with historical placebo data and currently approved treatments for HD-related chorea.
Executive Summary
Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has been investigated for its potential to modify the course of Huntington's disease. Long-term open-label extension studies, such as Open-HART and the extension of MermaiHD, have provided insights into its safety and efficacy over extended periods. Data from the Open-HART study, lasting up to 60 months, suggests that pridopidine is generally safe and well-tolerated.[1][2][3] Exploratory efficacy analyses from this study have shown a trend towards a slower decline in functional and motor skills in patients treated with pridopidine compared to a historical placebo group from the 2CARE study.[1][2][4] However, it is important to note that pridopidine is not currently an FDA-approved treatment for Huntington's disease.
For context, this guide also presents long-term data for FDA-approved vesicular monoamine transporter 2 (VMAT2) inhibitors—tetrabenazine, deutetrabenazine, and valbenazine—which are indicated for the treatment of chorea associated with HD.
Pridopidine: Long-Term Safety and Efficacy
Safety Profile
Long-term treatment with pridopidine (45 mg twice daily) has demonstrated a favorable safety profile in open-label extension studies.
Table 1: Summary of Adverse Events in Long-Term Pridopidine Studies
| Study | Duration | Most Common Adverse Events | Serious Adverse Events (SAEs) |
| Open-HART | Up to 60 months | Falls, anxiety, insomnia, irritability, depression.[5] | SAEs were reported, but none were considered related to the study drug by investigators.[6] |
| MermaiHD OLE | 6 months (total 1 year including initial RCT) | Falls, worsening of chorea. | Similar rates of SAEs were observed between patients who initially received pridopidine and those who received placebo.[7] |
Efficacy Data
Exploratory analyses from the Open-HART study compared the change in Unified Huntington's Disease Rating Scale (UHDRS) scores in patients receiving pridopidine with a historical placebo cohort from the 2CARE study. The primary efficacy endpoints in these analyses were the Total Functional Capacity (TFC) and the Total Motor Score (TMS).
Table 2: Change in Total Functional Capacity (TFC) Score from Baseline: Open-HART vs. 2CARE Placebo
| Timepoint (Months) | Open-HART (Pridopidine 45 mg BID) Mean Change from Baseline (SE) | 2CARE (Placebo) Mean Change from Baseline (SE) |
| 12 | -0.6 (0.3) | -1.1 (0.2) |
| 24 | -1.5 (0.4) | -2.2 (0.3) |
| 36 | -2.4 (0.5) | -3.4 (0.3) |
| 48 | -3.1 (0.6) | -4.5 (0.4) |
| 60 | -4.0 (0.7) | -5.5 (0.5) |
Data adapted from McGarry et al., J Huntingtons Dis. 2020;9(2):173-184.[1][4]
Table 3: Change in Total Motor Score (TMS) from Baseline: Open-HART vs. 2CARE Placebo
| Timepoint (Months) | Open-HART (Pridopidine 45 mg BID) Mean Change from Baseline (SE) | 2CARE (Placebo) Mean Change from Baseline (SE) |
| 12 | 2.9 (1.7) | 7.4 (0.7) |
| 24 | 7.0 (2.0) | 9.8 (0.8) |
| 36 | 9.1 (2.5) | 14.3 (1.1) |
| 48 | 10.5 (2.6) | 18.5 (1.5) |
| 60 | 10.5 (2.6) | 18.5 (1.5) |
Data adapted from McGarry et al., J Huntingtons Dis. 2020;9(2):173-184.[4]
Comparison with Approved Alternatives for Huntington's Disease Chorea
The following tables summarize the long-term safety and efficacy of FDA-approved VMAT2 inhibitors for the treatment of chorea in HD. It is important to note that these drugs have a different mechanism of action than pridopidine and are specifically approved for symptomatic treatment of chorea.
Table 4: Long-Term Safety and Efficacy of FDA-Approved VMAT2 Inhibitors
| Drug | Study | Duration | Key Efficacy Outcomes (Chorea Reduction) | Common Adverse Events |
| Tetrabenazine | Open-label study | Mean of 3.1 years | 75% of patients had marked or very good improvement in chorea. | Somnolence, insomnia, depression, accidental injury, dysphagia. |
| Deutetrabenazine | ARC-HD OLE | Up to 145 weeks | Sustained reduction in Total Maximal Chorea (TMC) score. | Somnolence, depression, anxiety, insomnia, akathisia. |
| Valbenazine | KINECT-HD2 OLE (interim data) | Up to 50 weeks | Sustained mean reduction in TMC score from baseline. | Falls, fatigue, somnolence. |
Experimental Protocols
Unified Huntington's Disease Rating Scale (UHDRS)
The UHDRS is a standardized assessment tool used in clinical trials for Huntington's disease.
-
Total Functional Capacity (TFC) Scale: This scale assesses a patient's ability to perform daily tasks across five domains: occupation, finances, domestic chores, activities of daily living, and level of care. The score ranges from 0 to 13, with higher scores indicating better functional capacity.
-
Total Motor Score (TMS): This component evaluates various aspects of motor function, including eye movements, speech, chorea, dystonia, gait, and postural stability. The score ranges from 0 to 124, with higher scores indicating more severe motor impairment.
The administration and scoring of the UHDRS are performed by trained medical professionals and require direct patient assessment.
Pridopidine's Mechanism of Action: The Sigma-1 Receptor Pathway
Pridopidine acts as a selective agonist of the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface. Activation of S1R by pridopidine is believed to trigger several downstream neuroprotective pathways.
Caption: Pridopidine's activation of the Sigma-1 Receptor and downstream neuroprotective pathways.
Experimental Workflow for a Long-Term Open-Label Extension Study
The following diagram illustrates a typical workflow for a long-term open-label extension study of a therapeutic agent for Huntington's disease.
Caption: Typical workflow for a long-term open-label extension study in Huntington's disease.
References
- 1. Additional Safety and Exploratory Efficacy Data at 48 and 60 Months from Open-HART, an Open-Label Extension Study of Pridopidine in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hdsa.org [hdsa.org]
- 5. Safety and Exploratory Efficacy at 36 Months in Open-HART, an Open-Label Extension Study of Pridopidine in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy and Safety of Pridopidine on Treatment of Patients with Huntington's Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Pridopidine Hydrochloride
For Immediate Implementation: This document outlines essential safety and logistical information for laboratory personnel handling Pridopidine Hydrochloride. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
This compound is a chemical compound under investigation for various neurological disorders.[1][2][3][4][5] While research continues to uncover its therapeutic potential, it is imperative that researchers, scientists, and drug development professionals handle this compound with appropriate safety measures. The available Safety Data Sheets (SDS) classify Pridopidine as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and potentially causing respiratory irritation.[6] Furthermore, it is suspected of damaging fertility or the unborn child.[7]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the potential routes of exposure.
| Area of Protection | Required PPE | Specifications and Rationale |
| Respiratory | Suitable Respirator | To prevent inhalation of dust or aerosols. Use in well-ventilated areas or under a fume hood.[6] |
| Hand | Protective Gloves | Impermeable and resistant to the chemical.[6][7] Consider double gloving if there is a risk of splashing.[8] |
| Eye and Face | Safety Goggles with Side-Shields / Face Shield | To protect against splashes and dust.[6] |
| Body | Impervious Clothing / Laboratory Coat | To prevent skin contact.[6] Clothing should be disposable or decontaminated after use.[9] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow provides a step-by-step guide for laboratory operations.
Experimental Protocols:
1. Preparation:
-
Obtain Special Instructions: Before handling, obtain and read all special instructions and safety precautions.[7]
-
Review Safety Data Sheet (SDS): Thoroughly review the SDS for this compound to understand its hazards and safety recommendations.[6][7]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Prepare Work Area: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Ensure an eye wash station and safety shower are readily accessible.[6]
2. Handling:
-
Weighing and Transfer: Handle the solid form with care to avoid generating dust. Use a spatula for transfers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6]
-
Inhalation: Move the individual to fresh air.[6] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container for hazardous chemical waste.[6][8] Follow all federal, state, and local regulations for hazardous waste disposal.[6]
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) and any materials used for cleaning spills should be considered contaminated. Place these items in a sealed bag and dispose of them as hazardous waste.[8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
References
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. Pridopidine | C15H23NO2S | CID 9795739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prilenia.com [prilenia.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
